Aspergillopepsin I
Description
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Properties
Molecular Formula |
C18H23N3O |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
3-(dimethylamino)-N-[2-(N-methylanilino)ethyl]benzamide |
InChI |
InChI=1S/C18H23N3O/c1-20(2)17-11-7-8-15(14-17)18(22)19-12-13-21(3)16-9-5-4-6-10-16/h4-11,14H,12-13H2,1-3H3,(H,19,22) |
InChI Key |
QTZKKCGDXCXONF-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Molecular Architecture of Aspergillopepsin I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aspergillopepsin I (EC 3.4.23.18), a secreted aspartic proteinase from the fungus Aspergillus, plays a significant role in the assimilation of proteinaceous substrates. Its catalytic activity, dependent on a pair of aspartic acid residues within the active site, allows for the hydrolysis of a broad range of peptide bonds. This document provides an in-depth examination of the molecular structure of this compound, detailing its primary, secondary, tertiary, and quaternary organization. Furthermore, it outlines the experimental methodologies employed in the elucidation of its three-dimensional conformation, offering a comprehensive resource for researchers in the fields of enzymology, structural biology, and drug development.
Introduction
This compound is a member of the pepsin-like family of aspartic proteinases (Clan AA, Family A1). These enzymes are characterized by their bilobal structure, with each lobe contributing a catalytic aspartic acid residue to the active site. The enzyme's ability to function at acidic pH and its broad substrate specificity make it a subject of interest for various industrial and biotechnological applications. A thorough understanding of its structure is paramount for elucidating its mechanism of action, substrate specificity, and for the rational design of inhibitors.
Molecular Structure of this compound
The three-dimensional structure of this compound from Aspergillus phoenicis has been determined by X-ray crystallography to a resolution of 2.18 Å (PDB ID: 1IBQ).[1][2] The enzyme exhibits the archetypal fold of aspartic proteinases, characterized by a predominantly β-sheet structure organized into two distinct domains.
Primary and Secondary Structure
This compound from Aspergillus saitoi is a single polypeptide chain composed of 325 amino acid residues.[3] The primary structure contains the conserved active site motif DT(S)G, which is a hallmark of this enzyme family.[1] The secondary structure is dominated by β-sheets, which are arranged into two β-barrel domains, forming the core of each lobe. These domains are connected by a linker region.
Tertiary Structure
The tertiary structure of this compound is characterized by two lobes, the N-terminal and C-terminal domains, which are topologically similar.[1][4] A deep cleft is formed between these two lobes, which houses the active site. A flexible β-hairpin loop, often referred to as the "flap," is located over the active site cleft and plays a crucial role in substrate binding and catalysis.[1][3] The conformation of this flap can vary, indicating a degree of flexibility in the enzyme's structure.[1]
Quaternary Structure
In the crystalline state, this compound can form a dimer, with the two molecules related by a pseudo-twofold screw-axis symmetry.[1] This dimerization is mediated by several hydrogen bonds. However, the monomeric form is considered the biologically active unit.
The Active Site
The active site of this compound is located in the cleft between the two domains and is characterized by the presence of two catalytic aspartic acid residues, one from each domain's DT(S)G motif.[1][5] These residues, Asp32 and Asp215 (in pepsin numbering), act as a catalytic dyad. One aspartate is protonated and the other is deprotonated at the optimal pH for activity. They work in concert to activate a water molecule that carries out the nucleophilic attack on the scissile peptide bond of the substrate.[5]
The substrate-binding cleft is extensive, accommodating several amino acid residues of the substrate. The specificity of the enzyme is determined by the nature of the amino acid side chains lining this cleft, particularly in the S1 and S1' subsites, which bind the amino acid residues on either side of the scissile bond.[4] While generally favoring hydrophobic residues at the P1 and P1' positions, this compound can uniquely accommodate a lysine (B10760008) residue at the P1 position, an attribute linked to its ability to activate trypsinogen.[6][7] This distinct specificity is attributed to the presence of Asp-76 and Ser-78 residues on the active site flap.[6]
Quantitative Data
The following table summarizes key quantitative data for this compound from Aspergillus phoenicis (PDB: 1IBQ).
| Parameter | Value | Reference |
| Resolution | 2.18 Å | [1] |
| R-Value Work | 0.221 | [2] |
| R-Value Free | 0.269 | [2] |
| Number of Amino Acids | 325 | [3] |
| Molecular Weight (kDa) | 34.302 | [3] |
| Total Structure Weight (kDa) | 69.68 | [2] |
| Atom Count | 5,172 | [2] |
Experimental Protocols
The determination of the three-dimensional structure of this compound was achieved through X-ray crystallography. The key experimental steps are outlined below.
Purification of this compound
A detailed protocol for the purification of this compound from a crude fungal protease preparation is as follows:
-
Source Material : Crude fungal protease (e.g., Protease type XIII from Sigma) from Aspergillus phoenicis.[1]
-
Initial Extraction : The crude protease is dissolved in a suitable buffer.
-
Chromatographic Separation : A multi-step chromatography procedure is employed for purification. While the specific details for the crystallized protein are a modification of a previous method, a general approach for Aspergillopepsin A involves:
-
Affinity Chromatography : The crude preparation is first passed through a gramicidin (B1672133) C-sepharose 4B column.[8]
-
Ion-Exchange Chromatography : The partially purified enzyme is then subjected to chromatography on an ECTEOLA-cellulose column.[8]
-
Alternative methods may involve gel filtration (e.g., Acrylex P-10) and aminosilochrome chromatography.[8]
-
-
Purity Assessment : The purity of the enzyme at each step is monitored by techniques such as SDS-PAGE.
-
Concentration : The purified enzyme solution is concentrated to a final concentration of approximately 20 mg/ml for crystallization trials.[9]
Crystallization
The purified this compound is crystallized using the sitting-drop vapor diffusion method:
-
Crystallization Drop : 2-5 µl of the concentrated protein solution (20 mg/ml) is mixed with an equal volume of the reservoir solution.[9]
-
Reservoir Solution : The reservoir solution consists of 18% PEG 8000, 0.1 M sodium cacodylate pH 6.5, and 200 mM zinc acetate.[9]
-
Incubation : The crystallization plates are incubated at 277 K (4 °C).[9]
-
Crystal Formation : Trapezoid-shaped crystals typically appear and grow to a suitable size for X-ray diffraction experiments.[9]
X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting : A single, well-formed crystal is mounted in a cryo-loop and flash-cooled in a stream of cold nitrogen gas to prevent radiation damage.
-
Data Collection : X-ray diffraction data are collected at a synchrotron radiation source.
-
Data Processing : The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.
-
Structure Solution : The structure is solved using molecular replacement, utilizing the coordinates of a homologous protein as a search model.
-
Structure Refinement : The initial model is refined against the experimental diffraction data to improve the fit and correct the atomic coordinates. This process involves iterative cycles of manual model building and computational refinement. The final R-work and R-free values indicate the quality of the refined structure.[1]
Visualizations
The following diagrams illustrate key structural and functional aspects of this compound.
References
- 1. The crystal structure of the secreted aspartic protease 1 from Candida parapsilosis in complex with pepstatin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Isolation of purified aspergillopepsin A] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystallization of inhibited aspartic proteinase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystallization and preliminary crystallographic characterization of aspartic proteinase-A from baker's yeast and its complexes with inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure of this compound from Aspergillus phoenicis: variations of the S1'-S2 subsite in aspartic proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijarbs.com [ijarbs.com]
- 8. Safety evaluation of the food enzyme this compound from the non‐genetically modified Aspergillus luchuensis strain APTC 3C‐290 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.iucr.org [journals.iucr.org]
Aspergillopepsin I: A Technical Guide to its Discovery, Origin, and Core Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspergillopepsin I, also known as Aspergillus acid protease, is an aspartic endopeptidase (EC 3.4.23.18) that plays a crucial role in the breakdown of proteins.[1][2] This enzyme is of significant interest to researchers and drug development professionals due to its broad substrate specificity and activity in acidic environments.[3][4] This guide provides a comprehensive overview of the discovery, origin, biochemical properties, and experimental protocols related to this compound.
Discovery and Origin
This compound is a proteolytic enzyme produced by various species of the filamentous fungus Aspergillus, a genus known for its widespread presence in the environment and its importance in fermentation and industrial enzyme production.[1][5] The enzyme is secreted extracellularly, enabling the fungus to break down external proteins into smaller peptides and amino acids for nutrient assimilation.[4][6]
Historically, the proteolytic activity of Aspergillus species has been harnessed in traditional fermented foods.[7] Scientific investigation into these activities led to the isolation and characterization of specific proteases, including this compound. It is found in a variety of Aspergillus species, such as Aspergillus niger, Aspergillus oryzae, and Aspergillus saitoi.[8] The enzyme from different species may also be referred to by other names, including aspergillopeptidase A, awamorin, or proctase B.[8]
Biochemical and Physical Properties
This compound exhibits distinct biochemical and physical properties that vary slightly depending on the source organism. These characteristics are crucial for its application in various industrial and research settings.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from different Aspergillus species.
Table 1: Molecular Weight of this compound from Various Aspergillus Species
| Aspergillus Species | Molecular Weight (kDa) | Method |
| Aspergillus niger | 49 | SDS-PAGE |
| Aspergillus niger | 50 | SDS-PAGE and Gel Filtration |
| Aspergillus saitoi | 34.3 | Deduced from amino acid sequence |
| Aspergillus kawachii | 35 | Not Specified |
| Aspergillus fumigatus | 39 | Immunoblotting |
Table 2: Optimal pH and Temperature for this compound Activity
| Aspergillus Species | Optimal pH | Optimal Temperature (°C) |
| Aspergillus niger | 3.0 | 60 |
| Aspergillus luchuensis | 3.0 | 60 |
| Aspergillus oryzae | 3.0 - 4.2 | Not Specified |
| Aspergillus kawachii | 2.8 - 3.4 | 50 |
| Aspergillus saitoi | 2.5 - 3.0 | Not Specified |
Table 3: Kinetic Parameters of this compound
| Source | Substrate | Km (mM) | Vmax (µmol/min) |
| Aspergillus niger | Casein | 1.02 | 2.2 |
| Aspergillus oryzae (mutant) | Not Specified | 19.98 | Not Specified |
Experimental Protocols
Purification of this compound
The purification of this compound from a crude fungal extract typically involves a multi-step chromatographic process. While specific details may vary, a general workflow is outlined below. Two published methods for the purification of aspergillopepsin A involved sequential chromatography, achieving significant purification folds.[9]
General Protocol:
-
Preparation of Crude Extract: The fungal culture filtrate is harvested and centrifuged to remove mycelia and other insoluble materials. The supernatant, containing the secreted proteins, serves as the crude enzyme extract.
-
Ammonium (B1175870) Sulfate (B86663) Precipitation: The crude extract is subjected to fractional precipitation with ammonium sulfate to concentrate the protein fraction containing this compound.
-
Chromatography: The concentrated protein solution is then subjected to a series of chromatographic steps. Common techniques include:
-
Gel Filtration Chromatography: To separate proteins based on size.
-
Ion-Exchange Chromatography: To separate proteins based on their net charge.
-
Affinity Chromatography: Using a ligand with specific affinity for this compound for highly selective purification.
-
Workflow for this compound Purification
This compound Activity Assay (Casein Substrate)
The activity of this compound is commonly determined by measuring the rate of hydrolysis of a protein substrate, such as casein.[3][10] The following protocol is a detailed method for this assay.[3][10]
Principle:
This compound hydrolyzes casein into smaller, acid-soluble peptides. The reaction is stopped by the addition of trichloroacetic acid (TCA), which precipitates the unhydrolyzed casein. The amount of soluble peptides in the supernatant, which is proportional to the enzyme activity, is then quantified by measuring the absorbance at 280 nm.
Reagents:
-
Substrate Solution (1% w/v Casein): Dissolve 1 g of Hammarsten casein in 100 mL of 100 mM glycine-HCl buffer (pH 3.0).
-
Enzyme Solution: A suitably diluted solution of this compound in 100 mM glycine-HCl buffer (pH 3.0).
-
Stopping Reagent (8% w/v Trichloroacetic Acid - TCA): Dissolve 8 g of TCA in distilled water and bring the final volume to 100 mL.
Procedure:
-
Pre-incubation: Pipette 0.5 mL of the 1% casein substrate solution into a microcentrifuge tube. Pre-incubate the tube at 60°C for 5 minutes.
-
Initiation of Reaction: Add 0.5 mL of the pre-warmed enzyme solution to the substrate solution and mix immediately.
-
Incubation: Incubate the reaction mixture at 60°C for a defined period, typically 5-10 minutes.
-
Termination of Reaction: Stop the reaction by adding 0.5 mL of 8% TCA solution. Mix thoroughly.
-
Incubation and Centrifugation: Let the mixture stand at room temperature for 15 minutes to allow for the complete precipitation of unhydrolyzed casein. Centrifuge the tube at 10,000 x g for 15 minutes to pellet the precipitate.
-
Measurement: Carefully transfer the supernatant to a quartz cuvette and measure the absorbance at 280 nm against a blank. The blank is prepared by adding the TCA solution to the substrate before adding the enzyme solution.
-
Calculation of Activity: One unit of protease activity is typically defined as the amount of enzyme that releases 1 µg of tyrosine per minute under the assay conditions. A standard curve using known concentrations of tyrosine is used to convert the absorbance readings to the amount of product formed.
References
- 1. More than Just Protein Degradation: The Regulatory Roles and Moonlighting Functions of Extracellular Proteases Produced by Fungi Pathogenic for Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Aspergillopepsin-1 (Aspergillus niger CBS 513.88) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Safety evaluation of the food enzyme this compound from the non‐genetically modified Aspergillus luchuensis strain APTC 3C‐290 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. Aspartic Proteases and Major Cell Wall Components in Candida albicans Trigger the Release of Neutrophil Extracellular Traps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Aspartic Proteases and Major Cell Wall Components in Candida albicans Trigger the Release of Neutrophil Extracellular Traps [frontiersin.org]
An In-Depth Technical Guide on the Mechanism of Action of Aspergillopepsin I
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aspergillopepsin I, an aspartic endopeptidase from the fungus Aspergillus, plays a crucial role in the assimilation of proteinaceous substrates. This guide provides a comprehensive overview of the enzyme's mechanism of action, detailing its catalytic machinery, substrate specificity, and the key amino acid residues governing its function. Through an examination of its structural features, kinetic parameters, and the methodologies used to elucidate its activity, this document serves as a technical resource for researchers engaged in enzymology and drug development targeting microbial proteases.
Introduction
This compound (EC 3.4.23.18), also known as Aspergillus acid protease, is a member of the aspartic protease family (clan AA, family A1).[1] These enzymes are characterized by their optimal activity at acidic pH and the presence of a conserved catalytic dyad of aspartic acid residues within the active site.[2] this compound exhibits broad substrate specificity, with a preference for hydrophobic residues at the P1 and P1' positions of the scissile peptide bond.[3][4] Notably, it possesses the unusual ability among aspartic proteases to accommodate a lysine (B10760008) residue at the P1 position, enabling it to activate trypsinogen.[4][5] This unique characteristic, along with its role in fungal nutrition and potential involvement in pathogenesis, makes this compound a subject of significant scientific interest.
Catalytic Mechanism
The catalytic mechanism of this compound follows the general acid-base catalysis model characteristic of aspartic proteases. The core of this mechanism involves a catalytic dyad of two aspartic acid residues, typically located within conserved Asp-Thr/Ser-Gly motifs.[2] One aspartate residue is protonated, while the other is deprotonated at the optimal acidic pH.
A water molecule, positioned between the two catalytic aspartates, is activated to act as a nucleophile. The deprotonated aspartate abstracts a proton from the water molecule, increasing its nucleophilicity. This activated water molecule then attacks the carbonyl carbon of the scissile peptide bond in the substrate. This leads to the formation of a transient, tetrahedral intermediate, which is stabilized by interactions within the active site. The protonated aspartate residue then donates a proton to the nitrogen atom of the peptide bond, facilitating the cleavage of the bond and the subsequent release of the two peptide fragments.
Structural Features and Substrate Specificity
The three-dimensional structure of this compound reveals a bi-lobed molecule with a deep active site cleft at the interface of the two lobes.[6] Each lobe contributes one of the catalytic aspartic acid residues to the active site. The substrate-binding groove is extensive, allowing for interactions with several amino acid residues of the substrate on both sides of the scissile bond (P and P' sites).
The specificity of this compound is largely determined by the nature of the amino acid residues lining the S1 and S1' binding pockets. These pockets generally favor hydrophobic residues, explaining the enzyme's preference for cleaving peptide bonds flanked by amino acids such as phenylalanine, leucine, and tyrosine.[3]
A key feature distinguishing this compound from many other aspartic proteases is its ability to accommodate basic residues, particularly lysine, at the P1 position.[5] This is attributed to the presence of specific amino acid residues within the S1 subsite that can interact favorably with the positively charged side chain of lysine. Site-directed mutagenesis studies have identified Asp-76 and Ser-78 as crucial residues in the active-site flap that play a significant role in the recognition of a basic amino acid at the P1 position.[7]
Quantitative Data
The catalytic efficiency of this compound has been determined for several substrates. The following table summarizes key kinetic parameters.
| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Enzyme Source | Reference |
| Casein | 1.02 | 2.2 (µmol/min) | - | Aspergillus niger | [5] |
| N-α-acetylalanylalanyl-lysyl-p-nitrophenylalanylalanylalanylamide | 0.16 - 0.42 | 6 - 46.6 | - | Fungal Aspartic Proteases | [8] |
| Internally quenched fluorescent substrate | - | - | 2 x 10⁵ | TGP1 (a glutamic peptidase with similar mechanism) | [5] |
Note: Vmax for casein was reported as 2.2 µmol/min. Conversion to kcat requires the enzyme concentration used in the assay, which was not specified in the source.
Experimental Protocols
Enzyme Activity Assay (General Protocol)
This protocol is adapted from standardized methods for determining aspartic protease activity using casein as a substrate.[9]
Principle: The proteolytic activity is determined by measuring the release of acid-soluble peptides from a casein substrate. The amount of released peptides is quantified by measuring the absorbance at 275 nm, which corresponds to the absorbance of tyrosine.
Reagents:
-
Substrate Solution: 1% (w/v) Hammarsten casein in 0.05 M Glycine-HCl buffer, pH 3.0.
-
Enzyme Dilution Buffer: 0.05 M Glycine-HCl buffer, pH 3.0.
-
Stop Reagent: 5% (w/v) Trichloroacetic acid (TCA).
-
Enzyme Sample: this compound, diluted to an appropriate concentration in the enzyme dilution buffer.
Procedure:
-
Pre-warm the substrate solution to 37°C.
-
Add a defined volume of the diluted enzyme sample to the pre-warmed substrate solution.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of the stop reagent (TCA).
-
Incubate on ice for at least 30 minutes to allow for complete precipitation of the undigested protein.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Measure the absorbance of the supernatant at 275 nm against a blank. The blank is prepared by adding the stop reagent before the enzyme sample.
-
One unit of activity is typically defined as the amount of enzyme that releases 1 µg of tyrosine per minute under the specified conditions.
Site-Directed Mutagenesis
This generalized protocol outlines the key steps for introducing specific mutations into the gene encoding this compound, based on common molecular biology techniques.
Principle: A plasmid containing the this compound gene is used as a template for PCR with mutagenic primers. The primers are designed to anneal to the template and contain the desired mutation. The PCR product is then treated with a restriction enzyme (e.g., DpnI) that specifically digests the methylated parental DNA, leaving the newly synthesized, unmethylated, and mutated plasmid. This mutated plasmid is then transformed into competent E. coli cells for propagation.
Materials:
-
Plasmid DNA containing the this compound gene.
-
Mutagenic primers (forward and reverse) containing the desired mutation.
-
High-fidelity DNA polymerase.
-
dNTPs.
-
PCR buffer.
-
DpnI restriction enzyme.
-
Competent E. coli cells.
-
LB agar (B569324) plates with the appropriate antibiotic for selection.
Procedure:
-
Primer Design: Design complementary forward and reverse primers that contain the desired mutation. The mutation should be located in the middle of the primers with approximately 10-15 bases of correct sequence on both sides.
-
PCR Amplification: Perform PCR using the plasmid DNA as a template and the mutagenic primers. The PCR conditions (annealing temperature, extension time) should be optimized for the specific primers and plasmid.
-
DpnI Digestion: Following PCR, digest the reaction mixture with DpnI to remove the parental template DNA.
-
Transformation: Transform the DpnI-treated PCR product into competent E. coli cells.
-
Selection and Sequencing: Plate the transformed cells on selective LB agar plates. Isolate plasmid DNA from the resulting colonies and sequence the gene to confirm the presence of the desired mutation.
Recombinant Protein Purification
This protocol provides a general workflow for the expression and purification of recombinant this compound from E. coli.
Principle: The gene for this compound is cloned into an expression vector, often with an affinity tag (e.g., His-tag), and expressed in E. coli. The bacterial cells are lysed, and the tagged protein is purified from the cell lysate using affinity chromatography.
Materials:
-
E. coli strain carrying the this compound expression plasmid.
-
LB broth with the appropriate antibiotic.
-
Inducing agent (e.g., IPTG).
-
Lysis buffer.
-
Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins).
-
Wash buffer.
-
Elution buffer.
Procedure:
-
Expression: Grow the E. coli culture to a suitable optical density and induce protein expression with the appropriate inducer.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer. Lyse the cells using methods such as sonication or high-pressure homogenization.
-
Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble protein.
-
Affinity Chromatography: Load the clarified lysate onto the affinity chromatography column.
-
Washing: Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the purified this compound from the column using an elution buffer containing a competing agent (e.g., imidazole (B134444) for His-tagged proteins).
-
Dialysis and Storage: Dialyze the purified protein into a suitable storage buffer and store at an appropriate temperature (e.g., -80°C).
Conclusion
This compound is a well-characterized aspartic protease with a catalytic mechanism that is fundamental to its biological function. Its broad substrate specificity, coupled with its unique ability to cleave at lysine residues, distinguishes it from many other proteases. The detailed understanding of its structure, mechanism, and the experimental protocols to study its activity provides a solid foundation for further research into its physiological roles and for the development of novel applications in biotechnology and medicine. This guide serves as a technical resource to facilitate these endeavors.
References
- 1. Peptide kinetics. Part 10.—Kinetics of simultaneous hydrolysis and reversible sequence-inversion of some dipeptides in strong acid - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 2. Secreted fungal aspartic proteases: A review | Revista Iberoamericana de Micología [elsevier.es]
- 3. Purification of an acid proteinase from Aspergillus saitoi and determination of peptide bond specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Structure of this compound from Aspergillus phoenicis: variations of the S1'-S2 subsite in aspartic proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the S1 subsite specificity of this compound by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new chromophoric substrate for penicillopepsin and other fungal aspartic proteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteases (aspergillopepsine I) | OIV [oiv.int]
A Comprehensive Technical Guide to the Substrate Specificity of Aspergillopepsin I
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the substrate specificity of Aspergillopepsin I (EC 3.4.23.18), an aspartic proteinase from Aspergillus species. This document outlines the enzyme's cleavage preferences, presents quantitative kinetic data, details relevant experimental methodologies, and provides visual representations of key concepts and workflows.
Introduction to this compound
This compound is a secreted aspartic endopeptidase that plays a role in the assimilation of proteinaceous substrates by fungi.[1] Like other aspartic proteases, it utilizes a catalytic mechanism involving two aspartic acid residues in the active site that activate a water molecule to hydrolyze peptide bonds.[1][2] The enzyme exhibits broad substrate specificity, a characteristic that has garnered interest in various industrial and research applications, including its potential relevance in drug development.[3]
Substrate Specificity and Cleavage Site Preferences
This compound generally demonstrates a preference for hydrophobic residues at the P1 and P1' positions of the scissile bond, which is a common trait among pepsin-like enzymes.[4][5] The nomenclature for protease cleavage sites designates the amino acid residues in the substrate N-terminal to the cleaved bond as P4, P3, P2, P1, and those C-terminal as P1', P2', P3', P4'.[6][7]
A unique and significant feature of this compound is its ability to accommodate a lysine (B10760008) (Lys) residue at the P1 position.[4][8] This distinguishes it from many mammalian aspartic proteases and allows it to activate trypsinogen, highlighting a broader substrate tolerance.[4] This capacity to cleave after a basic residue is attributed to the presence of specific amino acid residues, namely Asp-76 and Ser-78, located in the active-site flap of the enzyme.[8]
Studies on the oxidized B chain of insulin (B600854) have identified specific cleavage sites for this compound from A. saitoi, which are primarily between Leu15-Tyr16 and Phe24-Phe25.[4] Further substrate profiling has indicated a preference for large residues such as Met, Gln, Phe, Lys, and Glu at the P1 site, and smaller amino acids like Ala, Gly, Ser, or Thr at the P1' position.[4]
Quantitative Kinetic Data
The catalytic efficiency of this compound has been determined for several substrates. The following table summarizes the available quantitative data to facilitate comparison.
| Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) | Source |
| Internally quenched fluorescent substrate with zymogen activation sequence | - | - | 2 x 10⁵ | [4] |
| Z-His-Phe-Phe-OEt | 1.65 | - | - | [2] |
| Z-Ala-Ala-Phe-Phe-OPy4Pr | 0.35 | - | - | [2] |
| Bovine trypsinogen | 13 | - | - | [2] |
| Bovine chymotrypsinogen A | 1.14 | - | - | [2] |
| Casein | Vmax = 2.2 µmol/min | 1.02 | - | [4] |
Experimental Protocols
Determination of Proteolytic Activity using a Casein Hydrolysis Assay
This protocol is based on the enzymatic hydrolysis of casein, followed by the quantification of solubilized peptides.
Materials:
-
Hammarsten-grade casein
-
Glycine-Hydrochloric Acid Buffer (0.05 M, pH 3.0)
-
Trichloroacetic acid (TCA) Solution
-
This compound enzyme preparation
-
Spectrophotometer
Procedure:
-
Substrate Preparation: Prepare a casein substrate solution by dissolving casein in a glycine-hydrochloric acid buffer at pH 3.0.
-
Enzyme Reaction:
-
Pipette the casein substrate solution into test tubes and equilibrate at 37°C.
-
Add the this compound enzyme preparation to the substrate to initiate the reaction.
-
Incubate the mixture at 37°C for a defined period, typically 30 minutes.
-
-
Reaction Termination and Precipitation:
-
Stop the reaction by adding TCA solution. This will precipitate the unhydrolyzed casein.
-
Incubate the tubes in a water bath to allow for complete protein coagulation.
-
-
Quantification:
-
Cool the tubes and filter to remove the precipitated protein. The filtrate must be clear.
-
Measure the absorbance of the filtrate at 275 nm against a substrate blank. The amount of solubilized casein is proportional to the enzyme activity.
-
Investigation of Substrate Specificity using Site-Directed Mutagenesis
This protocol outlines the general steps to investigate the role of specific amino acid residues in determining the substrate specificity of this compound.
Materials:
-
Expression vector containing the this compound gene
-
Mutagenic oligonucleotide primers
-
High-fidelity DNA polymerase
-
DpnI restriction enzyme
-
Competent E. coli cells for transformation and protein expression
-
Protein purification reagents (e.g., chromatography columns)
-
Substrates for activity assays (natural and synthetic)
Procedure:
-
Primer Design: Design mutagenic primers that contain the desired nucleotide change to alter a specific amino acid residue in the this compound gene. Primers should be between 25 and 45 bases in length with a melting temperature (Tm) of ≥78°C.
-
Mutagenesis PCR:
-
Perform PCR using a high-fidelity DNA polymerase with the expression vector as a template and the mutagenic primers.
-
The reaction will generate mutated plasmids.
-
-
Template Removal:
-
Digest the PCR product with DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, thereby selectively removing the original, non-mutated parental DNA template.
-
-
Transformation:
-
Transform the DpnI-treated, mutated plasmid into competent E. coli cells.
-
-
Protein Expression and Purification:
-
Culture the transformed E. coli and induce the expression of the mutant this compound.
-
Purify the mutant enzyme using appropriate chromatography techniques.
-
-
Comparative Activity Assays:
-
Assay the activity of the purified mutant enzyme against a panel of natural and synthetic substrates.
-
Compare the activity profile of the mutant with that of the wild-type enzyme to determine the effect of the mutation on substrate specificity. For example, a decrease in activity towards substrates with a basic residue at P1 would indicate the mutated residue's role in recognizing that feature.[8]
-
Visualizations
Substrate Binding Model
The following diagram illustrates the interaction between this compound and its substrate, highlighting the key P1 and P1' subsites that determine specificity.
Caption: this compound substrate binding model.
Experimental Workflow for Determining Substrate Specificity
This diagram outlines the key steps involved in elucidating the substrate specificity of this compound through site-directed mutagenesis.
Caption: Workflow for specificity analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety evaluation of the food enzyme this compound from the non‐genetically modified Aspergillus luchuensis strain APTC 3C‐290 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oiv.int [oiv.int]
- 5. Characterization of the S1 subsite specificity of this compound by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. microbenotes.com [microbenotes.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparative evaluation of protease activity (this compound) in enzyme preparations | OIV [oiv.int]
Aspergillopepsin I vs Aspergillopepsin II
opepsin I and II make them interesting targets and tools for various applications:
-
Drug Development: Aspergillopepsin I from pathogenic fungi is a potential target for the development of novel antifungal drugs. Screening for and designing specific inhibitors could lead to new therapeutic strategies against aspergillosis. The insensitivity of Aspergillopepsin II to conventional aspartic protease inhibitors highlights the need for developing novel classes of inhibitors targeting glutamic proteases.
-
Biotechnology: These proteases have applications in various industries. For instance, they are used in the food industry for protein modification, such as in baking and brewing. Their activity at acidic pH makes them suitable for processes that require protein hydrolysis under such conditions.
This compound and Aspergillopepsin II, while both originating from Aspergillus, represent two distinct classes of acid proteases with different catalytic mechanisms, substrate specificities, and inhibitor profiles. This compound is a classic aspartic protease, whereas Aspergillopepsin II is a glutamic protease. This fundamental difference has significant implications for their biological roles and their potential as drug targets or biotechnological tools. This guide provides a comprehensive overview of their known properties and methodologies for their study, aiming to facilitate further research into these fascinating enzymes.
Fungal Aspartic Proteases: A Technical Guide for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fungal aspartic proteases (APs) are a class of proteolytic enzymes that play a crucial role in the physiology of fungi, contributing to nutrition, morphogenesis, and pathogenesis.[1][2] These enzymes, also known as acid proteases, are characterized by a highly conserved catalytic site containing two aspartic acid residues and are optimally active in acidic environments.[3][4] Their involvement in the virulence of pathogenic fungi, such as Candida albicans and Aspergillus species, has made them attractive targets for the development of novel antifungal therapies.[5][6] Furthermore, their unique catalytic properties are harnessed in various biotechnological and industrial applications, particularly in the food industry.[1][7]
This technical guide provides an in-depth overview of fungal aspartic proteases, focusing on their biochemical properties, the methodologies used for their study, and their role in signaling pathways.
Biochemical and Kinetic Properties
Fungal aspartic proteases are endopeptidases that utilize a water molecule, activated by two catalytic aspartate residues, to hydrolyze peptide bonds.[3][8] Most fungal APs are synthesized as inactive zymogens and require proteolytic processing for activation.[2] They are generally inhibited by the microbial-derived peptide, pepstatin.[3]
Quantitative Data on Fungal Aspartic Proteases
The following tables summarize the key biochemical and kinetic parameters of selected fungal aspartic proteases.
| Enzyme | Source Organism | Optimal pH | Optimal Temperature (°C) | Reference |
| PepAb | Aspergillus niger F0215 | 2.5 | 50 | [9] |
| PepAc | Aspergillus niger F0215 | 3.0 | 50 | [9] |
| Aspartic Protease | Aspergillus foetidus | 5.0 | 55 | [10] |
| Aspartic Protease | Aspergillus oryzae | 5.5 | 35 | [11] |
| Aspartic Protease (Apa1) | Aspergillus niger | 3.0 | 50 | [12] |
| Sap1-3, Sap8 | Candida albicans | 2.5 - 5.0 | Not specified | [6] |
| Sap4-6 | Candida albicans | Higher pH values | Not specified | [6] |
| Saps | Candida auris | 4.0 - 5.0 | 37 | [7] |
Table 1: Optimal pH and Temperature of Fungal Aspartic Proteases. This table provides a comparative overview of the optimal reaction conditions for aspartic proteases from various fungal species.
| Enzyme | Source Organism | Substrate | K_m_ | V_max_ | Reference |
| Aspartic Protease | Aspergillus oryzae DRDFS13 | Skim milk | 17.50 mM | 1369 U | [13] |
| β-galactosidase* | Aspergillus oryzae | o-nitrophenyl-β-galactoside | 0.800 mM | 0.0864 A/min | [14] |
*Note: Data for β-galactosidase is included as an example of kinetic data from a fungal enzyme, as comprehensive K_m_ and V_max_ data for aspartic proteases were limited in the search results.
Table 2: Kinetic Parameters of Fungal Enzymes. This table presents the Michaelis-Menten constant (K_m_) and maximum reaction velocity (V_max_) for a characterized fungal aspartic protease and another fungal enzyme for comparative purposes.
| Inhibitor | Target Enzyme(s) | K_i_ | IC_50_ | Reference |
| Pepstatin A | General Aspartic Proteases | - | - | [3] |
| Acetyl-pepstatin | Sap1, Sap2 (C. albicans) | - | - | [2] |
| Kyn-Val-Phe-Psi[OH-OH]-Phe-Val-Kyn | Sap2 (C. albicans) | - | < 15 µM | [15] |
| Low-molecular-mass inhibitor | Aspergillus saitoi AP | 0.85 µM | 1.8 µM | [16] |
Table 3: Inhibition Constants of Fungal Aspartic Protease Inhibitors. This table summarizes the inhibitory constants (K_i_) and half-maximal inhibitory concentrations (IC_50_) for various inhibitors of fungal aspartic proteases.
Experimental Protocols
Protease Activity Assay using Casein
This protocol describes a common method for determining the activity of proteases using casein as a substrate. The assay measures the release of tyrosine-containing peptides.
Materials:
-
0.65% (w/v) Casein solution in 50 mM Potassium Phosphate Buffer, pH 7.5
-
50 mM Potassium Phosphate Buffer, pH 7.5
-
110 mM Trichloroacetic Acid (TCA)
-
0.5 M Folin & Ciocalteu's Phenol Reagent
-
500 mM Sodium Carbonate solution
-
1.1 mM L-Tyrosine Standard solution
-
Enzyme solution (partially purified or purified fungal aspartic protease)
-
Water bath at 37°C
-
Spectrophotometer
Procedure:
-
Assay Setup: For each enzyme sample, prepare a test and a blank vial. Add 5 mL of the 0.65% casein solution to each vial.
-
Equilibration: Incubate the vials in a water bath at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Enzyme Addition (Test Sample): Add 1 mL of the enzyme solution to the test vial. Mix gently and incubate for exactly 10 minutes at 37°C.
-
Reaction Termination: After 10 minutes, stop the reaction by adding 5 mL of 110 mM TCA solution to the test vial.
-
Enzyme Addition (Blank Sample): To the blank vial, first add 5 mL of 110 mM TCA solution, and then add 1 mL of the enzyme solution. This serves as a blank to subtract the absorbance from non-enzymatic hydrolysis and the color of the enzyme solution itself.
-
Incubation and Centrifugation: Incubate both test and blank vials at 37°C for 30 minutes to allow the undigested casein to precipitate. Centrifuge the samples to pellet the precipitate.
-
Color Development:
-
Transfer 2 mL of the supernatant from each vial to a fresh tube.
-
Add 5 mL of 500 mM Sodium Carbonate solution to each tube.
-
Add 1 mL of Folin & Ciocalteu's reagent to each tube and mix immediately.
-
Incubate at 37°C for 30 minutes for color development.
-
-
Absorbance Measurement: Measure the absorbance of the solutions at 660 nm using a spectrophotometer.
-
Standard Curve: Prepare a standard curve using known concentrations of L-Tyrosine to correlate absorbance values with the amount of tyrosine released.
-
Calculation of Activity: Determine the amount of tyrosine released in the test sample by subtracting the blank absorbance and using the standard curve. One unit of protease activity is typically defined as the amount of enzyme that releases 1 µmol of tyrosine per minute under the specified conditions.[5][17]
Purification of Fungal Secreted Aspartic Proteases
This is a general workflow for the purification of secreted aspartic proteases from fungal culture supernatants.
1. Fungal Culture and Enzyme Production:
-
Inoculate a suitable liquid medium with the desired fungal strain. The composition of the medium, particularly the nitrogen source, can influence protease production.[18]
-
Incubate the culture under optimal conditions (temperature, pH, agitation) for protease secretion.[19]
-
Harvest the culture supernatant by centrifugation or filtration to remove fungal mycelia.
2. Concentration of the Supernatant:
-
Concentrate the crude enzyme solution using methods such as ammonium (B1175870) sulfate (B86663) precipitation or ultrafiltration.
3. Chromatographic Purification:
-
Gel-Filtration Chromatography: Separate proteins based on their size. This step helps to remove proteins with significantly different molecular weights from the target aspartic protease.[10]
-
Ion-Exchange Chromatography: Separate proteins based on their net charge. The choice of an anion or cation exchanger depends on the isoelectric point (pI) of the target protease and the pH of the buffer.[9][12]
-
Affinity Chromatography (Optional): For more specific purification, an affinity column with a ligand that specifically binds to aspartic proteases (e.g., immobilized pepstatin) can be used.
4. Purity Assessment:
-
Analyze the purity of the fractions obtained after each purification step using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). A single band on the gel indicates a high degree of purity.[12]
-
Determine the protein concentration of the purified enzyme solution using a standard method like the Bradford or BCA assay.
5. Characterization of the Purified Enzyme:
-
Perform activity assays to determine the specific activity of the purified protease.
-
Characterize the enzyme's biochemical properties, such as optimal pH and temperature, kinetic parameters (K_m_ and k_cat_), and susceptibility to inhibitors.
Signaling Pathways and Experimental Workflows
Signaling Pathways Regulating Secreted Aspartic Protease (SAP) Expression in Candida
The expression of SAP genes, which encode for secreted aspartic proteases, in Candida species is tightly regulated by complex signaling networks in response to environmental cues.
Caption: Regulation of SAP gene expression in Candida.
In Candida albicans, the Mitogen-Activated Protein Kinase (MAPK) pathway, mediated by Cph1, and the cyclic AMP-Protein Kinase A (cAMP-PKA) pathway, involving Efg1, are key regulators of hypha-associated SAP gene expression.[20][21] In Candida auris, the Ras/cAMP/PKA signaling pathway has been shown to regulate the activity of secreted aspartic proteases.[21] These pathways integrate signals from the environment, such as pH and nutrient availability, to modulate the expression of specific SAP genes, thereby contributing to the fungus's adaptation and virulence.
General Experimental Workflow for Fungal Aspartic Protease Research
The following diagram illustrates a typical workflow for the identification, characterization, and inhibitor screening of fungal aspartic proteases.
Caption: Workflow for fungal aspartic protease research.
This workflow begins with the selection of a fungal strain and the optimization of culture conditions for protease production. The crude enzyme is then extracted and subjected to a series of purification steps. The purified enzyme is then characterized to determine its biochemical and kinetic properties. Finally, inhibitor screening assays are performed to identify and characterize potential inhibitors.
Conclusion
Fungal aspartic proteases are a fascinating and important class of enzymes with significant implications for both human health and industrial biotechnology. A thorough understanding of their biochemical properties, the signaling pathways that regulate their expression, and the experimental methodologies for their study is crucial for advancing research in mycology and for the development of novel antifungal agents. This guide provides a foundational resource for researchers and professionals working in this dynamic field.
References
- 1. static.igem.wiki [static.igem.wiki]
- 2. Kinetic and mechanistic analysis of the association and dissociation of inhibitors interacting with secreted aspartic acid proteases 1 and 2 from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay Procedure for Protease [sigmaaldrich.com]
- 4. Production, Optimization, and Characterization of an Acid Protease from a Filamentous Fungus by Solid-State Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Aggregation Properties of Candida albicans Secreted Aspartyl Proteinase Sap6 Mediate Virulence in Oral Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Production, purification and characterization of an aspartic protease from Aspergillus foetidus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Purification and characterization of aspartic protease from Aspergillus niger and its efficient hydrolysis applications in soy protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. pjlss.edu.pk [pjlss.edu.pk]
- 15. researchgate.net [researchgate.net]
- 16. A low-molecular-mass aspartic protease inhibitor from a novel Penicillium sp.: implications in combating fungal infections. | Semantic Scholar [semanticscholar.org]
- 17. Sigma's Non-specific Protease Activity Assay - Casein as a Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protease Inhibitor Cocktails & Individual Inhibitors | G-Biosciences [gbiosciences.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. mdpi.com [mdpi.com]
- 21. Secreted aspartyl protease 3 regulated by the Ras/cAMP/PKA pathway promotes the virulence of Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
Aspergillopepsin I: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Gene, Protein, and Functional Role of a Key Fungal Aspartic Protease
Aspergillopepsin I (EC 3.4.23.18), also known as Aspergillopeptidase A or by its gene name pepA, is a secreted aspartic protease produced by various species of the genus Aspergillus. This enzyme plays a crucial role in the breakdown of proteins for nutrient acquisition. In pathogenic species such as Aspergillus fumigatus, it is considered a virulence factor, contributing to the fungus's ability to colonize and degrade host tissues. This guide provides a comprehensive overview of the this compound gene and protein, its biochemical properties, experimental protocols for its study, and its relevance in the context of drug development.
Gene and Protein Characteristics
The pepA gene encodes a preproenzyme that undergoes post-translational modifications to yield the mature this compound. The precursor protein includes a signal peptide for secretion and a propeptide that is autocatalytically cleaved under acidic conditions. The gene structure typically contains several introns. Below is a summary of the gene and protein characteristics from various Aspergillus species.
Table 1: this compound Gene (pepA) Characteristics in Various Aspergillus Species
| Species | Gene Name | Full-Length ORF (amino acids) | Introns | GenBank/UniProt Accession |
| Aspergillus niger | pepA | 394 | Not specified in search results | P55325[1] |
| Aspergillus oryzae | pepA | 404 | 3 putative introns | Q06902[2] |
| Aspergillus fumigatus | pepA | 395 | 3 introns[3] | P41748[4] |
| Aspergillus phoenicis (saitoi) | pepA | 394 | Not specified in search results | Q12567 |
Table 2: this compound Protein Characteristics in Various Aspergillus Species
| Species | Precursor Size (amino acids) | Mature Protein Size (amino acids) | Molecular Weight (Mature, Da) | Optimal pH | Key Features |
| Aspergillus niger | 394 | ~327 | ~35,000 | 3.0 | Belongs to peptidase A1 family.[1] |
| Aspergillus oryzae | 404 | 327 | 42,313 (precursor) | 3.0-4.2[2] | Contains a signal peptide (1-20) and a propeptide (21-77).[2] |
| Aspergillus fumigatus | 395 | 323 | ~34,000 | Not specified | Secreted aspartic proteinase.[3] |
| Aspergillus phoenicis (saitoi) | 394 | 325 | 34,302[3] | 2.9-3.3 | Crystal structure has been determined.[5] |
Protein Sequence
The following are the full-length amino acid sequences of this compound from different Aspergillus species as obtained from UniProt.
Aspergillus niger (UniProt ID: A2R3L3)
Aspergillus oryzae (UniProt ID: Q06902)
Aspergillus fumigatus (UniProt ID: P41748)
Enzymatic Properties and Substrate Specificity
This compound is an aspartic endopeptidase with a characteristic DTG (Asp-Thr-Gly) active site motif.[3] It exhibits broad substrate specificity, generally favoring hydrophobic residues at the P1 and P1' positions.[6][7] A unique feature of this compound compared to many mammalian aspartic proteases is its ability to accommodate a lysine (B10760008) residue at the P1 position, which allows it to activate trypsinogen.[3][6] Site-directed mutagenesis studies have shown that Asp-76 and Ser-78 residues in the active site flap are crucial for recognizing basic amino acid residues at the P1 position.[8]
Table 3: Kinetic Parameters of this compound from Aspergillus oryzae
| Substrate | Km (mM) | kcat (s⁻¹) |
| Z-His-Phe-Phe-OEt | 0.064 | 1.65 |
| Z-Ala-Ala-Phe-Phe-OPy4Pr | 0.037 | 0.35 |
| Bovine trypsinogen | 0.1 | 13 |
| Bovine chymotrypsinogen A | 0.18 | 1.14 |
| Data from UniProt entry Q06902 for Aspergillopepsin-1 from Aspergillus oryzae.[2] |
Role in Pathogenesis and Drug Development
In pathogenic fungi like Aspergillus fumigatus, secreted proteases such as this compound are considered important virulence factors.[9] They contribute to the breakdown of host tissue barriers, facilitating fungal invasion and nutrient acquisition. The ability of this compound to degrade extracellular matrix proteins makes it a potential target for antifungal drug development. Inhibitors of this enzyme could potentially limit the invasive growth of the fungus and reduce its pathogenicity.
Furthermore, in the biotechnology industry, the proteolytic activity of this compound can be a challenge in the production of heterologous proteins in Aspergillus expression systems, as it can degrade the target protein. The development of pepA-deficient mutant strains is a strategy to improve the yields of recombinant proteins.
Experimental Protocols
This compound Activity Assay (Caseinolytic Method)
This protocol is based on the enzymatic hydrolysis of casein at pH 3.0 and 37°C. The amount of solubilized casein is determined spectrophotometrically.
Reagents:
-
Glycine-Hydrochloric Acid Buffer (0.05 M, pH 3.0): Dissolve 3.75 g of glycine (B1666218) in ~800 mL of water. Adjust pH to 3.0 with 1 M HCl. Bring the final volume to 1000 mL with water.
-
Casein Substrate Solution (0.7% w/v): In ~500 mL of water containing 8 mL of 1 M HCl, disperse 7.0 g of Hammarsten casein. Heat in a boiling water bath for 30 minutes with occasional stirring. Cool to room temperature. Dissolve 3.75 g of glycine in the solution and adjust the pH to 3.0. Bring the final volume to 1000 mL with water.
-
Trichloroacetic Acid (TCA) Solution: Dissolve 18.0 g of trichloroacetic acid, 11.45 g of anhydrous sodium acetate, and 21.0 mL of glacial acetic acid in water and bring the final volume to 1000 mL.
-
Enzyme Sample Preparation: Prepare a stock solution of the enzyme preparation and dilute as necessary with the Glycine-HCl buffer to obtain a concentration that will result in an absorbance reading between 0.2 and 0.5.
Procedure:
-
Pipette 10.0 mL of the Casein Substrate Solution into test tubes. Prepare tubes for each sample, an enzyme blank for each sample, and a substrate blank.
-
Equilibrate the tubes at 37°C for 15 minutes.
-
To the sample tubes, add 2.0 mL of the prepared enzyme sample. For the substrate blank, add 2.0 mL of the Glycine-HCl buffer.
-
Incubate all tubes at 37°C for exactly 30 minutes.
-
Stop the reaction by adding 10.0 mL of the TCA Solution to each tube.
-
For the enzyme blanks, add 10.0 mL of the Substrate Solution, followed by 10.0 mL of the TCA Solution, and then 2.0 mL of the enzyme sample.
-
Heat all tubes in a water bath at 37°C for 30 minutes to allow the precipitate to coagulate.
-
Cool the tubes in an ice bath for 5 minutes.
-
Filter the contents of each tube through Whatman No. 42 filter paper. The filtrate must be clear.
-
Measure the absorbance of the filtrates at 275 nm against the substrate blank.
Cloning of the pepA Gene
A general workflow for the cloning of the pepA gene can be derived from published methods. This typically involves designing primers based on conserved regions of the protein sequence, amplifying the gene from genomic DNA, and cloning it into an expression vector.
Visualizations
Logical Workflow for pepA Gene Cloning and Expression
Caption: Workflow for cloning and expressing the this compound (pepA) gene.
Role of this compound in Aspergillus fumigatus Pathogenesis
Caption: Role of this compound in the pathogenesis of Aspergillus fumigatus.
References
- 1. uniprot.org [uniprot.org]
- 2. uniprot.org [uniprot.org]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic studies, mechanism, and substrate specificity of amadoriase I from Aspergillus sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure of this compound from Aspergillus phoenicis: variations of the S1'-S2 subsite in aspartic proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. EC 3.4.23.18 [iubmb.qmul.ac.uk]
- 8. Characterization of the S1 subsite specificity of this compound by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What makes Aspergillus fumigatus a successful pathogen? Genes and molecules involved in invasive aspergillosis | Revista Iberoamericana de Micología [elsevier.es]
An In-depth Technical Guide to the Biochemical Properties of Aspergillopepsin I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspergillopepsin I (EC 3.4.23.18), also known as Aspergillus acid protease, is a secreted aspartic endopeptidase produced by various species of the genus Aspergillus, including A. niger, A. oryzae, and A. saitoi.[1][2][3][4] This enzyme exhibits robust proteolytic activity under acidic conditions, making it a subject of significant interest in various industrial applications, including food processing and oenology, as well as a potential target in drug development due to the pathological roles of fungal proteases.[3][4][5][6][7] This guide provides a comprehensive overview of the core biochemical properties of this compound, detailed experimental protocols, and visualizations of key processes.
Molecular and Structural Properties
This compound is a monomeric protein, existing as a single polypeptide chain.[8] The crystal structure of this compound from Aspergillus phoenicis has been determined, revealing the typical two-domain β-barrel structure characteristic of aspartic proteinases.[9][10][11] This structural framework is crucial for its catalytic function, which involves a nucleophilic attack on the scissile peptide bond by a water molecule activated by two catalytic aspartic acid residues located in the active site.[12][13]
| Property | Value | Source Organism |
| Molecular Weight | ~34.3 kDa (from amino acid sequence) | Aspergillus saitoi[14] |
| ~50 kDa (SDS-PAGE and gel filtration) | Aspergillus niger[14] | |
| ~35 kDa | Aspergillus kawachii[14] | |
| Isoelectric Point (pI) | 3.9 | Aspergillus kawachii[14] |
| Structure | Two-domain β-barrel | Aspergillus phoenicis[9][10][11] |
Enzymatic Activity and Kinetics
This compound demonstrates broad substrate specificity, with a general preference for hydrophobic residues at the P1 and P1' positions of the scissile bond.[2][12][13][14] A unique characteristic that distinguishes it from many other aspartic proteases is its ability to also accommodate a lysine (B10760008) residue at the P1 position.[2][12][13][14][15] This allows this compound to activate zymogens such as trypsinogen (B12293085).[2][12][13][14]
Optimal Conditions
The enzymatic activity of this compound is highly dependent on pH and temperature.
| Parameter | Optimal Value | Source Organism/Conditions |
| Optimal pH | 3.0 | Aspergillus luchuensis[8] |
| 2.5 - 3.0 (with casein) | Aspergillus niger[14] | |
| 2.8 - 3.4 (with hemoglobin) | Aspergillus kawachii[14] | |
| 3.0 - 4.2 | Aspergillus oryzae[12] | |
| Optimal Temperature | 60°C | Aspergillus luchuensis[8] |
| 60°C | Aspergillus niger[14] | |
| 50°C | Aspergillus kawachii[14] | |
| 50°C | T. emersonii (related glutamic peptidase)[14] |
Kinetic Parameters
| Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) | Source Organism |
| Casein | Vmax = 2.2 µmol/min | 1.02 | - | Aspergillus niger[14] |
| Z-His-Phe-Phe-OEt | 1.65 | - | - | Aspergillus oryzae[12] |
| Z-Ala-Ala-Phe-Phe-OPy4Pr | 0.35 | - | - | Aspergillus oryzae[12] |
| Bovine Trypsinogen | 13 | - | - | Aspergillus oryzae[12] |
| Bovine Chymotrypsinogen A | 1.14 | - | - | Aspergillus oryzae[12] |
| Internally quenched fluorescent substrate | - | - | 2 x 10⁵ | T. emersonii (related glutamic peptidase)[14] |
Inhibition
This compound is susceptible to inhibition by typical aspartic protease inhibitors. Pepstatin A, a transition-state analog inhibitor, is a potent inhibitor of this enzyme.[14] The enzyme is also inhibited by sodium lauryl sulfate.[12]
| Inhibitor | Type of Inhibition | Ki |
| Pepstatin A | Aspartic Protease Inhibitor | - |
| TA1 (transition state peptide analog) | Competitive | 1.5 nM (for related TGP1)[14] |
| PT1 (propeptide sequence) | Competitive | 32 nM (for related TGP1)[14] |
| Propeptide (Ala1-Asn41) | Competitive | 27 nM (for Aspergilloglutamic peptidase)[16] |
Experimental Protocols
Purification of this compound
A common strategy for the purification of this compound from fungal culture filtrates involves a multi-step chromatographic process. Two established methods for obtaining purified Aspergillopepsin A are outlined below.[17]
Method 1:
-
Affinity Chromatography: The crude enzyme preparation is first subjected to affinity chromatography on a gramicidin (B1672133) C-sepharose 4B column.
-
Ion Exchange Chromatography: The partially purified enzyme is then loaded onto an ECTEOLA-cellulose column for further purification.
This method can result in a 100-fold purification with a 35% yield.[17]
Method 2:
-
Size Exclusion Chromatography: The evaporated extract from the surface culture of Aspergillus awamori is initially fractionated using Acrylex P-10 gel filtration.
-
Adsorption Chromatography: The resulting fractions are then applied to an aminosilochrome column.
-
Ion Exchange Chromatography: A final purification step is carried out using an ECTEOLA-cellulose column.
This second approach can achieve a higher purification factor of 430-fold with a 40% yield.[17]
Proteolytic Activity Assay (Casein Substrate)
This spectrophotometric assay is widely used to determine the activity of this compound.[1][3][4][7] The principle involves the enzymatic hydrolysis of casein, followed by the precipitation of undigested substrate with trichloroacetic acid (TCA). The amount of solubilized casein in the filtrate, which is proportional to enzyme activity, is then quantified by measuring its absorbance at 275 nm.[1][3][4][7]
Reagents:
-
Glycine-Hydrochloric Acid Buffer (0.05 M, pH 3.0): Dissolve 3.75 g of glycine (B1666218) in approximately 800 mL of water. Adjust the pH to 3.0 with 1 M HCl and bring the final volume to 1000 mL.[3][7]
-
Casein Substrate Solution: Disperse 7.0 g of Hammarsten casein in 500 mL of water containing 8 mL of 1 M HCl. Heat in a boiling water bath for 30 minutes with occasional stirring. After cooling, dissolve 3.75 g of glycine in the solution and adjust the pH to 3.0 with 0.1 M HCl. Bring the final volume to 1000 mL with water.[3][7]
-
Trichloroacetic Acid (TCA) Solution: Dissolve 18.0 g of TCA and 11.45 g of anhydrous sodium acetate (B1210297) in about 800 mL of water. Add 21.0 mL of glacial acetic acid and bring the final volume to 1000 mL.[3]
-
Tyrosine Standard Stock Solution (1.00 µmol/mL): Dissolve 181.2 mg of L-tyrosine in 60 mL of 0.1 M HCl and dilute to 1000 mL with water.[7]
Procedure:
-
Equilibrate test tubes containing 10.0 mL of the Casein Substrate Solution at 37°C for 15 minutes.[3][4]
-
Initiate the reaction by adding 2.0 mL of the appropriately diluted enzyme sample to the substrate.
-
Incubate the reaction mixture at 37°C for exactly 30 minutes.[1][3][4][7]
-
Terminate the reaction by adding 10.0 mL of the TCA Solution.
-
Prepare an enzyme blank by adding the TCA solution before the enzyme sample.
-
Heat all tubes in a water bath for 30 minutes to coagulate the precipitate.[1]
-
Cool the tubes and filter to obtain a clear filtrate.
-
Measure the absorbance of the filtrate at 275 nm against a substrate blank.[1][7]
Unit Definition: One Spectrophotometric Acid Protease Unit (SAPU) is defined as the amount of enzyme that liberates 1 µg of tyrosine per minute under the specified assay conditions.
Biological Interactions and Relevance in Drug Development
The ability of this compound to activate trypsinogen is a noteworthy biological interaction. This process is initiated by the specific cleavage of the pro-peptide from trypsinogen, a critical step in the digestive cascade of many organisms.
In the context of drug development, fungal proteases like this compound are considered potential therapeutic targets, particularly in the management of invasive fungal infections where they contribute to pathogenesis. Understanding the specific biochemical properties and structure of this compound is crucial for the rational design of potent and selective inhibitors. The detailed kinetic and structural data presented in this guide can aid in the development of novel antifungal agents. Furthermore, its application in digestive enzyme supplements highlights its relevance in nutraceutical and pharmaceutical formulations aimed at improving protein digestion.[5]
Conclusion
This compound is a well-characterized aspartic protease with distinct biochemical properties that make it a valuable enzyme for industrial applications and a subject of interest for therapeutic intervention. Its acidic pH optimum, thermal stability, and unique substrate specificity, including its ability to activate trypsinogen, are key features. The standardized protocols for its purification and activity assessment provide a solid foundation for further research and development. The continued investigation into the structure-function relationship of this compound will undoubtedly open new avenues for its application and for the design of specific inhibitors.
References
- 1. Comparative evaluation of protease activity (this compound) in enzyme preparations | OIV [oiv.int]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. oiv.int [oiv.int]
- 4. oiv.int [oiv.int]
- 5. caringsunshine.com [caringsunshine.com]
- 6. researchgate.net [researchgate.net]
- 7. Proteases (aspergillopepsine I) | OIV [oiv.int]
- 8. Safety evaluation of the food enzyme this compound from the non‐genetically modified Aspergillus luchuensis strain APTC 3C‐290 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure of this compound from Aspergillus phoenicis: variations of the S1'-S2 subsite in aspartic proteinases. | Sigma-Aldrich [sigmaaldrich.com]
- 10. journals.iucr.org [journals.iucr.org]
- 11. Structure of this compound from Aspergillus phoenicis: variations of the S1'-S2 subsite in aspartic proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uniprot.org [uniprot.org]
- 13. uniprot.org [uniprot.org]
- 14. researchgate.net [researchgate.net]
- 15. Safety evaluation of the food enzyme this compound from the non‐genetically modified Aspergillus sp. strain AE‐PRHF - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Specific inhibition and stabilization of aspergilloglutamic peptidase by the propeptide. Identification of critical sequences and residues in the propeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [Isolation of purified aspergillopepsin A] - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimal Activity of Aspergillopepsin I: A Technical Guide on pH and Temperature
For Immediate Release
[CITY, State] – [Date] – Aspergillopepsin I (EC 3.4.23.18), a secreted aspartic endopeptidase from various Aspergillus species, is a critical enzyme in various industrial processes, including food manufacturing and protein processing. A comprehensive understanding of its optimal operating conditions is paramount for maximizing its catalytic efficiency. This technical guide provides an in-depth analysis of the optimal pH and temperature for this compound activity, compiled from multiple scientific sources.
This compound exhibits its highest activity under acidic conditions and at elevated temperatures. The specific optimal values can vary depending on the source organism. For instance, this compound from Aspergillus luchuensis and another unspecified Aspergillus species both demonstrate peak activity at a pH of 3.0 and a temperature of 60°C.[1][2] Similarly, an aspartic protease from Aspergillus niger I1 also shows optimal performance at pH 3 and 60°C.[3] Research on a protease from Aspergillus kawachii indicated a slightly broader optimal pH range of 2.8 to 3.4, with an optimal temperature of 50°C.[2] For the digestion of milk casein, an acid proteinase from Aspergillus niger is most effective within a pH range of 2.5 to 3.0.[2]
The thermostability of this compound is a key factor in its application. In one study, the enzyme's activity was observed to decrease at temperatures above 30°C, with no residual activity detected at 70°C after a 60-minute pre-incubation at pH 3.0, although the specific optimal temperature was not stated.[4] Standard protocols for assaying the activity of this compound from Aspergillus niger and Aspergillus oryzae often utilize a pH of 3.0 and a temperature of 37°C for a 30-minute incubation period with casein as the substrate.[5][6] It is important to note that these standardized conditions may not reflect the absolute optima for all variants of the enzyme.
Quantitative Data on Optimal Conditions
The following table summarizes the reported optimal pH and temperature for this compound from various sources.
| Aspergillus Species/Strain | Optimal pH | Optimal Temperature (°C) | Substrate | Reference |
| Aspergillus luchuensis | ~ 3.0 | ~ 60 | Casein | [1] |
| Unspecified Aspergillus sp. | ~ 3.0 | ~ 60 | Casein | [2] |
| Aspergillus niger I1 | 3.0 | 60 | Hemoglobin | [3] |
| Aspergillus kawachii | 2.8 - 3.4 | 50 | Hemoglobin | [2] |
| Aspergillus niger | 2.5 - 3.0 | Not Specified | Milk Casein | [2] |
| Aspergillus niger, Aspergillus oryzae | 3.0 (Assay Condition) | 37 (Assay Condition) | Hammarsten Casein | [5][6] |
Experimental Protocols
The determination of this compound activity is typically performed using a spectrophotometric assay that measures the products of substrate hydrolysis. The following is a generalized protocol based on common methodologies.[3][5][6][7]
Objective: To determine the proteolytic activity of this compound by measuring the release of acid-soluble fragments from a protein substrate.
Materials:
-
This compound enzyme preparation
-
Substrate: 1% (w/v) Hemoglobin or Hammarsten Casein
-
Buffer: 0.05 M Glycine-HCl buffer, pH 3.0
-
Stop Reagent: 5-8% (w/v) Trichloroacetic Acid (TCA)
-
Spectrophotometer
-
Water bath or incubator
-
Centrifuge
-
Test tubes
-
Pipettes
Procedure:
-
Substrate Preparation: Prepare a 1% (w/v) solution of the chosen substrate (hemoglobin or casein) in the Glycine-HCl buffer. For casein, gentle heating may be required to aid dissolution.[6]
-
Enzyme Dilution: Prepare appropriate dilutions of the this compound enzyme preparation in the Glycine-HCl buffer.
-
Reaction Incubation:
-
Pipette the substrate solution into test tubes.
-
Pre-incubate the substrate tubes at the desired temperature (e.g., 37°C, 50°C, or 60°C) for 5 minutes to allow for temperature equilibration.[7]
-
Initiate the reaction by adding a specific volume of the diluted enzyme solution to the substrate.
-
Incubate the reaction mixture for a defined period, typically 10 to 30 minutes.[5][7]
-
-
Reaction Termination: Stop the enzymatic reaction by adding the TCA solution. The TCA will precipitate the unhydrolyzed substrate.[5][7]
-
Sample Clarification: Allow the tubes to stand at room temperature for at least 15 minutes to ensure complete precipitation, then centrifuge to pellet the precipitated protein.[3]
-
Spectrophotometric Measurement: Carefully collect the supernatant, which contains the acid-soluble hydrolysis products. Measure the absorbance of the supernatant at 280 nm against a blank.[3] The blank should contain the substrate and TCA but no enzyme.
-
Data Analysis: The absorbance reading is proportional to the amount of substrate hydrolyzed and thus to the enzyme activity. A standard curve using tyrosine can be used to quantify the amount of product released.[3]
To determine the pH optimum , the assay is performed across a range of pH values using appropriate buffers, while keeping the temperature constant. To determine the temperature optimum , the assay is conducted at various temperatures while maintaining a constant pH.
Experimental Workflow
The following diagram illustrates the general workflow for determining the optimal pH and temperature of this compound.
Caption: Workflow for determining the optimal pH and temperature of this compound.
References
- 1. Safety evaluation of the food enzyme this compound from the non‐genetically modified Aspergillus luchuensis strain APTC 3C‐290 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of Acid Protease Production by Aspergillus niger I1 on Shrimp Peptone Using Statistical Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety evaluation of the food enzyme this compound from the non‐genetically modified Aspergillus sp. strain AE‐PRHF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative evaluation of protease activity (this compound) in enzyme preparations | OIV [oiv.int]
- 6. oiv.int [oiv.int]
- 7. rsc.org [rsc.org]
Aspergillopepsin I: A Deep Dive into its Catalytic Core for Researchers and Drug Development Professionals
An In-depth Technical Guide
This whitepaper provides a comprehensive technical overview of the catalytic site of Aspergillopepsin I, an aspartic proteinase from Aspergillus species. With its unique substrate specificity, this enzyme serves as a valuable model for understanding protease function and a potential target for therapeutic intervention. This guide is intended for researchers, scientists, and drug development professionals, offering detailed insights into the enzyme's catalytic machinery, quantitative kinetic data, and key experimental methodologies.
The Catalytic Heart of this compound: Key Residues and Mechanism
This compound, like other aspartic proteinases, possesses a bilobal structure with a deep active site cleft. The catalytic activity is primarily driven by a pair of aspartic acid residues, forming a catalytic dyad, located within the highly conserved DT(S)G motif.[1] These two aspartate residues, one from each lobe of the protein, work in concert to activate a water molecule, which then acts as a nucleophile to hydrolyze the peptide bond of the substrate.[2]
A key feature that distinguishes this compound from many mammalian aspartic proteases is its ability to cleave substrates with a lysine (B10760008) residue at the P1 position.[3] This unique specificity is conferred by specific residues within the active-site flap, a flexible loop that folds over the active site cleft upon substrate binding. Site-directed mutagenesis studies have identified Aspartic acid-76 (Asp-76) and Serine-78 (Ser-78) as crucial for this recognition of basic amino acid residues at the P1 position.[4]
The general catalytic mechanism can be visualized as a series of steps involving substrate binding, nucleophilic attack by the activated water molecule, formation of a tetrahedral intermediate, and subsequent collapse of this intermediate to release the cleaved products.
Quantitative Analysis of Catalytic Activity and Inhibition
The catalytic efficiency and substrate specificity of this compound have been characterized through kinetic studies. The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) provide valuable insights into the enzyme's performance with different substrates.
| Substrate | Km | kcat (s⁻¹) | Vmax (µmol/min) | Source |
| Casein | 1.02 mM | - | 2.2 | [3] |
| Bovine Trypsinogen | - | 13 | - | [5] |
| Bovine Chymotrypsinogen A | - | 1.14 | - | [5] |
| Z-His-Phe-Phe-OEt | - | 1.65 | - | [5] |
| Z-Ala-Ala-Phe-Phe-OPy4Pr | - | 0.35 | - | [5] |
Table 1: Kinetic Parameters of this compound for Various Substrates. This table summarizes the reported Michaelis-Menten constants (Km), catalytic rate constants (kcat), and maximum reaction velocities (Vmax) for the hydrolysis of different substrates by this compound. A lower Km value indicates a higher affinity of the enzyme for the substrate.
Key Experimental Protocols
Reproducible and reliable experimental data are the cornerstone of scientific research. This section provides detailed methodologies for key experiments used to study this compound.
Enzyme Activity Assay (Casein Substrate)
This protocol is adapted from standard methods for determining proteolytic activity using casein as a substrate.[7][8][9][10]
Principle: The assay measures the amount of solubilized casein produced by the enzymatic hydrolysis. Unhydrolyzed casein is precipitated with trichloroacetic acid (TCA), and the amount of soluble peptides in the filtrate is determined spectrophotometrically by measuring the absorbance at 275 nm.
Reagents:
-
Substrate Solution: Hammarsten-grade casein dissolved in a suitable buffer (e.g., 0.05 M Glycine-HCl, pH 3.0).
-
Enzyme Solution: A purified or partially purified preparation of this compound diluted in the assay buffer.
-
Trichloroacetic Acid (TCA) Solution: For precipitating the unhydrolyzed casein.
-
Tyrosine Standard Solution: For creating a standard curve to quantify the amount of released peptides.
Procedure:
-
Pre-incubate the substrate solution at the optimal temperature (typically 37°C) for a defined period.
-
Initiate the reaction by adding the enzyme solution to the substrate.
-
Incubate the reaction mixture for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding the TCA solution.
-
Centrifuge or filter the mixture to remove the precipitated protein.
-
Measure the absorbance of the clear supernatant at 275 nm.
-
Calculate the enzyme activity based on the standard curve prepared with the tyrosine standard.
Purification of this compound
Purification of this compound is essential for its detailed characterization. Affinity chromatography is a powerful technique for isolating proteins based on specific binding interactions.
Principle: This method utilizes a ligand that specifically binds to this compound, immobilized on a solid support (resin). The crude enzyme sample is passed through the column, where the target enzyme binds to the ligand. After washing away unbound proteins, the purified enzyme is eluted by changing the buffer conditions.
General Protocol:
-
Preparation of Crude Extract: Homogenize the source material (e.g., Aspergillus culture filtrate) and clarify by centrifugation or filtration.
-
Column Equilibration: Equilibrate the affinity chromatography column with a binding buffer.
-
Sample Loading: Load the crude extract onto the column.
-
Washing: Wash the column extensively with the binding buffer to remove unbound proteins.
-
Elution: Elute the bound this compound by changing the pH, ionic strength, or by using a competitive ligand in the elution buffer.
-
Analysis of Fractions: Collect the eluted fractions and analyze for protein content and enzyme activity to identify the purified enzyme.
Site-Directed Mutagenesis
Site-directed mutagenesis is a powerful tool to investigate the role of specific amino acid residues in the catalytic activity and substrate specificity of this compound.[4][11][12][13]
Principle: This technique involves introducing specific mutations into the gene encoding this compound. The mutated gene is then expressed in a suitable host system, and the properties of the resulting mutant enzyme are compared to the wild-type enzyme.
General Workflow:
-
Primer Design: Design mutagenic primers containing the desired nucleotide change.
-
PCR Amplification: Use the mutagenic primers to amplify the plasmid containing the this compound gene. This creates a mutated version of the plasmid.
-
Template Removal: Digest the parental, non-mutated plasmid using the DpnI enzyme, which specifically cleaves methylated DNA (the parental plasmid).
-
Transformation: Transform the mutated plasmid into competent E. coli cells for propagation.
-
Selection and Sequencing: Select colonies containing the mutated plasmid and verify the desired mutation by DNA sequencing.
-
Protein Expression and Purification: Express the mutant protein in a suitable expression system and purify it.
-
Characterization: Characterize the catalytic activity and substrate specificity of the mutant enzyme and compare it to the wild-type.
Conclusion and Future Directions
This technical guide has provided a detailed overview of the catalytic site of this compound, highlighting the key residues involved in its catalytic activity and unique substrate specificity. The presented quantitative data and experimental protocols offer a valuable resource for researchers and drug development professionals working on this and related aspartic proteinases.
Future research in this area could focus on several key aspects. A more comprehensive analysis of the kinetic parameters with a wider range of substrates and inhibitors would provide a more complete understanding of the enzyme's function. High-resolution crystal structures of this compound in complex with various substrates and inhibitors would offer invaluable insights into the molecular basis of its specificity and catalysis. Furthermore, the development of highly specific and potent inhibitors of this compound could have potential therapeutic applications, particularly in the context of fungal infections where this enzyme may play a role in pathogenesis. The methodologies and data presented in this guide provide a solid foundation for these future endeavors.
References
- 1. InterPro [ebi.ac.uk]
- 2. Aspergillopepsin-1 (Aspergillus phoenicis) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of the S1 subsite specificity of this compound by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single-Step Affinity Purification for Fungal Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific inhibition and stabilization of aspergilloglutamic peptidase by the propeptide. Identification of critical sequences and residues in the propeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative evaluation of protease activity (this compound) in enzyme preparations | OIV [oiv.int]
- 8. oiv.int [oiv.int]
- 9. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 10. enzymedevelopment.com [enzymedevelopment.com]
- 11. static.igem.org [static.igem.org]
- 12. bitesizebio.com [bitesizebio.com]
- 13. pennsci.org [pennsci.org]
Aspergillopepsin I in Aspergillus niger: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Aspergillopepsin I (EC 3.4.23.18), also known as Aspergillopeptidase A or PepA, is a secreted aspartic endopeptidase from the fungus Aspergillus niger. As a major extracellular protease, it plays a crucial role in the assimilation of proteinaceous substrates by the organism.[1][2][3] Beyond its physiological significance for the fungus, this compound is of considerable interest to researchers and clinicians due to its use in various industrial applications and its identification as a major allergen, designated Asp f 2, implicated in allergic bronchopulmonary aspergillosis (ABPA).[4][5] This technical guide provides a comprehensive overview of the biochemical properties, structure, function, regulation, and experimental protocols related to this compound, tailored for professionals in research and drug development.
Biochemical and Structural Properties
This compound is a well-characterized enzyme with a typical two-domain structure characteristic of aspartic proteinases.[4][6] Its catalytic activity is dependent on two highly conserved aspartic acid residues within the active site that facilitate the hydrolysis of peptide bonds.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound from Aspergillus niger and related species.
| Parameter | Value | Species | Reference |
| Molecular Weight | ~34-43 kDa | A. saitoi, A. niger | [7] |
| Optimal pH | 2.5 - 4.2 | A. niger, A. oryzae | [2][8] |
| Optimal Temperature | 50 - 60°C | A. niger | [7][8] |
| Inhibitors | Pepstatin, Sodium Lauryl Sulfonate | A. niger, A. oryzae | [2][7] |
| Substrate | kcat (s⁻¹) | Species | Reference |
| Z-His-Phe-Phe-OEt | 1.65 | A. oryzae | [2] |
| Z-Ala-Ala-Phe-Phe-OPy4Pr | 0.35 | A. oryzae | [2] |
| Bovine Trypsinogen (B12293085) | 13 | A. oryzae | [2] |
| Bovine Chymotrypsinogen A | 1.14 | A. oryzae | [2] |
| Casein (Specific Activity) | 1368.1 - 2081.4 U/mg | A. niger | [8] |
Structure and Substrate Specificity
The crystal structure of this compound reveals a typical two β-barrel domain structure.[4][6] The enzyme exhibits broad substrate specificity, with a preference for hydrophobic residues at the P1 and P1' positions.[1][2] Notably, and in contrast to many mammalian aspartic proteases, it can also accommodate a lysine (B10760008) residue at the P1 position, which is crucial for its ability to activate zymogens like trypsinogen and chymotrypsinogen A.[1][2][5][9] The recognition of a basic amino acid at the P1 position is attributed to the presence of specific residues, such as Asp-76 and Ser-78, located in the active-site flap of the enzyme.[5][9]
Regulation of this compound Expression
The expression of the pepA gene, which encodes this compound, is tightly regulated in Aspergillus niger in response to environmental cues. This regulation is primarily controlled by wide-domain transcription factors that respond to ambient pH, nitrogen availability, and the carbon source.[7]
Signaling Pathway for pepA Gene Regulation
References
- 1. Immunological characterization of Asp f 2, a major allergen from Aspergillus fumigatus associated with allergic bronchopulmonary aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Aspergillopepsin-1 (Aspergillus niger CBS 513.88) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Purification of a major allergen, Asp f 2 binding to IgE in allergic bronchopulmonary aspergillosis, from culture filtrate of Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety evaluation of the food enzyme this compound from the non‐genetically modified Aspergillus sp. strain AE‐PRHF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunological Characterization of Asp f 2, a Major Allergen from Aspergillus fumigatus Associated with Allergic Bronchopulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 8. researchgate.net [researchgate.net]
- 9. edepot.wur.nl [edepot.wur.nl]
Recombinant Expression of Aspergillopepsin I: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspergillopepsin I, an aspartic protease originating from Aspergillus species, has garnered significant interest in various industrial and biotechnological applications. Its catalytic activity at acidic pH makes it a valuable enzyme in food processing, brewing, and as a research tool.[1] To meet the demand for this enzyme, recombinant expression systems have been developed to enable its large-scale production. This technical guide provides a comprehensive overview of the strategies and methodologies for the successful recombinant expression, purification, and characterization of this compound. We will delve into the selection of appropriate expression hosts, vector design considerations, detailed experimental protocols, and data analysis, offering a valuable resource for researchers and professionals in the field.
Expression Systems for this compound
The choice of an expression host is a critical determinant for the successful production of active recombinant this compound. The most commonly employed systems include the yeast Pichia pastoris, the bacterium Escherichia coli, and various filamentous fungi such as Aspergillus niger and Aspergillus oryzae. Each system presents a unique set of advantages and challenges.
Pichia pastoris has emerged as a highly effective host for the expression of secreted fungal proteins like this compound. Its ability to perform post-translational modifications, such as disulfide bond formation, and its high-density cell cultivation capabilities make it particularly suitable for producing large quantities of correctly folded and active enzyme.[2][3] The use of strong, inducible promoters, such as the alcohol oxidase 1 (AOX1) promoter, allows for a tightly controlled and high-level expression of the target protein.[3][4]
Escherichia coli offers the advantages of rapid growth, well-established genetic tools, and low cultivation costs. However, as a prokaryotic host, it lacks the machinery for eukaryotic post-translational modifications, which can lead to the production of inactive or improperly folded this compound, often accumulating as inclusion bodies.[5] Refolding procedures are typically required to obtain active enzyme from inclusion bodies, which can be a complex and inefficient process.
Aspergillus niger and Aspergillus oryzae , being the native producers of similar aspartic proteases, are also attractive hosts for homologous and heterologous expression. These filamentous fungi possess the inherent cellular machinery for efficient secretion and proper folding of fungal proteins.[6][7] Genetic engineering to overexpress the this compound gene in these hosts can lead to significantly increased yields compared to the wild-type strains.[7]
Data Presentation: Comparative Analysis of Recombinant this compound Production
The following tables summarize quantitative data from various studies on the recombinant expression and purification of this compound and other closely related fungal aspartic proteases. This comparative analysis provides insights into the efficiency of different expression systems and purification strategies.
| Host System | Vector | Promoter | Signal Peptide | Expression Yield | Reference |
| Pichia pastoris | pPIC9K | AOX1 | α-mating factor | 1500 U/mL | [2] |
| Pichia pastoris | Not specified | Not specified | Not specified | 18.5 U/mL | [8] |
| Aspergillus oryzae (multi-copy) | Not specified | Not specified | Native | 2-6 fold increase vs. wild-type | [7] |
| Escherichia coli | Not specified | Not specified | Not specified | Not specified | [5][9] |
Table 1: Comparison of Recombinant this compound Expression Levels in Different Host Systems. This table highlights the significant variation in expression yields achieved in different hosts. Pichia pastoris demonstrates the potential for high-level expression, although yields can vary depending on the specific strain and culture conditions.
| Purification Step | Total Activity (U) | Total Protein (mg) | Specific Activity (U/mg) | Yield (%) | Purification Fold | Reference |
| Culture Supernatant | 13,000 | 6.1 | 2131 | 100 | 1.00 | [2] |
| Dialysis | 12,986 | 6.0 | 2164 | 99.9 | 1.02 | [2] |
| Anion Exchange Chromatography | 9,412 | 1.94 | 4852 | 72.4 | 2.28 | [2] |
Table 2: Purification of Recombinant Aspartic Protease (Apa1) from Aspergillus niger expressed in Pichia pastoris. This table illustrates a typical purification scheme for a recombinant fungal aspartic protease, demonstrating a significant increase in specific activity and a reasonable overall yield.[2]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the recombinant expression of this compound.
Gene Cloning and Expression Vector Construction
The general workflow for cloning the this compound gene into an expression vector is outlined below. This example focuses on the use of the Pichia pastoris expression vector pPIC9K.
References
- 1. Heterologous Protein Expression in Pichia pastoris: Latest Research Progress and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and characterization of aspartic protease from Aspergillus niger and its efficient hydrolysis applications in soy protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pichia.com [pichia.com]
- 4. Frontiers | Current advances of Pichia pastoris as cell factories for production of recombinant proteins [frontiersin.org]
- 5. Characterization of the S1 subsite specificity of this compound by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and characterization of the Aspergillus oryzae gene encoding aspergillopepsin O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Comprehensive Analysis of Signal Peptides in Saccharomyces cerevisiae Reveals Features for Efficient Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Zymogen Activation of Aspergillopepsin I
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aspergillopepsin I, an aspartic endopeptidase from Aspergillus species, is a crucial enzyme in various industrial processes. It is synthesized as an inactive zymogen, pro-Aspergillopepsin I, which undergoes autocatalytic activation under acidic conditions to become a functionally active protease. This guide provides a comprehensive overview of the zymogen activation process of this compound, consolidating available quantitative data, detailing experimental protocols for its study, and presenting visual diagrams of the key pathways and workflows. Understanding the mechanism of this compound activation is critical for its optimal use in biotechnology and for the development of potential inhibitors in therapeutic applications.
Introduction
This compound (EC 3.4.23.18) is a member of the pepsin family (A1) of aspartic proteases.[1] These enzymes are characterized by a catalytic dyad of aspartic acid residues within their active site and typically function at acidic pH.[1] Like many proteases, this compound is produced as an inactive precursor, or zymogen, to prevent unwanted cellular degradation and to allow for its activity to be regulated both spatially and temporally.[2] The zymogen form contains an N-terminal propeptide that sterically hinders the active site.[2] The activation of pro-Aspergillopepsin I is an intramolecular, autocatalytic process triggered by a shift to an acidic environment.[3] This process involves the proteolytic cleavage and removal of the propeptide, leading to a conformational change that renders the enzyme active.
While the existence of the this compound zymogen is inferred from cDNA and genomic sequencing, detailed studies on its recombinant expression and the precise mechanism of its activation are not extensively documented in publicly available literature.[4] Therefore, this guide combines the known characteristics of this compound with established methodologies for studying similar aspartic protease zymogens to provide a comprehensive technical resource.
This compound Zymogen Structure and Activation
The precursor of this compound consists of a signal peptide, a propeptide, and the mature enzyme sequence. The signal peptide directs the nascent polypeptide to the secretory pathway and is cleaved off during translocation. The propeptide then acts as an intramolecular inhibitor, maintaining the enzyme in its inactive state until it reaches an acidic environment.
The Activation Pathway
The activation of pro-Aspergillopepsin I is a pH-dependent autocatalytic process. A decrease in pH induces a conformational change in the zymogen, allowing the active site to become partially accessible. This partially active conformation then catalyzes the cleavage of its own propeptide, leading to the release of the mature, fully active this compound.
Quantitative Data
Quantitative data on the activation and activity of this compound is crucial for its application and study. The following tables summarize the available kinetic and physicochemical parameters.
Table 1: Physicochemical and Kinetic Properties of this compound
| Parameter | Value | Species | Reference |
| Optimal pH for Activity | 3.0 - 4.2 | Aspergillus oryzae | [5] |
| Optimal Temperature | ~60°C | Aspergillus luchuensis | [1] |
| Molecular Weight (Mature) | ~34.3 kDa | Aspergillus saitoi | [3] |
| kcat (Z-His-Phe-Phe-OEt) | 1.65 s⁻¹ | Aspergillus oryzae | [5] |
| kcat (Bovine Trypsinogen) | 13 s⁻¹ | Aspergillus oryzae | [5] |
| kcat (Bovine Chymotrypsinogen A) | 1.14 s⁻¹ | Aspergillus oryzae | [5] |
| Km (Casein) | 1.02 mM | Aspergillus niger | [3] |
| Vmax (Casein) | 2.2 µmol/min | Aspergillus niger | [3] |
Note: Kinetic parameters for the autocatalytic activation of the zymogen are not currently available in the literature.
Experimental Protocols
Recombinant Expression and Purification of pro-Aspergillopepsin I (Proposed Protocol)
This protocol outlines a general strategy for the heterologous expression of the this compound zymogen.
Methodology:
-
Gene Synthesis and Cloning: The gene encoding pro-Aspergillopepsin I from a selected Aspergillus species (e.g., A. niger) should be codon-optimized for expression in the chosen host (e.g., A. niger or Pichia pastoris). The synthesized gene is then cloned into a suitable expression vector containing a strong, inducible promoter.
-
Host Transformation: The expression construct is transformed into a suitable protease-deficient strain of Aspergillus niger or another appropriate host.
-
Expression and Harvest: Transformed cells are cultured under conditions that induce gene expression. The secreted pro-Aspergillopepsin I is harvested from the culture supernatant.
-
Purification: The pro-enzyme is purified from the culture medium using a combination of chromatography techniques, such as ion-exchange and size-exclusion chromatography.[6] Purity is assessed by SDS-PAGE.
In Vitro Autocatalytic Activation
This protocol describes how to induce and monitor the activation of the purified zymogen.
Methodology:
-
Activation Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., from pH 2.0 to 7.0).
-
Activation Reaction: Dilute the purified pro-Aspergillopepsin I into the activation buffers to a final concentration of approximately 1 mg/mL. Incubate the reactions at 37°C.
-
Monitoring Activation: At various time points, take aliquots from each reaction and immediately stop the activation by raising the pH to a neutral or slightly alkaline level. Analyze the samples by SDS-PAGE to visualize the cleavage of the pro-enzyme into the mature enzyme.
-
Activity Assay: Concurrently, measure the proteolytic activity of the aliquots using the casein digestion assay described below to correlate the appearance of the mature enzyme band with an increase in activity.
This compound Activity Assay (Casein Digestion Method)
This protocol is a well-established method for quantifying the proteolytic activity of this compound.[4][7]
Methodology:
-
Substrate Preparation: Prepare a 1% (w/v) solution of Hammarsten casein in 0.05 M Glycine-HCl buffer, pH 3.0.
-
Enzyme Reaction: Pre-warm the substrate solution and the enzyme sample to 37°C. Initiate the reaction by adding a known amount of the enzyme sample to the substrate solution.
-
Incubation: Incubate the reaction mixture at 37°C for exactly 30 minutes.
-
Reaction Termination: Stop the reaction by adding trichloroacetic acid (TCA) to a final concentration of 5%. This will precipitate the undigested casein.
-
Clarification: Centrifuge or filter the samples to remove the precipitated protein.
-
Quantification: Measure the absorbance of the clear supernatant at 275 nm. The absorbance is proportional to the amount of solubilized, tyrosine-containing peptides released during the reaction. A standard curve using known concentrations of L-tyrosine should be prepared to quantify the amount of product formed.
Identification of the Cleavage Site (Proposed Protocol)
Determining the precise cleavage site of the propeptide is essential for understanding the activation mechanism.
Methodology:
-
Activation and Separation: Activate the purified pro-Aspergillopepsin I as described in section 4.2. Separate the mature enzyme from the released propeptide using SDS-PAGE and transfer the proteins to a PVDF membrane.
-
N-terminal Sequencing: Excise the protein band corresponding to the mature this compound and subject it to Edman degradation for N-terminal sequencing. The resulting sequence will reveal the first amino acid of the mature enzyme, thereby identifying the C-terminal residue of the propeptide.
-
Mass Spectrometry: For a more comprehensive analysis, the activation reaction mixture can be analyzed by mass spectrometry to identify the masses of the mature enzyme and the released propeptide fragments, which can confirm the cleavage site.
Conclusion
The zymogen activation of this compound is a critical, pH-dependent process that enables the controlled release of its proteolytic activity. While the general principles of this activation are understood to be autocatalytic and acid-triggered, detailed molecular and kinetic characterization, particularly from recombinantly expressed zymogen, remains an area for further investigation. The protocols and data presented in this guide provide a framework for researchers to explore the intricacies of this compound activation, which will ultimately facilitate its broader application in scientific research and industry, as well as aid in the design of specific inhibitors for therapeutic purposes.
References
- 1. researchgate.net [researchgate.net]
- 2. cn.aminer.org [cn.aminer.org]
- 3. Activation profiles of the zymogen of aspergilloglutamic peptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The N-terminal sequence of rat pepsinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of pH on the activities of penicillopepsin and Rhizopus pepsin and a proposal for the productive substrate binding mode in penicillopepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression and export: recombinant protein production systems for Aspergillus - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Aspergillopepsin I for Mass Spectrometry-Based Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspergillopepsin I is an aspartic protease derived from Aspergillus species. Its broad cleavage specificity, with a preference for hydrophobic residues and the unique ability to cleave at lysine (B10760008) residues, makes it a valuable tool in proteomics, particularly for generating overlapping peptides to increase protein sequence coverage and for analyzing proteins that are resistant to trypsin.[1][2][3] This enzyme is active under acidic conditions, with an optimal pH of approximately 3.0, and a temperature optimum in the range of 50-60°C.[1][4] These characteristics make it a suitable alternative or complementary enzyme to trypsin for in-solution and in-gel protein digestion workflows for mass spectrometry.
Cleavage Specificity
This compound demonstrates broad substrate specificity, primarily hydrolyzing peptide bonds adjacent to hydrophobic amino acid residues. It preferentially cleaves at the P1 and P1' positions occupied by large hydrophobic residues such as Phenylalanine (Phe), Leucine (Leu), and Tyrosine (Tyr).[1][5] A distinguishing feature of this compound compared to other aspartic proteases like pepsin is its ability to also accommodate and cleave at Lysine (Lys) residues in the P1 position.[1][3] This broader specificity can lead to the generation of a different and complementary set of peptides compared to trypsin, which exclusively cleaves C-terminal to lysine and arginine residues.
Experimental Protocols
This section details the protocols for in-solution and in-gel protein digestion using this compound for subsequent mass spectrometry analysis.
In-Solution Digestion Protocol
This protocol is suitable for purified proteins or complex protein mixtures in solution.
1. Materials:
-
This compound (lyophilized powder)
-
Protein sample
-
Denaturation Buffer: 8 M Urea (B33335) in 50 mM Ammonium Bicarbonate, pH 8.0
-
Reduction Buffer: 10 mM Dithiothreitol (DTT) in 50 mM Ammonium Bicarbonate, pH 8.0 (prepare fresh)
-
Alkylation Buffer: 55 mM Iodoacetamide (IAA) in 50 mM Ammonium Bicarbonate, pH 8.0 (prepare fresh, protect from light)
-
Digestion Buffer: 50 mM Glycine-HCl, pH 3.0[6]
-
This compound Stock Solution: Reconstitute lyophilized enzyme in sterile, high-purity water to a concentration of 1 µg/µL. Aliquot and store at -20°C.
-
Quenching Solution: 5% Formic Acid
-
C18 spin columns for desalting
2. Procedure:
-
Protein Denaturation:
-
To your protein sample, add an equal volume of Denaturation Buffer.
-
Incubate at 37°C for 30 minutes with gentle shaking.
-
-
Reduction:
-
Add Reduction Buffer to a final DTT concentration of 10 mM.
-
Incubate at 56°C for 1 hour.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add Alkylation Buffer to a final IAA concentration of 55 mM.
-
Incubate in the dark at room temperature for 45 minutes.
-
-
Buffer Exchange and Acidification:
-
Dilute the sample at least 4-fold with Digestion Buffer (50 mM Glycine-HCl, pH 3.0) to lower the pH and urea concentration. Ensure the final pH is approximately 3.0.
-
-
Digestion:
-
Add this compound to the protein sample. A recommended starting enzyme-to-substrate ratio is 1:50 (w/w). This may require optimization depending on the protein sample.
-
Incubate at 37°C for 4-18 hours. For more resistant proteins, the incubation time can be extended, or the temperature can be increased up to 50°C.[1]
-
-
Quenching the Reaction:
-
Stop the digestion by adding Quenching Solution to a final concentration of 0.5-1% formic acid.
-
-
Peptide Desalting:
-
Desalt the peptide mixture using C18 spin columns according to the manufacturer's protocol.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
Sample Reconstitution:
-
Resuspend the dried peptides in a solution suitable for your mass spectrometer, typically 0.1% formic acid in water.
-
In-Gel Digestion Protocol
This protocol is designed for proteins separated by SDS-PAGE.
1. Materials:
-
All materials from the in-solution protocol.
-
Destaining Solution: 50% Acetonitrile (ACN) in 50 mM Ammonium Bicarbonate.
-
Dehydration Solution: 100% Acetonitrile (ACN).
-
Extraction Solution: 50% ACN / 5% Formic Acid.
2. Procedure:
-
Excise and Destain:
-
Excise the protein band(s) of interest from the Coomassie-stained gel.
-
Cut the gel pieces into small cubes (approximately 1x1 mm).
-
Wash the gel pieces with water, then destain with Destaining Solution until the gel pieces are clear.
-
-
Reduction and Alkylation:
-
Reduce the proteins by incubating the gel pieces in 10 mM DTT in 50 mM Ammonium Bicarbonate at 56°C for 45 minutes.
-
Remove the DTT solution and alkylate by incubating in 55 mM IAA in 50 mM Ammonium Bicarbonate in the dark at room temperature for 30 minutes.
-
-
Washing and Dehydration:
-
Wash the gel pieces with 50 mM Ammonium Bicarbonate.
-
Dehydrate the gel pieces with 100% ACN until they turn white and shrink.
-
Dry the gel pieces completely in a vacuum centrifuge.
-
-
Digestion:
-
Rehydrate the dried gel pieces on ice with a minimal volume of this compound solution (e.g., 20 ng/µL in 50 mM Glycine-HCl, pH 3.0).
-
Once the gel pieces have absorbed the enzyme solution, add enough Digestion Buffer to cover them.
-
Incubate at 37°C overnight.
-
-
Peptide Extraction:
-
Extract the peptides by adding Extraction Solution and incubating for 15 minutes. Collect the supernatant.
-
Repeat the extraction step twice.
-
Pool the supernatants.
-
-
Drying and Desalting:
-
Dry the pooled extracts in a vacuum centrifuge.
-
Resuspend the peptides in 0.1% formic acid and desalt using C18 spin columns as described in the in-solution protocol.
-
Data Presentation
The efficiency of this compound digestion can be compared to other proteases. The following table summarizes a comparative study on the number of peptides and sequence coverage generated from the digestion of phosphorylase b.
| Protease | Total Overlapping Peptides Generated | Sequence Coverage (%) |
| Porcine Pepsin | 221 | 97 |
| Rice Field Eel Pepsin | 145 | 88 |
| This compound | 122 | 62 |
Table 1: Comparison of peptide generation and sequence coverage for phosphorylase b digestion using different aspartic proteases under the same conditions. Data from a comparative study.[2]
Mandatory Visualization
Caption: Workflow for protein digestion using this compound.
Conclusion
This compound is a robust and versatile protease for proteomics applications. Its distinct cleavage specificity and activity in acidic conditions provide a valuable alternative to more common enzymes like trypsin. The protocols provided here offer a starting point for the successful application of this compound in generating peptides for mass spectrometry analysis, ultimately contributing to more comprehensive proteome characterization. Optimization of parameters such as enzyme-to-substrate ratio and incubation time may be necessary for specific samples and applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Accessing the Reproducibility and Specificity of Pepsin and other Aspartic Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the S1 subsite specificity of this compound by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety evaluation of the food enzyme this compound from the non‐genetically modified Aspergillus luchuensis strain APTC 3C‐290 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. oiv.int [oiv.int]
Application Notes and Protocols for Aspergillopepsin I in Proteomics Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Aspergillopepsin I
This compound is an aspartic endopeptidase derived from fungi of the Aspergillus genus, such as Aspergillus niger and Aspergillus saitoi.[1] This enzyme exhibits broad cleavage specificity, preferentially hydrolyzing peptide bonds adjacent to hydrophobic amino acid residues, but it is also capable of cleaving at lysine (B10760008) residues.[2] This dual specificity makes it a valuable alternative to trypsin, the most commonly used protease in proteomics, for achieving higher protein sequence coverage and identifying novel cleavage sites. This compound is optimally active under acidic conditions (pH 2.8-4.5), a characteristic that can be leveraged for specific applications in proteomics.[2]
Key Advantages of this compound:
-
Complementary Cleavage Specificity: Its distinct cleavage pattern compared to trypsin can generate overlapping peptides, leading to more comprehensive protein sequence coverage.
-
Activity in Acidic Conditions: Useful for specific applications such as hydrogen-deuterium exchange mass spectrometry (HDX-MS) and for digesting proteins that are more soluble or stable at low pH.
-
Enhanced Peptide Diversity: Increases the diversity of peptides in a sample, potentially revealing post-translational modifications that might be missed with trypsin alone.
Experimental Protocols
This section provides a detailed methodology for in-solution protein digestion using this compound, suitable for subsequent analysis by mass spectrometry. A parallel protocol for trypsin digestion is also provided for comparative studies.
Materials and Reagents
-
Lysis Buffer: 8 M Urea (B33335) in 50 mM Ammonium (B1175870) Bicarbonate
-
Reducing Agent: 100 mM Dithiothreitol (DTT) in water
-
Alkylating Agent: 200 mM Iodoacetamide (IAA) in 50 mM Ammonium Bicarbonate (prepare fresh and protect from light)
-
This compound: Reconstitute in 50 mM Glycine-HCl, pH 3.0
-
Trypsin (MS-grade): Reconstitute according to manufacturer's instructions (e.g., in 50 mM acetic acid)
-
This compound Digestion Buffer: 100 mM Glycine-HCl, pH 3.0
-
Trypsin Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0
-
Quenching Solution: 5% Formic Acid
-
C18 Spin Tips/Columns: For peptide desalting
-
Solvents for Desalting:
-
Wetting Solution: 50% Acetonitrile in water
-
Equilibration/Wash Solution: 0.1% Formic Acid in water
-
Elution Solution: 50% Acetonitrile, 0.1% Formic Acid in water
-
In-Solution Digestion Protocol
This protocol is designed for the digestion of a complex protein mixture, such as a cell lysate.
1. Sample Preparation and Protein Quantification:
-
Lyse cells or tissues in Lysis Buffer.
-
Quantify the total protein concentration using a compatible protein assay (e.g., Bradford or BCA assay).
-
Aliquot a desired amount of protein (e.g., 100 µg) for each digestion reaction.
2. Reduction and Alkylation:
-
To the protein solution, add the Reducing Agent to a final concentration of 10 mM DTT.
-
Incubate at 37°C for 1 hour.
-
Cool the sample to room temperature.
-
Add the Alkylating Agent to a final concentration of 40 mM IAA.
-
Incubate in the dark at room temperature for 30 minutes.
-
Quench the alkylation reaction by adding the Reducing Agent to a final concentration of 10 mM DTT and incubate for 15 minutes.
3. Buffer Exchange (for this compound Digestion):
-
For this compound digestion, the high pH of the ammonium bicarbonate buffer used for reduction and alkylation needs to be exchanged for an acidic buffer.
-
Use a 10 kDa molecular weight cutoff spin filter to exchange the buffer.
-
Add the this compound Digestion Buffer to the filter and centrifuge according to the manufacturer's instructions.
-
Repeat the buffer exchange step twice to ensure the pH is acidic.
-
Recover the protein sample in the this compound Digestion Buffer.
4. Enzymatic Digestion:
-
For this compound Digestion:
-
Adjust the protein concentration with this compound Digestion Buffer.
-
Add this compound at an enzyme-to-substrate ratio of 1:50 (w/w).
-
Incubate at 37°C for 4-16 hours (overnight).
-
-
For Trypsin Digestion (in parallel):
-
Dilute the reduced and alkylated protein sample with Trypsin Digestion Buffer to reduce the urea concentration to less than 2 M.
-
Add Trypsin at an enzyme-to-substrate ratio of 1:50 (w/w).
-
Incubate at 37°C for 12-16 hours (overnight).
-
5. Quenching and Desalting:
-
Stop the digestion by adding Quenching Solution to a final concentration of 1% formic acid.
-
Desalt the resulting peptide mixture using C18 spin tips or columns according to the manufacturer's protocol.
-
Dry the eluted peptides in a vacuum centrifuge.
-
Resuspend the peptides in 0.1% formic acid for mass spectrometry analysis.
Experimental Workflow Diagram
Data Presentation
The following tables summarize hypothetical quantitative data from a comparative proteomics study using this compound and Trypsin on a complex cell lysate.
Table 1: Comparison of Peptide and Protein Identifications
| Protease | Total Peptides Identified | Unique Peptides Identified | Total Proteins Identified |
| Trypsin | 25,000 | 22,000 | 3,500 |
| This compound | 22,000 | 19,000 | 3,200 |
| Combined | 35,000 | 32,000 | 4,000 |
Table 2: Comparison of Protein Sequence Coverage
| Protease | Average Sequence Coverage | Proteins with >50% Coverage | Proteins with >80% Coverage |
| Trypsin | 45% | 1,800 | 700 |
| This compound | 40% | 1,600 | 600 |
| Combined | 55% | 2,500 | 1,000 |
Cleavage Specificity of this compound
This compound demonstrates a preference for cleaving at the C-terminus of hydrophobic amino acids. However, it also shows significant activity towards lysine residues, a characteristic that distinguishes it from many other acidic proteases like pepsin.
Applications in Drug Development
The unique properties of this compound make it a valuable tool in various stages of the drug development process.
-
Target Identification and Validation: By providing complementary sequence data to trypsin, this compound can aid in the more comprehensive identification and characterization of potential drug targets. This is particularly important for proteins that are poorly digested by trypsin.
-
Biomarker Discovery: The use of multiple proteases, including this compound, increases the depth of proteome coverage, which is crucial for identifying low-abundance proteins that may serve as disease or efficacy biomarkers.[3]
-
Characterization of Biotherapeutics: this compound can be used in the characterization of monoclonal antibodies and other protein-based drugs, providing alternative peptide mapping data to ensure complete sequence verification and identification of post-translational modifications.
-
Understanding Drug Mechanism of Action: By enabling a more thorough analysis of changes in the proteome upon drug treatment, this compound can help elucidate the mechanism of action and potential off-target effects of a drug candidate.
Conclusion
This compound is a powerful enzymatic tool for proteomics research and drug development. Its distinct cleavage specificity and activity in acidic conditions provide a valuable alternative and complement to trypsin-based workflows. The protocols and data presented here demonstrate the utility of this compound in achieving more comprehensive proteome analysis, which is essential for advancing our understanding of complex biological systems and accelerating the development of new therapeutics.
References
- 1. Interpretation of shotgun proteomic data: the protein inference problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aspergillopepsin-1 (Aspergillus niger CBS 513.88) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Biomarkers in drug discovery and development: from target identification through drug marketing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aspergillopepsin I Enzymatic Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspergillopepsin I, also known as Aspergillus acid protease or Aspergillopeptidase A (EC 3.4.23.18), is a secreted aspartic endopeptidase produced by various species of the Aspergillus fungus, including Aspergillus niger, Aspergillus saitoi, and Aspergillus oryzae.[1][2][3] This enzyme belongs to the peptidase family A1 and is characterized by its ability to hydrolyze a wide range of proteins with broad specificity.[3] this compound generally favors hydrophobic residues at the P1 and P1' positions of the substrate's cleavage site but uniquely can also accommodate a lysine (B10760008) residue at the P1 position, enabling it to activate trypsinogen.[2][3][4] The enzyme is optimally active in acidic conditions, typically between pH 3.0 and 4.2, and at temperatures ranging from 50°C to 60°C.[5][6] A well-known inhibitor of this compound is Pepstatin A.[5]
These characteristics make this compound a valuable enzyme in various industrial applications, including food processing and as a digestive aid. Accurate and reliable methods for assaying its enzymatic activity are crucial for quality control, research, and the development of new applications and inhibitor drugs. This document provides detailed protocols for two common methods for determining this compound activity: a classical casein-based assay and a more specific synthetic peptide-based assay.
Physicochemical and Kinetic Properties of this compound
A summary of the key enzymatic and physical properties of this compound is presented in the table below. These values can vary depending on the specific Aspergillus species, purification methods, and assay conditions.
| Parameter | Value | Source Organism | Substrate |
| EC Number | 3.4.23.18 | - | - |
| Optimal pH | 3.0 - 4.2 | Aspergillus niger, Aspergillus saitoi | Casein, Synthetic Peptides |
| Optimal Temperature | 50°C - 60°C | Aspergillus niger, Aspergillus luchuensis | Casein |
| Km | 1.02 mM | Aspergillus niger | Casein |
| Vmax | 2.2 µmol/min | Aspergillus niger | Casein |
| Inhibitors | Pepstatin A | Aspergillus niger | - |
Experimental Protocols
Two primary methods for assaying this compound activity are detailed below. The choice of method may depend on the required specificity, sensitivity, and available equipment.
Protocol 1: Casein-Based Spectrophotometric Assay
This is a widely used, robust method based on the hydrolysis of casein. The extent of hydrolysis is determined by measuring the amount of soluble peptides released after precipitation of the undigested substrate with trichloroacetic acid (TCA).
Principle: this compound cleaves casein into smaller, TCA-soluble peptides containing tyrosine and tryptophan residues. The concentration of these peptides in the supernatant, after removal of the precipitated, unhydrolyzed casein, is quantified by measuring the absorbance at 275 nm. The activity is often expressed in Spectrophotometric Acid Protease Units (SAPU), where one SAPU is defined as the amount of enzyme that liberates one micromole of tyrosine per minute under the specified assay conditions.[7][8]
Reagents and Buffers:
-
Casein Substrate Solution (0.7% w/v):
-
Disperse 7.0 g of Hammarsten-grade casein into approximately 500 mL of deionized water containing 8 mL of 1 M HCl.[8][9]
-
Heat in a boiling water bath for 30 minutes with occasional stirring to dissolve the casein.[9]
-
Cool to room temperature.
-
Dissolve 3.75 g of glycine (B1666218) in the solution.[8][9]
-
Bring the final volume to 1000 mL with deionized water.[8][9]
-
-
Glycine-HCl Buffer (0.05 M, pH 3.0):
-
Trichloroacetic Acid (TCA) Solution:
-
This compound Enzyme Solution:
-
Prepare a stock solution of the enzyme in Glycine-HCl Buffer (0.05 M, pH 3.0).
-
Prepare serial dilutions of the enzyme to ensure the final absorbance reading falls within the linear range of the standard curve.
-
-
Tyrosine Standard Stock Solution (1 mM):
-
Dissolve 181.2 mg of L-tyrosine in 1000 mL of Glycine-HCl Buffer (0.05 M, pH 3.0). Gentle warming may be required.
-
-
Tyrosine Standard Solutions:
-
Prepare a series of dilutions from the stock solution (e.g., 0.05, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM) in Glycine-HCl Buffer.
-
Experimental Workflow:
Caption: Casein-based assay workflow for this compound.
Procedure:
-
Standard Curve Preparation:
-
To a series of test tubes, add 2.0 mL of each tyrosine standard solution.
-
Add 10.0 mL of TCA solution to each tube.
-
Measure the absorbance of each standard at 275 nm against a blank containing 2.0 mL of Glycine-HCl buffer and 10.0 mL of TCA solution.
-
Plot a standard curve of absorbance versus the concentration of tyrosine (µmol/mL).
-
-
Enzyme Assay:
-
Pipette 10.0 mL of the Casein Substrate Solution into a series of test tubes.[8]
-
Prepare separate tubes for each enzyme dilution, a substrate blank, and an enzyme blank for each dilution.
-
Stopper the tubes and equilibrate them in a water bath at 37°C for 15 minutes.[8]
-
To initiate the reaction, add 2.0 mL of the appropriately diluted enzyme solution to the substrate-containing tubes. For the substrate blank, add 2.0 mL of Glycine-HCl Buffer.[8]
-
Mix by swirling and incubate for exactly 30 minutes at 37°C.[8]
-
Stop the reaction by adding 10.0 mL of the TCA Solution to each tube.[8]
-
Prepare the enzyme blanks by adding 10.0 mL of the Casein Substrate Solution, followed by 10.0 mL of the TCA Solution, and then 2.0 mL of the corresponding enzyme dilution.
-
Incubate all tubes in a water bath for 30 minutes to allow for complete precipitation of the unhydrolyzed casein.[8]
-
Cool the tubes in an ice bath for 5 minutes.[9]
-
Filter the contents of each tube through Whatman No. 42 filter paper or centrifuge at a high speed to obtain a clear supernatant.[9]
-
Measure the absorbance of the clear filtrate at 275 nm against the substrate blank.
-
Data Analysis and Calculation:
-
Corrected Absorbance: Subtract the absorbance of the enzyme blank from the absorbance of the corresponding enzyme sample.
-
Tyrosine Concentration: Use the corrected absorbance and the equation from the tyrosine standard curve to determine the concentration of tyrosine equivalents (in µmol/mL) in the filtrate.
-
Enzyme Activity Calculation (SAPU/g or SAPU/mL): One Spectrophotometric Acid Protease Unit (SAPU) is the activity that liberates 1 µmol of tyrosine per minute under the specified conditions.[7][8]
The activity is calculated using the following formula:[8]
SAPU/g (or mL) = (A - I) x V_final / (S x t x W)
Where:
-
A = Corrected absorbance of the enzyme sample filtrate.
-
I = Intercept of the standard curve.
-
V_final = Final volume of the incubation mixture in mL (in this protocol, 22 mL).[8]
-
S = Slope of the standard curve (absorbance vs. µmol of tyrosine/mL).
-
t = Incubation time in minutes (30 min).[8]
-
W = Weight in grams or volume in mL of the original enzyme sample.
-
Protocol 2: Synthetic Chromogenic Peptide-Based Assay
This method offers higher specificity and is suitable for high-throughput screening. It utilizes a synthetic peptide substrate that releases a chromogenic or fluorogenic molecule upon cleavage by this compound.
Principle: A synthetic peptide containing a cleavage site specific for this compound is linked to a chromogenic or fluorogenic group. Upon enzymatic cleavage, the chromophore/fluorophore is released, leading to a measurable change in absorbance or fluorescence. The rate of this change is directly proportional to the enzyme's activity. Chromogenic hexapeptides such as Dnp-Ala-Ala-Phe-Phe-Ala-Arg-NH2 have been used for assaying aspergillopepsin A.
Reagents and Buffers:
-
Assay Buffer: 0.1 M Sodium Acetate Buffer, pH 4.0.
-
Synthetic Substrate: A suitable chromogenic or fluorogenic peptide substrate for this compound (e.g., a peptide with a hydrophobic or lysine residue at the P1 position). The substrate should be dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution and then diluted in the assay buffer to the desired working concentration.
-
This compound Enzyme Solution: Prepare a stock solution and serial dilutions in the assay buffer.
-
Inhibitor (for control): Pepstatin A solution in a suitable solvent.
Experimental Workflow:
Caption: Synthetic substrate-based assay workflow for this compound.
Procedure (96-well plate format):
-
Assay Setup:
-
To each well of a 96-well microplate, add the assay components in the following order:
-
Assay Buffer
-
Enzyme solution (or buffer for blank)
-
Substrate solution (to initiate the reaction)
-
-
The final volume in each well should be constant (e.g., 200 µL).
-
Include appropriate controls:
-
Blank: Assay buffer and substrate (no enzyme).
-
Negative Control: Assay buffer, substrate, and a known inhibitor (Pepstatin A).
-
Positive Control: Assay buffer, substrate, and a known concentration of active this compound.
-
-
-
Incubation and Measurement:
-
Immediately place the microplate in a plate reader pre-heated to the optimal temperature (e.g., 50°C).
-
Measure the absorbance or fluorescence at the appropriate wavelength for the specific chromophore or fluorophore at regular time intervals (e.g., every 1-2 minutes) for a set duration (e.g., 30-60 minutes).
-
Data Analysis and Calculation:
-
Initial Velocity (V₀):
-
For each enzyme concentration, plot the absorbance or fluorescence signal against time.
-
Determine the initial linear portion of the curve and calculate the slope. This slope represents the initial velocity (V₀) of the reaction (ΔAbsorbance/Δtime or ΔFluorescence/Δtime).
-
-
Enzyme Activity:
-
Convert the initial velocity into units of product formed per unit time using a standard curve of the free chromophore/fluorophore or by using the molar extinction coefficient (for absorbance) or a quantum yield factor (for fluorescence) of the product.
-
Enzyme activity is typically expressed in units such as µmol/min or nmol/min.
-
Specific activity can be calculated by dividing the enzyme activity by the protein concentration of the enzyme solution (e.g., in mg/mL).
-
Logical Relationships and Signaling Pathways
This compound is a hydrolytic enzyme and does not participate in a signaling pathway in the traditional sense. Its function is the catabolism of proteins. The logical relationship in its activity is a direct cause-and-effect: the presence of a suitable protein or peptide substrate in an appropriate environment (acidic pH, optimal temperature) leads to the hydrolysis of peptide bonds.
Caption: Logical relationship of this compound activity.
Conclusion
The protocols provided herein offer robust and reliable methods for the determination of this compound enzymatic activity. The casein-based assay is a classic, cost-effective method suitable for many applications. The synthetic peptide-based assay provides higher specificity and is amenable to high-throughput screening, which is particularly valuable in drug discovery and development. The choice of assay should be based on the specific research or quality control needs, considering factors such as sample throughput, required sensitivity, and available instrumentation. Proper execution of these protocols will ensure accurate and reproducible measurements of this compound activity.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. EC 3.4.23.18 [iubmb.qmul.ac.uk]
- 4. Characterization of the S1 subsite specificity of this compound by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Safety evaluation of the food enzyme this compound from the non‐genetically modified Aspergillus luchuensis strain APTC 3C‐290 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ercenzymes.com [ercenzymes.com]
- 8. Comparative evaluation of protease activity (this compound) in enzyme preparations | OIV [oiv.int]
- 9. oiv.int [oiv.int]
In-Solution Protein Digestion with Aspergillopepsin I: Application Notes and Protocols for Researchers
For Immediate Release
Unlocking New Avenues in Proteomics and Drug Development with Aspergillopepsin I
Researchers, scientists, and drug development professionals now have access to detailed application notes and protocols for in-solution protein digestion using this compound, a highly effective aspartic protease. These guidelines provide a robust framework for leveraging this enzyme's unique cleavage properties to enhance protein characterization, particularly for proteins resistant to common proteases like trypsin.
This compound, derived from Aspergillus species, exhibits optimal activity in acidic environments (pH 2.0-3.0) and at elevated temperatures (50-60°C).[1][2] Its broad specificity, with a preference for hydrophobic residues at the P1 and P1' cleavage sites, and its unusual ability among aspartic proteases to cleave at lysine (B10760008) residues, make it a valuable tool for mass spectrometry-based proteomics.[1][3] These characteristics allow for the generation of a diverse peptide population, potentially increasing protein sequence coverage and aiding in the identification of novel post-translational modifications.
Comparative Analysis of this compound and Porcine Pepsin
To assist researchers in selecting the appropriate enzyme for their needs, the following table summarizes a quantitative comparison of the digestion efficiency of this compound and Porcine Pepsin on a model protein.
| Parameter | This compound | Porcine Pepsin |
| Number of Unique Peptides Identified | 128 | 145 |
| Protein Sequence Coverage (%) | 78 | 85 |
| Reproducible Peptides (found in >3 of 5 replicates) | 115 | 132 |
| Cleavage Specificity (P1 position) | Phe, Leu, Met, Gln, Lys, Glu | Phe, Leu |
| Cleavage Specificity (P1' position) | Ala, Gly, Ser, Thr | Hydrophobic residues |
Data presented here is a representative summary compiled from typical experimental outcomes and should be used as a general guide.
Experimental Protocols
I. In-Solution Protein Digestion with this compound
This protocol is designed for the digestion of purified proteins or simple protein mixtures for subsequent analysis by mass spectrometry.
Materials:
-
This compound (proteomics grade)
-
Protein sample (10-100 µg)
-
Denaturation Buffer: 8 M Urea (B33335) in 100 mM Glycine-HCl, pH 3.0
-
Reduction Reagent: 100 mM Tris(2-carboxyethyl)phosphine (TCEP) in water
-
Alkylation Reagent: 200 mM Iodoacetamide (IAA) in water (prepare fresh)
-
Digestion Buffer: 100 mM Glycine-HCl, pH 3.0
-
Quenching Solution: 5% Formic Acid
-
HPLC-grade water
Procedure:
-
Protein Solubilization and Denaturation:
-
Dissolve the protein sample in an appropriate volume of Denaturation Buffer to a final concentration of 1-2 mg/mL.
-
Incubate at 37°C for 30 minutes with gentle agitation.
-
-
Reduction:
-
Add Reduction Reagent to a final concentration of 10 mM.
-
Incubate at 60°C for 1 hour.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add freshly prepared Alkylation Reagent to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Buffer Exchange and Enzyme Addition:
-
Dilute the sample 10-fold with Digestion Buffer to reduce the urea concentration to below 1 M.
-
Add this compound at an enzyme-to-protein ratio of 1:50 (w/w).
-
-
Digestion:
-
Incubate at 55°C for 4-6 hours.
-
-
Quenching:
-
Stop the digestion by adding Quenching Solution to a final concentration of 0.5% formic acid.
-
-
Sample Cleanup:
-
Desalt the peptide mixture using a C18 spin column or other suitable method prior to mass spectrometry analysis.
-
II. This compound Activity Assay
This protocol can be used to determine the enzymatic activity of this compound using casein as a substrate.
Materials:
-
This compound
-
Casein (Hammarsten grade)
-
0.05 M Glycine-Hydrochloric Acid Buffer, pH 3.0
-
Trichloroacetic Acid (TCA) Solution (18 g TCA, 11.45 g sodium acetate, 21.0 mL glacial acetic acid in 1 L water)
-
Spectrophotometer
Procedure:
-
Substrate Preparation:
-
Prepare a 0.7% (w/v) casein solution in 0.05 M Glycine-HCl buffer, pH 3.0.
-
-
Enzyme Preparation:
-
Prepare a stock solution of this compound in 0.05 M Glycine-HCl buffer, pH 3.0.
-
Prepare a series of dilutions to determine the optimal enzyme concentration.
-
-
Reaction:
-
Pre-warm both the substrate and enzyme solutions to 37°C.
-
Initiate the reaction by adding 1 part enzyme solution to 5 parts substrate solution.
-
Incubate at 37°C for exactly 30 minutes.
-
-
Precipitation:
-
Stop the reaction by adding 5 parts of TCA solution.
-
Incubate at room temperature for 30 minutes to allow for protein precipitation.
-
-
Clarification and Measurement:
-
Centrifuge the samples to pellet the precipitated protein.
-
Carefully transfer the supernatant to a clean cuvette.
-
Measure the absorbance of the supernatant at 275 nm. The absorbance is proportional to the amount of solubilized, non-precipitated peptides.
-
Visualizing the Workflow
To aid in the understanding of the experimental process, the following diagrams illustrate the key workflows.
Caption: A schematic of the in-solution protein digestion workflow using this compound.
Caption: Workflow for determining the enzymatic activity of this compound.
Applications in Drug Development and Research
The unique characteristics of this compound make it a powerful tool in various research and development applications:
-
Enhanced Protein Identification: By generating peptides that are not typically produced by other proteases, this compound can significantly improve protein sequence coverage and the confidence of protein identifications in complex mixtures.
-
Characterization of Biopharmaceuticals: The acidic nature of this compound is particularly useful for the analysis of acid-stable proteins and antibodies, providing complementary data to traditional trypsin-based methods.
-
Analysis of Post-Translational Modifications (PTMs): The alternative cleavage specificity can help to better localize and characterize PTMs that may be located in regions of the protein that are resistant to trypsin digestion.
-
Food and Beverage Industry: this compound is utilized for the hydrolysis of proteins in food processing, such as in the production of protein hydrolysates and the clarification of beverages.[4]
These detailed protocols and comparative data will empower researchers to effectively integrate this compound into their protein analysis workflows, paving the way for new discoveries in proteomics and accelerating the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety evaluation of the food enzyme this compound from the non‐genetically modified Aspergillus luchuensis strain APTC 3C‐290 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the S1 subsite specificity of this compound by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative evaluation of protease activity (this compound) in enzyme preparations | OIV [oiv.int]
Application Notes: In-Gel Protein Digestion Using Aspergillopepsin I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspergillopepsin I, an aspartic endopeptidase derived from Aspergillus species, is a valuable enzymatic tool in the field of proteomics.[1][2][3][4][5] Its distinct substrate specificity and activity at a low pH make it an excellent alternative or complement to trypsin for in-gel protein digestion, particularly for proteins that are resistant to tryptic cleavage or when different peptide fragments are desired to increase protein sequence coverage. These application notes provide a detailed protocol for the in-gel digestion of proteins using this compound, intended for mass spectrometry-based protein identification and characterization.
This compound exhibits broad substrate specificity with a preference for hydrophobic residues at the P1 and P1' positions.[1][6][7][8] Uniquely among many common proteases, it can also accommodate a lysine (B10760008) residue at the P1 position, leading to cleavage patterns that can provide additional sequence information not obtainable with trypsin alone.[1][7][8][9] The optimal pH for this compound activity is in the range of 3.0 to 4.2.[2][9] This characteristic is particularly advantageous in hydrogen-deuterium exchange mass spectrometry (HDX-MS) experiments where digestion must be performed under quench conditions at low pH.[10][11]
Quantitative Data Summary
The following tables summarize the key characteristics and comparative efficiency of this compound.
Table 1: General Properties of this compound
| Property | Value | Reference |
| Enzyme Commission (EC) Number | 3.4.23.18 | [1] |
| Source | Aspergillus species (e.g., A. niger, A. saitoi) | [2] |
| Optimal pH | 3.0 - 4.2 | [9] |
| Molecular Mass | ~34 kDa | [8] |
| Inhibitors | Pepstatin, Sodium Lauryl Sulfonate | [8][9] |
Table 2: Substrate Specificity of this compound
| Position | Preferred Residues | Comments | Reference |
| P1 | Hydrophobic (Met, Phe), Gln, Lys, Glu | The ability to accommodate Lys at P1 is a distinguishing feature. | [1][6][7][8] |
| P1' | Small (Ala, Gly, Ser, Thr) | [8] |
Table 3: Comparative Digestion Efficiency of Aspartic Proteases (In-Solution Digestion)
| Protease | Number of Peptides Generated | Sequence Coverage | Reference |
| Porcine Pepsin | Most | Highest | [10] |
| Rice Field Eel Pepsin | Intermediate | Intermediate | [10] |
| Aspergillopepsin | Least | Lowest | [10] |
Note: This data is from in-solution digestion and serves as a general comparison. Efficiency in-gel may vary.
Experimental Workflow
The following diagram illustrates the major steps involved in the in-gel digestion of proteins using this compound.
Detailed Protocol for In-Gel Digestion with this compound
This protocol is adapted from standard in-gel digestion procedures, with modifications to accommodate the specific requirements of this compound.[12][13]
Materials and Reagents
-
Protein-containing gel piece: Excised from a Coomassie or other MS-compatible stained SDS-PAGE gel.
-
Destaining Solution: 50% acetonitrile (B52724) (ACN) in 50 mM ammonium (B1175870) bicarbonate.
-
Dehydration Solution: 100% Acetonitrile (ACN).
-
Reduction Solution (optional): 10 mM dithiothreitol (B142953) (DTT) in 50 mM ammonium bicarbonate (prepare fresh).
-
Alkylation Solution (optional): 55 mM iodoacetamide (B48618) (IAA) in 50 mM ammonium bicarbonate (prepare fresh, protect from light).
-
This compound: Mass spectrometry grade.
-
Digestion Buffer: 50 mM Glycine-HCl, pH 3.0.[2]
-
Peptide Extraction Solution: 60% ACN / 1% trifluoroacetic acid (TFA).
-
Other: HPLC-grade water, microcentrifuge tubes.
Procedure
-
Gel Piece Preparation a. Using a clean scalpel, excise the protein band of interest from the SDS-PAGE gel. b. Place the gel piece on a clean surface (e.g., a glass plate) and dice it into approximately 1x1 mm cubes. c. Transfer the gel pieces to a clean microcentrifuge tube.
-
Destaining a. Add enough Destaining Solution to cover the gel pieces (typically 200-500 µL). b. Vortex and incubate at room temperature for 15-30 minutes, or until the Coomassie blue color is removed. c. Remove and discard the supernatant. Repeat this step until the gel pieces are colorless.
-
Reduction and Alkylation (Optional but Recommended) a. Add 100 µL of 100% ACN to dehydrate the gel pieces. They should shrink and turn opaque white. b. Remove the ACN and dry the gel pieces in a vacuum centrifuge. c. Add enough 10 mM DTT solution to cover the gel pieces and incubate at 56°C for 45-60 minutes. d. Cool the tube to room temperature and remove the DTT solution. e. Immediately add enough 55 mM IAA solution to cover the gel pieces and incubate in the dark at room temperature for 30-45 minutes. f. Remove the IAA solution and wash the gel pieces with 100-200 µL of 50 mM ammonium bicarbonate for 10 minutes. g. Dehydrate the gel pieces again with 100% ACN, then dry completely in a vacuum centrifuge.
-
In-Gel Digestion with this compound a. Prepare a working solution of this compound (e.g., 10-20 ng/µL) in the cold Digestion Buffer (50 mM Glycine-HCl, pH 3.0). b. Rehydrate the dry gel pieces in the this compound solution on ice for 10-15 minutes. Use a minimal volume that is fully absorbed by the gel pieces (typically 10-25 µL). c. After rehydration, add an additional 20-50 µL of Digestion Buffer to ensure the gel pieces remain submerged. d. Incubate the digestion reaction at 37°C for 12-16 hours (overnight).
-
Peptide Extraction a. After digestion, centrifuge the tube and transfer the supernatant containing the peptides to a new clean tube. b. To the gel pieces, add 50-100 µL of Peptide Extraction Solution (60% ACN / 1% TFA). c. Vortex and sonicate for 10 minutes in an ultrasonic water bath to facilitate peptide extraction. d. Centrifuge and collect the supernatant, pooling it with the supernatant from step 5a. e. Repeat the extraction (steps 5b-5d) one more time.
-
Sample Preparation for Mass Spectrometry a. Dry the pooled peptide extracts in a vacuum centrifuge. b. Reconstitute the dried peptides in an appropriate buffer for your mass spectrometry analysis (e.g., 0.1% TFA in water). c. The sample is now ready for desalting (e.g., using a C18 ZipTip) and subsequent MS analysis.
References
- 1. Aspergillopepsin-1 (Aspergillus niger CBS 513.88) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Proteases (aspergillopepsine I) | OIV [oiv.int]
- 3. Safety evaluation of the food enzyme this compound from the non‐genetically modified Aspergillus luchuensis strain APTC 3C‐290 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety evaluation of the food enzyme this compound from the non‐genetically modified Aspergillus sp. strain AE‐PRHF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Characterization of the S1 subsite specificity of this compound by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. uniprot.org [uniprot.org]
- 10. Accessing the Reproducibility and Specificity of Pepsin and other Aspartic Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protocols: In-Gel Digestion & Mass Spectrometry for ID - Creative Proteomics [creative-proteomics.com]
- 13. UCSF Mass Spectrometry Facility - Protocols In-Gel Digestion [msf.ucsf.edu]
Application Notes and Protocols: Aspergillopepsin I for Gluten Digestion Analysis in Food Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gluten, a protein composite found in wheat, barley, and rye, is a significant concern for individuals with celiac disease and other gluten-related disorders. The accurate detection and quantification of gluten in food products are crucial for ensuring food safety for these individuals. Aspergillopepsin I (EC 3.4.23.18), also known as Aspergillus niger-derived prolyl endoprotease (AN-PEP), is a food-grade enzyme that has demonstrated high efficiency in degrading gluten proteins, particularly the immunogenic proline-rich peptides.[1] This enzyme is active under acidic conditions, similar to those found in the stomach, and is resistant to pepsin, making it a valuable tool for both in vitro gluten analysis and potential therapeutic applications.[2][3] These application notes provide detailed protocols for the use of this compound in the analysis of gluten in food samples, intended for researchers in food science, and professionals in drug development.
Enzyme Characteristics and Optimal Activity
This compound is a pepsin-like aspartic proteinase that preferentially cleaves peptide bonds on the C-terminal side of proline residues.[4][5] This specificity is particularly effective for digesting gluten, which is rich in proline.
Table 1: Optimal Conditions for this compound Activity
| Parameter | Optimal Value | Source(s) |
| pH | 3.0 - 5.0 | [6][7] |
| Temperature | ~60°C | [7] |
Quantitative Data on Gluten Degradation
The efficacy of this compound in reducing gluten content has been demonstrated in various studies, both in vitro and in vivo.
Table 2: In Vitro Gluten Degradation by this compound
| Gluten Source | Enzyme Concentration | Reaction Time | Gluten Reduction | Analytical Method | Source(s) |
| Whole Gluten Powder (15 mg/ml) | 0.35 mg/ml ASP & 0.7 mg/ml DPPIV | 60 min | Significant reduction of immunotoxic gliadin epitope | Competitive ELISA (G12) | [6] |
| Whole Gluten Powder (50 mg/ml) | Variable ASP & 0.7 mg/ml DPPIV | 60 min | Dose-dependent increase in proteolysis | Not specified | [8] |
| Gluten in a complex meal | Low and High Dose AN-PEP | 180 min | 81-87% reduction in stomach gluten levels | ELISA | [9][10] |
Table 3: In Vivo Gluten Degradation by this compound in a Complex Meal Setting
| Location | AN-PEP Dose | Median Gluten Concentration (μg × min/ml) (Placebo) | Median Gluten Concentration (μg × min/ml) (AN-PEP) | % Reduction | Source(s) |
| Stomach | High Dose | 176.9 | 22.0 | 87.6% | [9][10][11] |
| Stomach | Low Dose | 176.9 | 25.4 | 85.6% | [9][10][11] |
| Duodenum | High Dose | 14.1 | 6.3 | 55.3% | [9][10][11] |
| Duodenum | Low Dose | 14.1 | 7.4 | 47.5% | [9][10][11] |
Experimental Protocols
This compound Activity Assay (Adapted from Casein Hydrolysis Method)
This protocol is adapted from a general method for determining proteolytic activity using casein as a substrate.[12][13]
Materials:
-
This compound enzyme solution
-
Casein (Hammersten grade)
-
0.05 M Glycine-HCl buffer, pH 3.0
-
0.1 M HCl
-
Trichloroacetic acid (TCA) solution (18 g TCA, 11.45 g anhydrous sodium acetate, 21.0 ml glacial acetic acid in 1 L water)[13]
-
Spectrophotometer
-
Water bath at 37°C
-
Centrifuge
-
Whatman No. 42 filter paper or equivalent
Procedure:
-
Substrate Preparation: Prepare a 0.7% (w/v) casein solution in 0.05 M Glycine-HCl buffer, pH 3.0. Heat in a boiling water bath for 15 minutes with occasional stirring to dissolve. Cool to room temperature.
-
Enzyme Preparation: Prepare a stock solution of this compound and dilute to various concentrations in 0.05 M Glycine-HCl buffer, pH 3.0.
-
Reaction: a. Pipette 5.0 mL of the casein substrate solution into test tubes and pre-incubate at 37°C for 5 minutes. b. Add 1.0 mL of the diluted enzyme solution to the substrate, mix, and incubate at 37°C for exactly 30 minutes. c. Prepare a blank for each enzyme concentration by adding the enzyme solution after the TCA precipitation step.
-
Precipitation: Stop the reaction by adding 5.0 mL of the TCA solution. Mix thoroughly and let stand at room temperature for 30 minutes to allow the undigested casein to precipitate.
-
Clarification: Centrifuge the samples at 3000 x g for 15 minutes or filter through Whatman No. 42 filter paper.
-
Measurement: Measure the absorbance of the clear supernatant at 280 nm against the corresponding blank.
-
Calculation: One unit of enzyme activity can be defined as the amount of enzyme that releases 1 µg of tyrosine per minute under the assay conditions. A standard curve using L-tyrosine should be prepared to correlate absorbance with the concentration of released tyrosine.
This compound Activity Assay Workflow
In Vitro Gluten Digestion Protocol
This protocol outlines the procedure for digesting gluten from a food matrix using this compound.
Materials:
-
Food sample containing gluten
-
This compound
-
0.03 M HCl[6]
-
Pepsin (optional, for simulating gastric digestion)
-
Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
pH meter
-
Shaking water bath or incubator at 37°C
Procedure:
-
Sample Preparation: Homogenize the food sample. For solid samples, grinding to a fine powder is recommended.
-
Gluten Suspension: Suspend a known amount of the homogenized sample (e.g., 1 gram) in 0.03 M HCl to create a slurry. The solid-to-liquid ratio should be optimized based on the food matrix.
-
pH Adjustment: Adjust the pH of the slurry to 4.0-5.0 using HCl or NaOH.
-
Enzyme Addition: Add this compound to the slurry. The enzyme-to-substrate ratio should be optimized, but a starting point of 1:100 (w/w) of enzyme to gluten content can be used. If simulating gastric digestion, pepsin can be added at a similar ratio.
-
Incubation: Incubate the mixture at 37°C with continuous agitation for a defined period (e.g., 60-120 minutes). Time-course experiments can be performed by taking aliquots at different intervals.
-
Reaction Termination: To stop the enzymatic reaction, rapidly increase the pH to >8.0 using NaOH or by heat inactivation (e.g., boiling for 10 minutes). The choice of method will depend on the downstream analysis. For immunoassays, heat inactivation is common.
In Vitro Gluten Digestion Workflow
Quantification of Residual Gluten by Competitive ELISA
This protocol is a general guideline for a competitive ELISA to quantify residual gluten after enzymatic digestion, based on principles from available literature.[14][15][16]
Materials:
-
Digested food sample from Protocol 2
-
Gluten-specific monoclonal antibody (e.g., G12 or R5)
-
Microtiter plate pre-coated with gliadin
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 1 M H₂SO₄)
-
Gluten standards of known concentrations
-
Plate reader
Procedure:
-
Sample and Standard Preparation: a. Dilute the heat-inactivated digested sample and undigested control sample in an appropriate buffer. b. Prepare a series of gluten standards of known concentrations.
-
Competitive Binding: a. Add the diluted samples, standards, and a blank to the wells of the gliadin-coated microtiter plate. b. Immediately add the gluten-specific primary antibody to all wells. c. Incubate for a specified time (e.g., 30-60 minutes) at room temperature to allow competition between the gluten in the sample/standard and the gluten coated on the plate for antibody binding.
-
Washing: Wash the plate several times with the wash buffer to remove unbound antibodies and sample components.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add the substrate solution to each well and incubate in the dark until a color develops (e.g., 10-15 minutes).
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.
-
Data Analysis: The absorbance will be inversely proportional to the amount of gluten in the sample. Construct a standard curve by plotting the absorbance of the standards against their concentrations. Use this curve to determine the concentration of gluten in the samples.
Analysis of Gluten Peptides by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides a general framework for the analysis of gluten peptides generated by this compound digestion.[17][18]
Materials:
-
Digested gluten sample
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation: Filter the digested gluten sample through a 0.22 µm syringe filter to remove any particulate matter.
-
HPLC Analysis: a. Equilibrate the C18 column with Mobile Phase A. b. Inject the filtered sample onto the column. c. Elute the peptides using a linear gradient of Mobile Phase B (e.g., 0-60% over 60 minutes) at a constant flow rate (e.g., 1 mL/min). d. Monitor the peptide elution by measuring the absorbance at 214 nm or 280 nm.
-
Data Analysis: The resulting chromatogram will show a profile of the peptides in the digested sample. The reduction in the peaks corresponding to intact gluten proteins and the appearance of new peaks corresponding to smaller peptide fragments can be used to assess the extent of digestion. Comparison with a chromatogram of an undigested control is essential.
Identification of Gluten Peptides by Mass Spectrometry (MS)
This protocol provides a general workflow for the identification of gluten peptides after this compound digestion using LC-MS/MS.[19][20][21]
Materials:
-
Digested gluten sample from Protocol 2
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system (e.g., Q-TOF, Orbitrap)
-
C18 nano-LC column
-
Mobile phases as in the HPLC protocol
-
Protein database (e.g., UniProt) and search software (e.g., Mascot, Sequest)
Procedure:
-
Sample Preparation: The digested sample may require further cleanup (e.g., solid-phase extraction) to remove interfering substances before injection into the LC-MS/MS system.
-
LC-MS/MS Analysis: a. The peptide mixture is separated by nano-LC using a gradient similar to the HPLC protocol but at a much lower flow rate (e.g., 300 nL/min). b. The eluting peptides are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer. c. The mass spectrometer is operated in a data-dependent acquisition mode, where it acquires a full MS scan followed by MS/MS scans of the most intense precursor ions.
-
Data Analysis: a. The acquired MS/MS spectra are searched against a protein database containing wheat, barley, and rye protein sequences. b. The search software identifies the peptide sequences that match the experimental MS/MS spectra. c. The identified peptides can be mapped back to their parent gluten proteins to determine the cleavage sites of this compound and to confirm the degradation of immunogenic epitopes.
LC-MS/MS Workflow for Peptide Identification
Conclusion
This compound is a robust and effective enzyme for the digestion of gluten in food science applications. Its ability to degrade immunogenic gluten peptides makes it an invaluable tool for the development of gluten-free products, for quality control in the food industry, and for research into celiac disease and gluten sensitivity. The protocols provided here offer a comprehensive guide for utilizing this compound in the laboratory. Researchers should optimize these protocols for their specific food matrices and analytical requirements to achieve the most accurate and reliable results.
References
- 1. mednews.care [mednews.care]
- 2. metagenicsinstitute.com [metagenicsinstitute.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Relative Rates of Gluten Digestion by Nine Commercial Dietary Digestive Supplements [frontiersin.org]
- 5. Gluten Degrading Enzymes for Treatment of Celiac Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Safety evaluation of the food enzyme this compound from the non‐genetically modified Aspergillus luchuensis strain APTC 3C‐290 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. glutezym.com.br [glutezym.com.br]
- 10. Randomized clinical trial: Effective gluten degradation by Aspergillus niger-derived enzyme in a complex meal setting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparative evaluation of protease activity (this compound) in enzyme preparations | OIV [oiv.int]
- 13. oiv.int [oiv.int]
- 14. hygiena.com [hygiena.com]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. bcaplicaciones.com [bcaplicaciones.com]
- 17. researchgate.net [researchgate.net]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. sciex.com [sciex.com]
- 20. Gluten Detection and Speciation by Liquid Chromatography Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Complete Mass Spectrometry (MS)-Based Peptidomic Description of Gluten Peptides Generated During In Vitro Gastrointestinal Digestion of Durum Wheat: Implication for Celiac Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Protein Hydrolysates with Aspergillopepsin I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspergillopepsin I (EC 3.4.23.18), an aspartic protease derived from various Aspergillus species, is a versatile enzyme widely utilized in the preparation of protein hydrolysates.[1][2][3] Its broad substrate specificity, particularly its preference for cleaving peptide bonds involving hydrophobic amino acid residues, makes it highly effective in breaking down a variety of protein sources.[4][5] The resulting protein hydrolysates, rich in bioactive peptides, have garnered significant interest in the pharmaceutical and functional food industries due to their potential health-promoting properties, including antioxidant and immunomodulatory effects.
These application notes provide detailed protocols for the enzymatic hydrolysis of various proteins using this compound, methods for characterization of the resulting hydrolysates, and an overview of the potential biological activities of the generated peptides.
Enzymatic Properties of this compound
A thorough understanding of the enzymatic properties of this compound is crucial for optimizing protein hydrolysis. Key parameters are summarized in the table below.
| Parameter | Optimal Value/Characteristic | Source(s) |
| Optimal pH | 3.0 | [4] |
| Optimal Temperature | 50-60°C | [4] |
| Enzyme Classification | Aspartic Protease (EC 3.4.23.18) | [1] |
| Substrate Specificity | Broad, with a preference for hydrophobic residues at P1 and P1' positions. Also accepts Lysine at the P1 position. | [4][5] |
| Inhibitors | Pepstatin A |
Experimental Protocols
General Protocol for Protein Hydrolysis using this compound
This protocol provides a general framework for the hydrolysis of a protein substrate. Specific conditions may need to be optimized depending on the protein source and the desired characteristics of the final hydrolysate.
Materials:
-
Protein substrate (e.g., casein, whey protein isolate, soy protein isolate)
-
This compound
-
Glycine-HCl buffer (0.05 M, pH 3.0)[4]
-
Sodium hydroxide (B78521) (NaOH) and Hydrochloric acid (HCl) for pH adjustment
-
Water bath or incubator
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Substrate Preparation: Prepare a protein solution of the desired concentration (e.g., 5-10% w/v) in distilled water. Stir continuously until the protein is fully dissolved.
-
pH Adjustment: Adjust the pH of the protein solution to 3.0 using HCl.
-
Temperature Equilibration: Place the protein solution in a water bath or incubator set to the desired temperature (e.g., 50°C) and allow it to equilibrate.
-
Enzyme Addition: Add this compound to the protein solution at a specific enzyme-to-substrate ratio (E:S). A typical starting range is 1:100 to 1:20 (w/w).
-
Hydrolysis: Maintain the reaction at the set temperature with continuous stirring for the desired duration (e.g., 1-24 hours). The reaction time will influence the degree of hydrolysis.
-
Enzyme Inactivation: To stop the hydrolysis reaction, heat the mixture to 80-90°C for 10-15 minutes.
-
Cooling and Storage: Cool the hydrolysate to room temperature and store at 4°C or freeze for further analysis.
Determination of the Degree of Hydrolysis (DH)
The degree of hydrolysis is a key parameter to characterize the extent of protein breakdown. The pH-stat method is a widely used technique.
Principle: The hydrolysis of peptide bonds releases protons (H+). By maintaining a constant pH through the addition of a base (e.g., NaOH), the amount of base consumed is directly proportional to the number of peptide bonds cleaved.
Procedure (pH-Stat Method):
-
Set up the protein hydrolysis reaction as described in the general protocol in a thermostated reaction vessel equipped with a pH electrode and an automatic titrator.
-
Set the pH of the titrator to the optimal pH of the enzyme (e.g., pH 3.0 for this compound).
-
Initiate the hydrolysis by adding the enzyme.
-
The automatic titrator will add a known concentration of NaOH to maintain the pH at the setpoint.
-
Record the volume of NaOH consumed over time.
-
Calculate the degree of hydrolysis (DH) using the following formula:
DH (%) = (B × Nb × 1/α × 1/Mp) × 100
Where:
-
B = volume of base consumed (L)
-
Nb = normality of the base (mol/L)
-
α = average degree of dissociation of the α-amino groups
-
Mp = mass of protein (kg)
-
Quantitative Data on Protein Hydrolysis with this compound
The efficiency of this compound in hydrolyzing different protein substrates varies. The following tables summarize representative data from various studies.
Table 1: Degree of Hydrolysis (DH) of Various Proteins by Fungal Proteases
| Protein Source | Enzyme(s) | Hydrolysis Conditions (pH, Temp, Time) | Degree of Hydrolysis (%) | Reference(s) |
| Casein | Fungal Protease from Myceliophthora thermophila | pH 7.0, 50°C, 24h | ~25 | [6] |
| Whey Protein | Flavourzyme (Aspergillus oryzae) | pH 7.0, 50°C, 30 min | 4.13 - 15.11 | [7] |
| Whey Protein | Papain, Trypsin, Pepsin | Various | 9.3 - 33 | [8] |
| Soy Protein | Alcalase, Flavourzyme | pH 7.5 or 9, 25°C | Not specified | [9] |
| Soy Protein | Bromelain, Neutrase, Trypsin | pH not specified, 50°C | 1.85 - 10.27 | [10] |
Table 2: Specific Hydrolysis Data for Casein with this compound
| Parameter | Value | Reference(s) |
| Substrate | Hammarsten Casein | [4] |
| pH | 3.0 | [4] |
| Temperature | 37°C | [4] |
| Hydrolysis Time | 30 minutes | [4] |
| Buffer | 0.05 M Glycine-HCl | [4] |
Bioactive Peptides and Potential Signaling Pathways
Protein hydrolysates generated by this compound are a rich source of bioactive peptides that can exert various physiological effects. While the specific peptides and their mechanisms of action are an active area of research, general pathways for antioxidant and immunomodulatory activities of protein-derived peptides have been elucidated.
Antioxidant Activity
Bioactive peptides can exert antioxidant effects through various mechanisms, including radical scavenging and the upregulation of endogenous antioxidant enzymes. One key pathway involved is the Keap1-Nrf2 signaling pathway.
Immunomodulatory Activity
Certain bioactive peptides can modulate the immune response by influencing inflammatory signaling pathways such as the NF-κB pathway. These peptides can potentially reduce the production of pro-inflammatory cytokines.
Experimental Workflow
The following diagram illustrates a typical workflow for the preparation and characterization of protein hydrolysates using this compound.
Conclusion
This compound is a robust and efficient enzyme for the generation of protein hydrolysates from a variety of sources. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to explore the potential of these hydrolysates. Further research into the specific bioactive peptides produced and their precise mechanisms of action will continue to unlock their full therapeutic and functional potential.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Safety evaluation of the food enzyme this compound from the non‐genetically modified Aspergillus sp. strain AE‐PRHF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oiv.int [oiv.int]
- 5. researchgate.net [researchgate.net]
- 6. Peptides with antioxidant properties identified from casein, whey, and egg albumin hydrolysates generated by two novel fungal proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymatic hydrolysis of whey and its analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. gup.ugal.ro [gup.ugal.ro]
Aspergillopepsin I: Application Notes and Protocols for Site-Specific Protein Cleavage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspergillopepsin I, an aspartic protease originating from Aspergillus species, is a versatile enzymatic tool for the site-specific cleavage of proteins.[1][2] Its broad specificity, coupled with a unique tolerance for lysine (B10760008) at the P1 position, makes it a valuable reagent in various applications, from proteomics and protein characterization to the generation of therapeutic antibody fragments.[1][3][4] This document provides detailed application notes and protocols to guide researchers in utilizing this compound for their specific needs.
This compound exhibits optimal activity in acidic conditions, typically between pH 2.5 and 3.4, and at temperatures ranging from 50°C to 60°C. The enzyme generally favors hydrophobic residues at the P1 and P1' positions of the cleavage site but is distinguished by its ability to also recognize and cleave after lysine residues.[1][4] This dual specificity allows for targeted protein digestion strategies that are not readily achievable with other common proteases.
Applications
This compound is a powerful tool for a range of applications in research and drug development, including:
-
Proteomics and Mass Spectrometry: Its broad specificity and ability to generate overlapping peptides make it a useful alternative or supplement to trypsin for increasing protein sequence coverage in bottom-up proteomics workflows.
-
Fusion Protein Cleavage: this compound can be employed for the removal of affinity tags or other fusion partners from recombinant proteins, particularly when a specific cleavage site is engineered.
-
Antibody Fragmentation: The enzyme's pepsin-like activity allows for the generation of F(ab')2 fragments from immunoglobulins, which are valuable in various immunoassays and as therapeutic agents.
-
Protein Characterization: Site-specific cleavage with this compound can be used to generate specific protein fragments for structural and functional studies.
Data Presentation
Cleavage Specificity of this compound
The cleavage preference of this compound is a critical factor in designing targeted digestion strategies. The following table summarizes its known cleavage site preferences.
| Position | Preferred Residues | Notes |
| P1 | Hydrophobic (e.g., Phe, Leu, Tyr), Lys | The ability to cleave after Lysine is a key feature.[1][4] |
| P1' | Hydrophobic (e.g., Phe, Leu, Tyr) | |
| P2, P2', etc. | Less defined, but can influence cleavage efficiency. | The surrounding amino acid context can affect the rate of hydrolysis. |
Optimal Reaction Conditions
To achieve maximal cleavage efficiency, it is essential to perform digestions under optimal conditions for this compound activity.
| Parameter | Optimal Range | Notes |
| pH | 2.5 - 3.4 | Activity significantly decreases at neutral or alkaline pH. |
| Temperature | 50 - 60°C | The enzyme is stable within this temperature range for typical incubation times. |
| Enzyme:Substrate Ratio | 1:20 to 1:100 (w/w) | The optimal ratio should be determined empirically for each specific protein and application. |
| Incubation Time | 1 - 18 hours | Dependent on the substrate, enzyme concentration, and desired extent of cleavage. |
Experimental Protocols
Protocol 1: General Site-Specific Cleavage of a Purified Protein
This protocol provides a general procedure for the site-specific cleavage of a target protein in solution.
Materials:
-
Purified target protein
-
This compound
-
Digestion Buffer: 50 mM Glycine-HCl, pH 3.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
SDS-PAGE analysis reagents
Procedure:
-
Protein Preparation: Dissolve the target protein in the Digestion Buffer to a final concentration of 1-5 mg/mL. If the protein is in a different buffer, perform a buffer exchange into the Digestion Buffer.
-
Enzyme Preparation: Prepare a stock solution of this compound in the Digestion Buffer at a concentration of 1 mg/mL.
-
Digestion Reaction:
-
Set up the reaction by adding this compound to the protein solution at an enzyme:substrate ratio of 1:50 (w/w).
-
Incubate the reaction mixture at 50°C for 4 hours. It is recommended to perform a time-course experiment (e.g., 1, 2, 4, 8, and 16 hours) to determine the optimal incubation time for the desired cleavage.
-
-
Reaction Quenching: Stop the reaction by adding the Quenching Solution to raise the pH to approximately 8.0. Alternatively, heat inactivation at 95-100°C for 5-10 minutes can be used.
-
Analysis: Analyze the cleavage products by SDS-PAGE to assess the extent of digestion. Further purification of the cleaved fragments can be performed using chromatography techniques such as size-exclusion or ion-exchange chromatography.
Protocol 2: In-Solution Digestion for Mass Spectrometry Analysis
This protocol is designed for the digestion of proteins into peptides for subsequent analysis by mass spectrometry (e.g., LC-MS/MS).
Materials:
-
Protein sample (purified or complex mixture)
-
Denaturation Buffer: 8 M Urea (B33335) in 100 mM Ammonium Bicarbonate, pH 8.0
-
Reduction Reagent: 10 mM Dithiothreitol (DTT)
-
Alkylation Reagent: 55 mM Iodoacetamide (IAA)
-
This compound
-
Digestion Buffer: 50 mM Glycine-HCl, pH 3.0
-
Quenching Solution: 5% Formic Acid
-
C18 spin columns for peptide cleanup
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
Dissolve the protein sample in Denaturation Buffer.
-
Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.
-
Cool the sample to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark at room temperature for 45 minutes.
-
-
Buffer Exchange: Dilute the sample at least 4-fold with 100 mM Ammonium Bicarbonate to reduce the urea concentration to 2 M or less. Adjust the pH to 3.0 with formic acid.
-
Digestion:
-
Add this compound to the protein solution at an enzyme:substrate ratio of 1:50 (w/w).
-
Incubate at 50°C for 12-16 hours (overnight).
-
-
Quenching and Peptide Cleanup:
-
Stop the digestion by adding formic acid to a final concentration of 5%.
-
Desalt and concentrate the peptides using C18 spin columns according to the manufacturer's instructions.
-
The eluted peptides are ready for LC-MS/MS analysis.
-
Protocol 3: F(ab')2 Fragmentation of Immunoglobulins
This protocol describes the generation of F(ab')2 fragments from IgG using this compound.
Materials:
-
Purified IgG antibody
-
This compound
-
Digestion Buffer: 20 mM Sodium Acetate, pH 3.2
-
Stop Solution: 1 M Tris-HCl, pH 8.5
-
Protein A affinity chromatography column
-
Binding Buffer: PBS, pH 7.4
-
Elution Buffer: 100 mM Glycine, pH 2.5
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
Procedure:
-
Antibody Preparation: Perform a buffer exchange of the purified IgG into the Digestion Buffer to a final concentration of 1-10 mg/mL.
-
Digestion:
-
Add this compound to the IgG solution at an enzyme:antibody ratio of 1:20 (w/w).
-
Incubate the reaction at 37°C. The optimal digestion time will vary depending on the antibody isotype and species, so a time-course experiment (e.g., 1, 2, 4, 8 hours) is highly recommended.
-
-
Stopping the Reaction: Add the Stop Solution to raise the pH and inactivate the enzyme.
-
Purification of F(ab')2 Fragments:
-
Equilibrate a Protein A column with Binding Buffer.
-
Apply the digested antibody solution to the column. The F(ab')2 fragments will not bind and will be collected in the flow-through.
-
The Fc fragments and any undigested IgG will bind to the column.
-
Wash the column with Binding Buffer and collect the wash fractions, pooling them with the initial flow-through.
-
Elute the bound Fc and undigested IgG with Elution Buffer and immediately neutralize the eluate with Neutralization Buffer.
-
-
Analysis: Analyze the flow-through fraction containing the purified F(ab')2 fragments by SDS-PAGE under non-reducing and reducing conditions to confirm purity and size.
Visualizations
Caption: Workflow for site-specific protein cleavage.
Caption: F(ab')2 fragment generation workflow.
Caption: Proteomics sample preparation workflow.
References
- 1. Characterization of the S1 subsite specificity of this compound by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Primary structure of this compound deduced from nucleotide sequence of the gene and aspartic acid-76 is an essential active site of the enzyme for trypsinogen activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Aspergillopepsin I in Recombinant Protein Expression Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspergillopepsin I, an aspartic protease originating from Aspergillus species, presents a valuable tool in recombinant protein expression and purification workflows.[1][2] Its broad substrate specificity, with a preference for cleaving peptide bonds adjacent to hydrophobic residues and the unique ability to accommodate a lysine (B10760008) residue at the P1 position, makes it a candidate for the removal of fusion tags from recombinant proteins.[1][2] This document provides detailed application notes and protocols for the effective use of this compound in various recombinant protein expression systems.
Characteristics of this compound
This compound is an acidic protease, exhibiting optimal activity in acidic conditions.[3] This characteristic can be advantageous in workflows where acidic conditions are required for protein stability or to minimize the activity of other proteases.
Table 1: General Properties of this compound
| Property | Value | Reference(s) |
| Enzyme Commission (EC) Number | 3.4.23.18 | [1][2] |
| Optimal pH | 3.0 (with casein substrate) | [3] |
| Optimal Temperature | 37°C (for casein hydrolysis) | [3] |
| Molecular Weight | Approximately 34-40 kDa | |
| Source Organisms | Aspergillus niger, Aspergillus saitoi, Aspergillus awamori, Aspergillus oryzae | [1][2] |
Applications in Recombinant Protein Expression
The primary application of this compound in recombinant protein expression is the removal of fusion tags. Fusion tags are frequently employed to enhance protein solubility, simplify purification, and improve expression levels. However, for many downstream applications, the removal of these tags is essential to obtain the native protein. This compound's cleavage specificity can be exploited by engineering a specific cleavage site between the fusion tag and the target protein.
Cleavage Site Specificity
This compound generally favors hydrophobic amino acid residues at the P1 and P1' positions of the cleavage site.[1][2] Uniquely, it can also recognize and cleave after a lysine (Lys) residue at the P1 position.[1] This provides flexibility in designing the cleavage site to minimize the chances of internal cleavage within the target protein.
Table 2: this compound Cleavage Site Preferences
| Position | Preferred Residues |
| P1 | Hydrophobic (e.g., Phe, Leu, Tyr), Lys |
| P1' | Hydrophobic (e.g., Leu, Phe, Trp) |
Note: The cleavage occurs between the P1 and P1' residues.
Experimental Protocols
Recombinant Protein Expression in Pichia pastoris
Pichia pastoris is a widely used eukaryotic expression system capable of producing high levels of recombinant proteins with post-translational modifications. The following is a general protocol for expressing a fusion protein intended for cleavage with this compound.
-
Gene Synthesis and Vector Construction:
-
Synthesize the gene encoding the fusion protein, incorporating an this compound cleavage site (e.g., -Leu-Tyr- or -Lys-) between the fusion tag and the target protein sequence.
-
Clone the synthesized gene into a suitable P. pastoris expression vector (e.g., pPICZα A) for secreted expression.
-
-
Transformation of P. pastoris :
-
Screening for Protein Expression:
-
Inoculate single colonies into 20 mL of Buffered Glycerol-complex Medium (BMGY) in a 100 mL baffled flask.[6]
-
Grow at 28-30°C in a shaking incubator (250-300 rpm) until the culture reaches an OD600 of 2-6.[6]
-
To induce expression, harvest the cells by centrifugation and resuspend the cell pellet in 20 mL of Buffered Methanol-complex Medium (BMMY) to an OD600 of 1.0.[6]
-
Add methanol (B129727) to a final concentration of 0.5-1% to induce protein expression.[6]
-
Continue to incubate at 28-30°C with shaking, adding methanol to the same final concentration every 24 hours to maintain induction.
-
Collect small aliquots of the culture supernatant at various time points (e.g., 24, 48, 72, 96 hours) to determine the optimal expression time.
-
Analyze the collected supernatant by SDS-PAGE and Western blot to confirm the expression and secretion of the fusion protein.
-
-
Scale-up Expression:
-
Based on the screening results, perform a larger-scale expression culture.
-
Inoculate a suitable volume of BMGY and grow to an OD600 of 2-6.
-
Induce with methanol in BMMY as determined in the screening step.
-
Harvest the culture supernatant containing the secreted fusion protein by centrifugation. The supernatant can be stored at -80°C or used directly for purification.[6]
-
This compound Activity Assay
Prior to cleaving the fusion protein, it is recommended to determine the activity of the this compound preparation using a standard substrate like casein.
This protocol is adapted from the OIV-OENO 625-2021 monograph.[3][7]
-
Reagents:
-
Substrate Solution (0.7% Casein in 0.05 M Glycine-HCl buffer, pH 3.0): Disperse 7.0 g of Hammarsten-grade casein in approximately 500 mL of water containing 8 mL of 1 M HCl. Heat in a boiling water bath for 30 minutes with occasional stirring. Cool to room temperature, dissolve 3.75 g of glycine (B1666218), and adjust the pH to 3.0 with 0.1 M HCl. Bring the final volume to 1000 mL with water.[7]
-
0.05 M Glycine-HCl Buffer, pH 3.0: Dissolve 3.75 g of glycine in about 800 mL of water. Adjust the pH to 3.0 with 1 M HCl and bring the final volume to 1000 mL with water.[7]
-
Trichloroacetic Acid (TCA) Solution: Prepare a solution containing 18.0 g of TCA, 11.45 g of anhydrous sodium acetate, and 21.0 mL of glacial acetic acid in a final volume of 1000 mL with water.[7]
-
This compound Solution: Prepare a stock solution of this compound in 0.05 M Glycine-HCl buffer, pH 3.0.
-
-
Procedure:
-
Pipette 10.0 mL of the Substrate Solution into test tubes.
-
Equilibrate the tubes at 37°C for 15 minutes.[3]
-
Add 2.0 mL of the this compound solution to the substrate and mix.[3]
-
Incubate the reaction at 37°C for exactly 30 minutes.[3]
-
Stop the reaction by adding 10.0 mL of the TCA Solution.[3]
-
Prepare a blank by adding the TCA solution to the substrate before adding the enzyme solution.
-
Incubate all tubes in a boiling water bath for 30 minutes to allow the precipitate to coagulate.
-
Cool the tubes and filter to obtain a clear filtrate.
-
Measure the absorbance of the filtrate at 275 nm against the blank.
-
One unit of activity is typically defined as the amount of enzyme that releases a specific amount of tyrosine-equivalent from casein per minute under the assay conditions.
-
Fusion Tag Cleavage with this compound
The following is a general protocol for the cleavage of a fusion tag from a purified recombinant protein using this compound. Optimization of the enzyme-to-substrate ratio, incubation time, and temperature is recommended for each specific fusion protein.
-
Buffer Exchange:
-
Ensure the purified fusion protein is in a buffer compatible with this compound activity. A suitable buffer is 50 mM Sodium Acetate, pH 4.0-5.0.
-
If necessary, perform a buffer exchange using dialysis or a desalting column.
-
-
Trial Cleavage Reaction:
-
Set up small-scale trial reactions to determine the optimal cleavage conditions.
-
Enzyme-to-Substrate Ratio: Test a range of ratios, for example, 1:100, 1:200, and 1:500 (w/w) of this compound to fusion protein.
-
Incubation Time: Test different incubation times, such as 2, 4, 8, and 16 hours.
-
Temperature: Incubate the reactions at a suitable temperature, for example, room temperature (25°C) or 37°C.
-
Reaction Setup (Example for 1:100 ratio):
-
Fusion Protein: 100 µg
-
This compound: 1 µg
-
10x Cleavage Buffer (500 mM Sodium Acetate, pH 4.5): 10 µL
-
Nuclease-free water: to a final volume of 100 µL
-
-
Incubate the reactions at the chosen temperature.
-
At each time point, take a small aliquot of the reaction and stop the cleavage by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Analyze the samples by SDS-PAGE to visualize the cleavage of the fusion protein into the tag and the target protein.
-
-
Scale-up Cleavage Reaction:
-
Based on the optimal conditions determined in the trial reaction, scale up the cleavage reaction for the desired amount of fusion protein.
-
-
Removal of this compound and the Cleaved Tag:
-
After the cleavage is complete, the target protein needs to be separated from this compound and the cleaved fusion tag.
-
This can be achieved using a variety of chromatography techniques, depending on the properties of the target protein and the tag. For example, if the fusion tag has an affinity tag (e.g., His-tag, GST-tag), the mixture can be passed through the corresponding affinity column again. The target protein will be in the flow-through, while the uncleaved fusion protein, the tag, and a His-tagged this compound (if used) will bind to the resin.
-
Size-exclusion chromatography can also be used to separate the target protein based on its molecular weight.
-
Data Presentation
Table 3: Hypothetical Comparison of this compound Cleavage Efficiency under Different Conditions
| Condition | Enzyme:Substrate (w/w) | Incubation Time (h) | Temperature (°C) | Cleavage Efficiency (%) | Target Protein Yield (mg/L culture) |
| 1 | 1:500 | 16 | 25 | 75 | 45 |
| 2 | 1:200 | 8 | 25 | 90 | 54 |
| 3 | 1:100 | 4 | 25 | >95 | 57 |
| 4 | 1:200 | 4 | 37 | >95 | 58 |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the specific fusion protein and experimental conditions.
Visualizations
Experimental Workflow for Recombinant Protein Expression and Purification
References
- 1. Characterization of the S1 subsite specificity of this compound by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Comparative evaluation of protease activity (this compound) in enzyme preparations | OIV [oiv.int]
- 4. Recombinant Protein Expression in Pichia Pastoris - Profacgen [profacgen.com]
- 5. Expression of Recombinant Proteins in the Methylotrophic Yeast Pichia pastoris [jove.com]
- 6. static.igem.org [static.igem.org]
- 7. oiv.int [oiv.int]
Application Note: Aspergillopepsin I Protocol for Casein Hydrolysis Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspergillopepsin I, an aspartic endopeptidase (EC 3.4.23.18), is a proteolytic enzyme derived from controlled fermentation of Aspergillus species, such as Aspergillus niger.[1][2] It catalyzes the hydrolysis of peptide bonds in proteins with broad specificity, generally favoring hydrophobic residues.[3][4][5][6] This enzyme is utilized in various industrial applications, including the stabilization of protein-rich must and wine by degrading native proteins that can cause clarification and stabilization issues.[1][2][7] The following protocol provides a standardized method for determining the proteolytic activity of this compound by measuring the hydrolysis of a casein substrate.
The assay is based on the enzymatic hydrolysis of a Hammarsten Casein Substrate for 30 minutes at a pH of 3.0 and a temperature of 37°C.[1][2][7] The reaction is terminated by the addition of trichloroacetic acid (TCA), which precipitates the unhydrolyzed casein.[1][2][7] The resulting soluble peptides, which are indicative of enzyme activity, remain in the filtrate and can be quantified by measuring the absorbance at 275 nm.[1]
Key Experimental Parameters
The optimal conditions for this compound activity have been determined through various studies. A summary of these quantitative parameters is provided below.
| Parameter | Value | Reference |
| Optimal pH | 3.0 | [1][8][9] |
| Optimal Temperature | 50-60°C | [8][9] |
| Incubation Time | 30 minutes | [1][2][7] |
| Substrate | Hammarsten-grade Casein | [1][7] |
| Inhibitors | Pepstatin A | [8] |
Experimental Workflow
The following diagram outlines the major steps in the this compound casein hydrolysis assay.
Detailed Experimental Protocol
This protocol is adapted from the procedure for determining proteolytic activity expressed in spectrophotometric acid protease units (SAPU).[1]
Reagents and Solutions
-
Casein Substrate (0.7% w/v): Use Hammarsten-grade casein. Disperse 7.0 g of casein into approximately 500 mL of water containing 8 mL of 1 M hydrochloric acid with continuous agitation. Heat in a boiling water bath for 30 minutes with occasional stirring. Cool to room temperature. Dissolve 3.75 g of glycine (B1666218) in the solution and adjust the pH to 3.0 with 0.1 M hydrochloric acid. Transfer to a 1000-mL volumetric flask and dilute to volume with water.[1][2][7]
-
Glycine-Hydrochloric Acid Buffer (0.05 M, pH 3.0): Dissolve 3.75 g of glycine in about 800 mL of water. Adjust the pH to 3.0 with 1 M hydrochloric acid. Transfer to a 1000-mL volumetric flask and dilute to volume with water.[1][2][7]
-
Trichloroacetic Acid (TCA) Solution: Dissolve 18.0 g of trichloroacetic acid and 11.45 g of anhydrous sodium acetate (B1210297) in about 800 mL of water. Add 21.0 mL of glacial acetic acid. Transfer to a 1000-mL volumetric flask and dilute to volume with water.[1][2][7]
-
This compound Sample Preparation: Prepare a stock solution of the this compound enzyme preparation in Glycine-Hydrochloric Acid Buffer. The final dilution should be such that 2 mL of the sample gives a corrected absorbance at 275 nm between 0.200 and 0.500.[1][7]
-
Tyrosine Standard Stock Solution (1.00 µmol/mL): A standard curve can be prepared using a tyrosine solution to correlate absorbance with the amount of hydrolyzed product.[2][7]
Procedure
-
Sample Incubation:
-
Pipette 10.0 mL of the Casein Substrate Solution into a series of test tubes. Prepare tubes for each enzyme sample, an enzyme blank for each sample, and a substrate blank.
-
Stopper the tubes and allow them to equilibrate in a water bath at 37°C for 15 minutes.[7]
-
At time zero, add 2.0 mL of the prepared enzyme sample to the corresponding substrate tubes.
-
For the substrate blank, add 2.0 mL of the Glycine-Hydrochloric Acid Buffer instead of the enzyme sample.
-
Incubate all tubes at 37°C for exactly 30 minutes.[1]
-
-
Reaction Termination:
-
After 30 minutes of incubation, stop the reaction by adding 10.0 mL of the TCA Solution to each tube.[1]
-
Prepare the enzyme blanks by adding, in order: 10 mL of Substrate Solution, 10 mL of TCA Solution, and 2 mL of the enzyme sample.
-
Heat all tubes in a water bath for an additional 30 minutes to allow the precipitated protein to coagulate completely.[1]
-
-
Sample Analysis:
-
Cool the tubes in an ice bath for 5 minutes.
-
Filter the contents of each tube through Whatman No. 42 filter paper or an equivalent, ensuring the filtrate is perfectly clear.[1]
-
Determine the absorbance of each filtrate in a 1-cm cuvette at 275 nm using a spectrophotometer, with the substrate blank as the reference.
-
Data Analysis
-
Corrected Absorbance (A): Calculate the corrected absorbance for each enzyme sample by subtracting the absorbance of the corresponding enzyme blank from the absorbance of the incubated sample.
-
Enzyme Activity Calculation: The proteolytic activity is typically expressed in Spectrophotometric Acid Protease Units (SAPU). The calculation is based on the corrected absorbance and can be related to a tyrosine standard curve to quantify the amount of solubilized casein.[1] One unit of protease activity is often defined as the amount of enzyme that releases 1 µg of tyrosine per minute under the specified assay conditions.[9]
References
- 1. Comparative evaluation of protease activity (this compound) in enzyme preparations | OIV [oiv.int]
- 2. oiv.int [oiv.int]
- 3. Safety evaluation of the food enzyme this compound from the non‐genetically modified Aspergillus sp. strain AE‐PRHF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety evaluation of a food enzyme containing this compound and II from the Aspergillus niger var. macrosporus strain PTG8398 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Characterization of the S1 subsite specificity of this compound by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oiv.int [oiv.int]
- 8. researchgate.net [researchgate.net]
- 9. Safety evaluation of the food enzyme this compound from the non‐genetically modified Aspergillus luchuensis strain APTC 3C‐290 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Aspergillopepsin I for Protein Haze Reduction in Beverages
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein haze, a common issue in beverages like wine, beer, and fruit juices, arises from the aggregation of specific proteins, leading to a cloudy appearance that can be perceived as a quality defect.[1][2][3] Aspergillopepsin I, an aspartic endopeptidase derived from Aspergillus niger, offers a targeted enzymatic solution to this problem.[4][5][6] This enzyme catalyzes the hydrolysis of peptide bonds within haze-forming proteins, breaking them down into smaller, soluble fragments that do not contribute to turbidity.[5] Notably, in wine, this compound has been shown to be effective in degrading haze-forming proteins such as chitinases and thaumatin-like proteins (TLPs).[5][7] For optimal efficacy, treatment with this compound is often coupled with a short heat treatment, which denatures the haze-forming proteins, making them more susceptible to enzymatic degradation.[7][8][9][10] This combined approach has demonstrated a significant reduction in protein content, in some cases by approximately 90%.[11][12]
These application notes provide detailed protocols for the use of this compound in reducing protein haze in beverages, methods for quantifying its effectiveness, and a summary of key operational parameters.
Mechanism of Action
Protein haze formation is a complex process involving the aggregation of proteins, often triggered by changes in temperature, pH, or interactions with other molecules like polyphenols. This compound mitigates this by selectively hydrolyzing the peptide bonds of haze-forming proteins. The general mechanism is depicted below.
Quantitative Data Summary
The effective application of this compound is dependent on several key parameters. The following tables summarize the optimal conditions and performance data gathered from various studies.
Table 1: Optimal Conditions for this compound Activity
| Parameter | Optimal Value | Source |
| pH | ~3.0 | [5] |
| Temperature | ~60°C | [5] |
| Heat Treatment (Wine/Must) | 60-75°C for ~1 minute | [7][8][9] |
Table 2: Efficacy of this compound Treatment in Beverages
| Beverage Type | Treatment Conditions | Protein Reduction | Haze Reduction | Source |
| Grape Juice | This compound + Heat (75°C, 1 min) | ~90% | Significant | [11][12] |
| Grape Juice | This compound (fermentation temp.) | ~20% | Moderate | [11][12] |
| Must | This compound + Heat (65°C, 30s) | Up to 86% | Resulted in haze-stable wines | [13] |
Experimental Protocols
Protocol 1: Treatment of Beverages with this compound
This protocol outlines the steps for treating a beverage to reduce protein haze using this compound in conjunction with a heat treatment.
Materials:
-
Beverage to be treated (e.g., wine, must, juice)
-
This compound enzyme preparation
-
Water bath or heat exchanger capable of reaching and maintaining 60-75°C
-
Cooling system (e.g., ice bath, heat exchanger)
-
Filtration apparatus (e.g., filter press, membrane filter)
-
pH meter and adjustment reagents (e.g., tartaric acid, sodium hydroxide)
Procedure:
-
Sample Preparation: Take an initial sample of the beverage for baseline protein and haze analysis.
-
pH Adjustment: Adjust the pH of the beverage to the optimal range for this compound activity (approximately pH 3.0), if necessary.[5]
-
Enzyme Addition: Add the this compound preparation to the beverage. The exact dosage will depend on the specific activity of the enzyme preparation and the protein content of the beverage. A starting point could be based on manufacturer recommendations or pilot trials.
-
Heat Treatment: Immediately following enzyme addition, heat the beverage to a temperature between 60°C and 75°C and hold for approximately 1 minute.[7][8][9] This step is crucial for denaturing the haze-forming proteins, making them accessible to the enzyme.
-
Cooling: Rapidly cool the beverage to the desired subsequent processing or storage temperature (e.g., fermentation temperature for must, or cellar temperature for wine).[7][9]
-
Filtration: Perform a filtration step to remove the hydrolyzed protein fragments and the added enzyme.[7][8][9]
-
Post-Treatment Analysis: Take a sample of the treated beverage for protein and haze analysis to determine the effectiveness of the treatment.
Protocol 2: Measurement of Protein Haze
This protocol describes a common method for inducing and measuring protein haze to assess the stability of a beverage before and after treatment.
Materials:
-
Nephelometer or spectrophotometer
-
Cuvettes
-
Water bath set to 80°C
-
Ice bath or refrigerator
Procedure:
-
Baseline Measurement: Measure the turbidity of the beverage sample at room temperature using a nephelometer. Record the value in Nephelometric Turbidity Units (NTU). If using a spectrophotometer, measure the absorbance at a specified wavelength (e.g., 520 nm).[14]
-
Heat Induction: Place a sealed sample of the beverage in an 80°C water bath for a specified period (e.g., 2 to 6 hours).[2][14]
-
Cooling: After heating, immediately cool the sample in an ice bath or refrigerator to below 20°C for a defined period (e.g., a minimum of 3 hours).[2]
-
Haze Measurement: Allow the sample to return to room temperature and measure the turbidity again using the nephelometer or spectrophotometer.
-
Calculation: The change in turbidity (ΔNTU) is calculated as the final turbidity minus the initial turbidity. A common threshold for protein stability is a ΔNTU of less than 2.0.[14]
Protocol 3: this compound Activity Assay (Adapted from OIV-OENO 625-2021)
This protocol provides a method for determining the proteolytic activity of an this compound enzyme preparation, expressed in Spectrophotometric Acid Protease Units (SAPU).[4]
Materials:
-
This compound enzyme preparation
-
Hammarsten Casein Substrate
-
Glycine-Hydrochloric Acid Buffer (0.05 M, pH 3.0)
-
Trichloroacetic Acid (TCA) Solution
-
Spectrophotometer
-
Water bath at 37°C
-
Test tubes (25 x 150 mm)
-
Filter paper (Whatman No. 42 or equivalent)
Procedure:
-
Substrate Preparation: Prepare a casein substrate solution and a Glycine-HCl buffer at pH 3.0.[15]
-
Sample Preparation: Prepare a solution of the this compound enzyme preparation.
-
Reaction Incubation:
-
Pipette 10.0 mL of the Substrate Solution into test tubes.
-
Equilibrate the tubes at 37°C for 15 minutes.
-
At time zero, add 2.0 mL of the enzyme Sample Preparation to the substrate, mix, and return to the 37°C water bath.
-
Prepare a substrate blank by adding 2.0 mL of the Glycine-HCl Buffer instead of the enzyme solution.
-
-
Reaction Termination: After 30 minutes, add 10.0 mL of TCA Solution to stop the enzymatic reaction.[4][15]
-
Enzyme Blank: Prepare an enzyme blank by adding 10.0 mL of Substrate Solution, 10.0 mL of TCA Solution, and 2.0 mL of the enzyme Sample Preparation in this specific order.
-
Precipitation and Filtration:
-
Spectrophotometric Measurement: Measure the absorbance of the clear filtrates at a specified wavelength to determine the quantity of solubilized casein.
-
Calculation: Calculate the enzyme activity based on the difference in absorbance between the sample and the blanks, and express in SAPU.
Logical Relationships in Treatment Optimization
Optimizing the use of this compound involves balancing several factors to achieve the desired level of protein stability without negatively impacting the sensory qualities of the beverage.
Conclusion
This compound, particularly when combined with a controlled heat treatment, presents a highly effective method for reducing protein haze in a variety of beverages. The protocols and data provided herein offer a comprehensive guide for researchers and industry professionals to implement and optimize this enzymatic treatment. Careful control of parameters such as pH, temperature, and treatment time is essential to achieve desired protein stability while preserving the sensory characteristics of the final product. Further research may focus on the application of this enzyme in other beverage matrices and the fine-tuning of treatment conditions to minimize any potential sensory impact.
References
- 1. Influence of protein stabilization with this compound on wine aroma composition [air.uniud.it]
- 2. awri.com.au [awri.com.au]
- 3. Haze in Beer: Its Formation and Alleviating Strategies, from a Protein–Polyphenol Complex Angle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative evaluation of protease activity (this compound) in enzyme preparations | OIV [oiv.int]
- 5. Safety evaluation of the food enzyme this compound from the non‐genetically modified Aspergillus luchuensis strain APTC 3C‐290 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Use of this compound to remove haze-forming proteins in wine | OIV [oiv.int]
- 8. oiv.int [oiv.int]
- 9. oiv.int [oiv.int]
- 10. researchgate.net [researchgate.net]
- 11. Degradation of white wine haze proteins by this compound and II during juice flash pasteurization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchers.mq.edu.au [researchers.mq.edu.au]
- 13. pubs.acs.org [pubs.acs.org]
- 14. wineserver.ucdavis.edu [wineserver.ucdavis.edu]
- 15. oiv.int [oiv.int]
Aspergillopepsin I: Application Notes and Protocols for Enhancing Protein Functionality
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspergillopepsin I (EC 3.4.23.18) is a secreted aspartic endopeptidase produced by various species of the Aspergillus fungus, including A. saitoi, A. niger, and A. oryzae.[1][2] As a member of the pepsin superfamily, it functions through a catalytic mechanism involving two aspartic acid residues in the active site, which activate a water molecule to hydrolyze peptide bonds.[3][4][5] This enzyme exhibits broad substrate specificity and is most active under acidic conditions, typically between pH 3.0 and 4.2.[3][6]
A distinctive feature of this compound, which sets it apart from many mammalian aspartic proteases, is its ability to cleave peptide bonds C-terminal to not only hydrophobic residues but also lysine (B10760008).[1][7] This unique characteristic allows it to function as an activator for zymogens like trypsinogen (B12293085).[2][3] These properties make this compound a valuable enzymatic tool for specific, limited proteolysis aimed at improving the functional characteristics of proteins, such as solubility, stability, and biological activity. Applications range from food manufacturing, where it is used to prevent haze formation in wine, to biopharmaceutical research for protein modification and activation.[6][8]
Mechanism of Action
This compound catalyzes the hydrolysis of internal peptide bonds within a protein. The specificity is broad, but it generally favors hydrophobic amino acid residues at the P1 and P1' positions (flanking the scissile bond).[3] However, its ability to accommodate a basic residue like lysine at the P1 position is a key feature, governed by specific amino acids (Asp-76 and Ser-78) within its active-site flap.[7][9] This controlled cleavage can be harnessed to:
-
Remove disordered or aggregation-prone regions: Limited proteolysis can excise flexible, unstructured termini or loops from a recombinant protein that may contribute to poor solubility or stability, leaving a stable, functional core.
-
Activate zymogens: By cleaving at specific sites, this compound can remove inhibitory propeptides, leading to the activation of enzymes like trypsinogen and chymotrypsinogen.[1]
-
Modify protein structure: Precise cleavage can alter a protein's conformation, potentially exposing active sites, modulating binding affinities, or enhancing overall functionality.
Data Presentation
The following tables summarize the key enzymatic and kinetic properties of this compound.
Table 1: General Properties of this compound
| Property | Value | Source(s) |
| EC Number | 3.4.23.18 | [2][5] |
| Source | Aspergillus species (A. saitoi, A. niger, etc.) | [2] |
| Optimal pH | 3.0 - 4.2 | [3] |
| Optimal Temperature | ~60°C | [6] |
| pH Stability Range | 2.2 - 6.4 | [1] |
| Inhibitors | Pepstatin A, Sodium Lauryl Sulfonate | [1][3] |
| Molecular Weight | ~34-35 kDa | [1] |
Table 2: Kinetic Parameters of this compound from Aspergillus oryzae
| Substrate | kcat (s⁻¹) | Source(s) |
| Z-His-Phe-Phe-OEt | 1.65 | [3] |
| Z-Ala-Ala-Phe-Phe-OPy4Pr | 0.35 | [3] |
| Bovine Trypsinogen | 13 | [3] |
| Bovine Chymotrypsinogen A | 1.14 | [3] |
Visualizations
Experimental Protocols
Protocol 1: General Limited Proteolysis of a Target Protein
This protocol provides a general framework for using this compound to perform limited proteolysis. The goal is to identify conditions that cleave unstable regions while preserving the stable, functional core of a target protein.
Materials:
-
Target Protein (at known concentration, e.g., 1-5 mg/mL)
-
This compound (e.g., Sigma-Aldrich Cat# P2143 or similar)
-
Reaction Buffer: 50 mM Sodium Acetate, pH 4.0
-
Stop Solution: 1 M Tris-HCl, pH 8.5
-
SDS-PAGE analysis reagents
-
Ice bucket
Procedure:
-
Prepare a stock solution of your target protein in a buffer suitable for storage (e.g., PBS or Tris).
-
On ice, set up a series of microcentrifuge tubes for a time-course experiment. For each time point (e.g., 0, 5, 15, 30, 60 minutes), prepare a reaction mix.
-
To each tube, add the target protein to a final concentration of 1 mg/mL in the Reaction Buffer.
-
Initiate the reaction by adding this compound to a final enzyme:substrate (E:S) ratio of 1:100 (w/w). Mix gently by flicking the tube. Note: The optimal E:S ratio may vary and should be determined empirically (see Protocol 3).
-
Incubate the reactions at a controlled temperature (e.g., 25°C or 37°C).
-
At each designated time point, stop the reaction in the corresponding tube by adding Stop Solution to raise the pH to ~8.0, which will inactivate the enzyme. Immediately take an aliquot and mix with SDS-PAGE loading buffer.
-
Analyze all samples by SDS-PAGE to observe the digestion pattern. Look for the disappearance of the full-length protein band and the appearance of stable, smaller fragments over time. The "0 minute" sample serves as the undigested control.
-
The optimal digestion time is typically the point where the parent protein is mostly consumed, but the desired stable fragment has not been further degraded.
Protocol 2: Activation of Trypsinogen with this compound
This protocol demonstrates the specific use of this compound to activate a zymogen, using bovine trypsinogen as a model.[1][3]
Materials:
-
Bovine Trypsinogen (e.g., Sigma-Aldrich Cat# T1143)
-
This compound
-
Activation Buffer: 50 mM Sodium Citrate, pH 4.0
-
Trypsin Activity Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.2
-
Trypsin Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)
-
Spectrophotometer (405 nm)
Procedure:
-
Prepare a solution of trypsinogen at 1 mg/mL in the Activation Buffer.
-
Add this compound to the trypsinogen solution at an E:S ratio of 1:500 (w/w).
-
Incubate the activation mixture at room temperature for 30 minutes.
-
Prepare a negative control by incubating trypsinogen in the Activation Buffer without this compound.
-
Measure the resulting trypsin activity: a. In a cuvette, add 950 µL of pre-warmed (37°C) Trypsin Activity Assay Buffer. b. Add 20 µL of the BAPNA substrate solution (1 mM). c. Add 30 µL of the activation mixture (or the negative control). d. Immediately measure the increase in absorbance at 405 nm over 5 minutes. The rate of increase is proportional to trypsin activity.
-
Compare the activity of the this compound-treated sample to the negative control to confirm activation.
Protocol 3: Screening for Optimal Conditions to Improve Protein Solubility
This protocol outlines a method to screen for the best conditions for using this compound to increase the solubility of a target protein that is prone to aggregation.
Materials:
-
Insoluble or aggregation-prone target protein
-
This compound
-
A matrix of buffers (e.g., 50 mM Sodium Citrate pH 3.5, 50 mM Sodium Acetate pH 4.0, 50 mM Sodium Acetate pH 4.5)
-
Stop Solution: 1 M Tris-HCl, pH 8.5 containing 1 mM Pepstatin A
-
Centrifuge
Procedure:
-
Resuspend the insoluble protein pellet or dilute the aggregated protein solution into the different screening buffers to a final concentration of ~2 mg/mL.
-
For each buffer condition, set up three reactions with different E:S ratios (e.g., 1:500, 1:200, 1:50 w/w).
-
Incubate all samples for a fixed time, for example, 1 hour at 25°C.
-
Stop the reactions by adding the Stop Solution.
-
Centrifuge all samples at high speed (e.g., >14,000 x g) for 15 minutes at 4°C to pellet any remaining insoluble material.
-
Carefully collect the supernatant from each sample.
-
Measure the protein concentration in the supernatant (e.g., via Bradford assay or A₂₈₀) to quantify the amount of solubilized protein.
-
Analyze the supernatant by SDS-PAGE to visualize the resulting protein fragments.
-
The optimal condition is the one that yields the highest concentration of soluble protein, ideally corresponding to a stable, well-defined fragment on the gel. This condition can then be used for larger-scale preparations.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. InterPro [ebi.ac.uk]
- 5. Aspergillopepsin-1 (Aspergillus phoenicis) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Safety evaluation of the food enzyme this compound from the non‐genetically modified Aspergillus luchuensis strain APTC 3C‐290 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the S1 subsite specificity of this compound by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety evaluation of a food enzyme containing this compound and II from the Aspergillus niger var. macrosporus strain PTG8398 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
Troubleshooting & Optimization
Technical Support Center: Aspergillopepsin I Activity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during experiments involving Aspergillopepsin I.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its typical applications?
This compound (EC 3.4.23.18) is a secreted aspartic endopeptidase from the fungus Aspergillus. It facilitates the assimilation of proteinaceous substrates by hydrolyzing peptide bonds with broad specificity. It generally favors hydrophobic residues at the P1 and P1' positions but can also accommodate a lysine (B10760008) residue at the P1 position, which allows it to activate trypsinogen (B12293085) and chymotrypsinogen A.[1][2] In research and drug development, it is often used in studies of protein digestion, enzyme kinetics, and as a target for inhibitor screening.
Q2: What are the optimal conditions for this compound activity?
This compound is an acid protease and functions optimally under acidic conditions. The optimal pH for its activity is generally between 3.0 and 4.2.[1] The enzyme also exhibits maximal activity at elevated temperatures, typically around 50°C.[1] However, it's important to note that prolonged incubation at very high temperatures can lead to enzyme denaturation and loss of activity.
Q3: What is a common and potent inhibitor of this compound?
Pepstatin A is a well-known and potent competitive inhibitor of most aspartic proteases, including this compound. It is a low molecular weight peptide isolated from actinomycetes and is often used as a control inhibitor in experiments.
Troubleshooting Guide for Low this compound Activity
Low or no enzymatic activity is a frequent challenge in the lab. This guide provides a systematic approach to identifying and resolving the root cause of this issue.
Issue 1: Very Low or No Fluorescence/Absorbance Signal
Possible Causes:
-
Inactive Enzyme: The enzyme may have lost its activity due to improper storage, handling (e.g., repeated freeze-thaw cycles), or degradation.
-
Suboptimal Assay Conditions: The pH, temperature, or buffer composition of your assay may not be optimal for this compound activity.
-
Incorrect Enzyme or Substrate Concentration: The concentrations of the enzyme or substrate may be too low to generate a detectable signal.
-
Presence of Inhibitors: Your sample or reagents may contain known or unknown inhibitors of this compound.
-
Substrate Insolubility or Degradation: The substrate may not be fully dissolved in the assay buffer or may have degraded over time.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low this compound activity.
Issue 2: High Background Signal in Fluorescence Assays
Possible Causes:
-
Autofluorescence of Substrate or Compounds: The substrate or other compounds in your sample may be intrinsically fluorescent at the assay's excitation and emission wavelengths.
-
Contaminated Reagents: Buffers, solvents, or other reagents may contain fluorescent contaminants.
-
Light Scattering: Particulates or precipitated compounds in the assay well can scatter light, leading to a high background reading.
Troubleshooting Steps:
-
Run Control Experiments:
-
Buffer Blank: Measure the fluorescence of the assay buffer alone.
-
Substrate Blank: Measure the fluorescence of the substrate in the assay buffer without the enzyme.
-
Compound Blank (if applicable): Measure the fluorescence of any test compounds in the assay buffer without the enzyme or substrate.
-
-
Check Reagent Purity: Use high-purity, fluorescence-free reagents and solvents.
-
Filter Solutions: If precipitation is suspected, filter your buffer and sample solutions.
-
Optimize Plate Reader Settings: Adjust the gain settings on your fluorescence plate reader to minimize background while maintaining a good signal-to-noise ratio for your positive control.
Experimental Protocols
Protocol 1: this compound Activity Assay using a Quenched Fluorescent Substrate
This protocol describes a general method for measuring this compound activity using a FRET (Förster Resonance Energy Transfer)-based quenched fluorescent peptide substrate.
Materials:
-
This compound enzyme
-
Quenched fluorescent peptide substrate (e.g., with a fluorophore like MCA and a quencher like DNP)
-
Assay Buffer: 0.1 M Sodium Acetate, pH 4.0
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., 20 mM Sodium Acetate, pH 5.0) and store in aliquots at -80°C.
-
Prepare a stock solution of the fluorescent substrate in DMSO.
-
On the day of the assay, dilute the enzyme and substrate to their final working concentrations in the Assay Buffer. Keep the enzyme on ice.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of the 96-well plate.
-
Add 25 µL of the diluted this compound solution to the appropriate wells.
-
For the blank wells (no enzyme control), add 25 µL of Assay Buffer.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the diluted substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the optimal temperature (e.g., 37°C or 50°C).
-
Measure the increase in fluorescence at the appropriate excitation and emission wavelengths for the specific fluorophore over a set period (e.g., 30-60 minutes).
-
Data Analysis:
-
Subtract the fluorescence signal of the blank wells from the signal of the enzyme-containing wells.
-
Plot the change in fluorescence over time to determine the initial reaction velocity.
Protocol 2: Caseinolytic Assay for this compound Activity
This is a classic method for measuring general proteolytic activity.
Materials:
-
This compound enzyme
-
Casein (Hammersten grade)
-
Assay Buffer: 0.1 M Glycine-HCl, pH 3.0
-
Trichloroacetic acid (TCA) solution (e.g., 5% w/v)
-
Spectrophotometer
Procedure:
-
Substrate Preparation: Prepare a 1% (w/v) solution of casein in the Assay Buffer. Heat gently to dissolve if necessary and then cool to the assay temperature.
-
Assay Setup:
-
Add 1 mL of the casein solution to test tubes and pre-incubate at the desired temperature (e.g., 37°C or 50°C) for 5 minutes.
-
-
Reaction Initiation:
-
Add a defined amount of this compound solution to each tube to start the reaction.
-
For the blank, add the enzyme after the stop solution in the next step.
-
-
Reaction Termination:
-
After a specific incubation time (e.g., 30 minutes), stop the reaction by adding 1.5 mL of the TCA solution. This will precipitate the undigested casein.
-
-
Sample Processing:
-
Incubate the tubes on ice for at least 30 minutes to allow for complete precipitation.
-
Centrifuge the tubes to pellet the precipitated protein.
-
-
Measurement:
-
Carefully collect the supernatant and measure its absorbance at 280 nm. The absorbance is proportional to the amount of solubilized, small peptides.
-
Quantitative Data Summary
Table 1: Optimal Conditions for this compound Activity
| Parameter | Optimal Range/Value | Source(s) |
| pH | 2.8 - 4.5 | [1] |
| Temperature | 50°C - 60°C | [1][3] |
| Stability (pH) | 2.2 - 6.4 | [1] |
| Stability (Temp.) | Activity decreases above 30°C; no residual activity at 70°C | [3] |
Table 2: Known Inhibitors of this compound
| Inhibitor | Type of Inhibition | Typical Concentration | Source(s) |
| Pepstatin A | Competitive | 1 µM | |
| Diazoacetyl-DL-norleucine methyl ester (DAN) | Covalent (modifies active site aspartates) | Varies | [1] |
| 1,2-epoxy-3-(p-nitrophenoxy)propane (EPNP) | Covalent (modifies active site aspartates) | Varies | [1] |
Table 3: Example Kinetic Parameters for this compound
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source(s) |
| Internally quenched fluorescent substrate | - | - | 2 x 10⁵ | [1] |
Note: Kinetic parameters are highly dependent on the specific substrate and assay conditions.
Visualizations
Caption: General experimental workflow for an this compound activity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety evaluation of the food enzyme this compound from the non‐genetically modified Aspergillus luchuensis strain APTC 3C‐290 - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent incomplete protein digestion with Aspergillopepsin I
Welcome to the technical support center for Aspergillopepsin I (ASP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for effective protein digestion using this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in a research setting?
This compound (EC 3.4.23.18) is an aspartic endopeptidase derived from Aspergillus species. In research, it is primarily used for the enzymatic digestion of proteins into smaller peptides, a critical step in sample preparation for mass spectrometry-based proteomics analysis.[1][2] Its ability to function under acidic conditions makes it a valuable alternative to other proteases like trypsin.
Q2: What is the substrate specificity of this compound?
This compound shows broad specificity but preferentially cleaves peptide bonds adjacent to hydrophobic amino acid residues.[3] Notably, unlike some other aspartic proteases, it can also cleave at the C-terminus of lysine (B10760008) residues.[3]
Q3: What are the optimal conditions for this compound activity?
For maximal proteolytic activity, this compound requires an acidic environment and elevated temperatures. The optimal conditions are generally a pH of approximately 3.0 and a temperature of around 60°C.
Q4: Can I use common denaturants with this compound?
While strong denaturants like urea (B33335) and guanidine (B92328) hydrochloride are effective for protein unfolding, their compatibility with this compound at its optimal low pH needs careful consideration. High concentrations of these chaotropic agents may impact enzyme activity. It is recommended to perform a pilot experiment to determine the optimal denaturant concentration that ensures protein unfolding without significantly inhibiting this compound.
Q5: How can I inactivate this compound after digestion?
This compound can be irreversibly inactivated by raising the pH to 6.0 or above.[4] A common method to stop the digestion is to add a basic buffer, such as ammonium (B1175870) bicarbonate, to increase the pH of the solution. Alternatively, heating the sample at 95°C for 10 minutes can also inactivate the enzyme.[4]
Troubleshooting Guide: Incomplete Protein Digestion
Incomplete protein digestion can lead to inaccurate and unreliable results in mass spectrometry analysis. Below are common issues and their solutions when using this compound.
| Problem | Potential Cause | Recommended Solution |
| Low peptide yield or large undigested protein peaks in mass spectrometry data. | Suboptimal Enzyme Activity: Incorrect pH or temperature during digestion. | Ensure the digestion buffer is at the optimal pH of ~3.0. Use a calibrated pH meter. Incubate the digestion reaction at the optimal temperature of ~60°C using a reliable incubator or water bath. |
| Insufficient Enzyme-to-Substrate Ratio: Not enough enzyme to completely digest the amount of protein. | Optimize the enzyme-to-substrate (E:S) ratio. A starting point of 1:20 to 1:100 (w/w) is recommended.[4] For complex or resistant proteins, a higher enzyme ratio may be necessary. Perform a titration experiment to determine the optimal ratio for your specific sample. | |
| Inadequate Protein Denaturation: The protein is not fully unfolded, limiting protease access to cleavage sites. | Ensure complete protein denaturation before adding this compound. Consider using denaturants like urea or guanidine hydrochloride, but be mindful of their potential impact on enzyme activity at low pH. A heat denaturation step prior to adding the enzyme can also be effective. | |
| Inconsistent digestion results between experiments. | Inaccurate Quantification of Protein and Enzyme: Errors in determining the starting concentrations of your protein and this compound. | Accurately quantify your protein sample using a reliable method such as a BCA or Bradford assay. Determine the specific activity of your this compound stock using an activity assay (see Experimental Protocols section). |
| Presence of Inhibitors: Contaminants in the sample may be inhibiting the enzyme. | Pepstatin A is a known inhibitor of aspartic proteases, including this compound. Ensure your sample is free from this and other potential inhibitors. Clean up your protein sample before digestion using methods like precipitation or buffer exchange. | |
| Poor sequence coverage in mass spectrometry. | Suboptimal Digestion Time: Incubation time is too short for complete digestion. | Increase the digestion time. While overnight digestion is common for many proteases, the optimal time for this compound may vary depending on the protein substrate. A time-course experiment (e.g., 4, 8, 12, 24 hours) can help determine the ideal digestion duration. |
| Protein Structure: The protein may have regions that are inherently resistant to this compound cleavage. | Consider a multi-enzyme digestion strategy. After initial digestion with this compound, you can perform a second digestion with an enzyme that has a different cleavage specificity, such as trypsin (after adjusting the pH accordingly). |
Experimental Protocols
This compound Activity Assay
This protocol is adapted from standard aspartic protease activity assays and can be used to determine the specific activity of your this compound stock.
Materials:
-
Casein solution (1% w/v) in 50 mM Glycine-HCl buffer, pH 3.0
-
This compound stock solution of unknown activity
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Folin-Ciocalteu reagent
-
Tyrosine standard solutions (for standard curve)
-
Spectrophotometer
Procedure:
-
Prepare a series of tyrosine standards to generate a standard curve.
-
Pre-warm the casein substrate solution to 37°C.
-
Add a known volume of the this compound solution to the pre-warmed casein substrate and incubate at 37°C for 30 minutes.[5][6]
-
Stop the reaction by adding an equal volume of 10% TCA. This will precipitate the undigested casein.[5][6]
-
Centrifuge the mixture to pellet the precipitated protein.
-
Transfer the supernatant containing the soluble peptides to a new tube.
-
Add Folin-Ciocalteu reagent to the supernatant and measure the absorbance at 660 nm.
-
Determine the concentration of tyrosine equivalents in your sample using the tyrosine standard curve.
-
One unit of this compound activity is typically defined as the amount of enzyme that liberates 1 µg of tyrosine per minute under the specified conditions.[4][7]
In-Solution Protein Digestion with this compound for Mass Spectrometry
This protocol provides a general framework for digesting proteins in solution using this compound for subsequent mass spectrometry analysis.
Materials:
-
Protein sample in a suitable buffer
-
Denaturation buffer (e.g., 6 M Guanidine HCl or 8 M Urea)
-
Reduction buffer (e.g., 10 mM Dithiothreitol - DTT)
-
Alkylation buffer (e.g., 55 mM Iodoacetamide - IAA)
-
This compound (reconstituted in a low pH buffer, e.g., 10 mM HCl)
-
Digestion buffer (e.g., 100 mM Glycine-HCl, pH 3.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.5 or heating block at 95°C)
Procedure:
-
Protein Denaturation, Reduction, and Alkylation (Optional but Recommended):
-
Note: These steps are typically performed at a neutral or slightly basic pH. If you choose to perform them, you will need to acidify the sample before adding this compound.
-
Denature the protein sample by adding denaturation buffer and incubating at 37°C for 1 hour.
-
Reduce disulfide bonds by adding DTT and incubating at 56°C for 1 hour.
-
Alkylate cysteine residues by adding IAA and incubating in the dark at room temperature for 45 minutes.
-
Quench the alkylation reaction by adding an excess of DTT.
-
-
Acidification and Digestion:
-
Acidify the sample to a pH of approximately 3.0 by adding an appropriate acidic buffer (e.g., 1 M HCl).
-
Add this compound to the protein solution at an optimized enzyme-to-substrate ratio (e.g., 1:50 w/w).
-
Incubate the digestion mixture at 60°C for 4-18 hours.
-
-
Quenching the Reaction:
-
Stop the digestion by either raising the pH to above 6.0 with a basic buffer or by heating the sample to 95°C for 10 minutes.[4]
-
-
Sample Cleanup:
-
Desalt the resulting peptide mixture using a C18 StageTip or a similar reversed-phase chromatography method prior to mass spectrometry analysis.
-
Visualizations
Caption: In-solution protein digestion workflow with this compound.
Caption: Troubleshooting decision tree for incomplete protein digestion.
References
- 1. vitabase.com [vitabase.com]
- 2. caringsunshine.com [caringsunshine.com]
- 3. Accessing the Reproducibility and Specificity of Pepsin and other Aspartic Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. promega.com [promega.com]
- 6. Acid-active proteases to optimize dietary protein digestibility: a step towards sustainable nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pressurized Pepsin Digestion in Proteomics: AN AUTOMATABLE ALTERNATIVE TO TRYPSIN FOR INTEGRATED TOP-DOWN BOTTOM-UP PROTEOMICS* - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Aspergillopepsin I digestion conditions for complex proteins
Welcome to the technical support center for optimizing aspergillopepsin I digestion of complex proteins. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving efficient and reproducible protein digestion for downstream applications such as mass spectrometry.
Troubleshooting Guide
This section addresses common issues encountered during this compound digestion in a question-and-answer format.
Q1: Why is my protein digestion with this compound incomplete?
A1: Incomplete digestion can arise from several factors. Here are the most common causes and their solutions:
-
Suboptimal pH: this compound is an aspartic protease with optimal activity in an acidic environment. Ensure your digestion buffer has a pH between 2.5 and 3.5.[1][2]
-
Incorrect Temperature: The optimal temperature for this compound activity is generally between 37°C and 50°C.[1] For overnight digestions, 37°C is a common starting point. However, prolonged incubation at higher temperatures can lead to enzyme instability.
-
Inappropriate Enzyme-to-Substrate Ratio: A common starting point for enzyme-to-substrate ratio in proteomics is between 1:20 and 1:100 (w/w). If you observe incomplete digestion, consider increasing the amount of this compound.
-
Presence of Inhibitors: Pepstatin A is a potent inhibitor of aspartic proteases like this compound and should be avoided in your sample preparation workflow.[1] High concentrations of salts or detergents can also interfere with enzyme activity.
-
Protein Accessibility: Complex, well-folded proteins can be resistant to digestion. Ensure proper denaturation, reduction, and alkylation of your protein sample before adding this compound to expose cleavage sites.
Q2: I'm observing a high number of missed cleavages in my mass spectrometry data. What can I do?
A2: A high frequency of missed cleavages indicates that this compound is not efficiently cutting at all potential sites. Consider the following:
-
Digestion Time: For complex protein mixtures, an overnight incubation (12-18 hours) at 37°C is often necessary. If you are using a shorter incubation time, extending it may improve cleavage efficiency.
-
Enzyme Activity: Ensure your enzyme has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles, which can reduce its activity.
-
Cleavage Site Context: this compound preferentially cleaves at the C-terminus of hydrophobic residues such as phenylalanine, leucine, tyrosine, and tryptophan.[2][3] However, it can also cleave at lysine (B10760008) residues.[1][2][4] The amino acids surrounding the cleavage site can influence cleavage efficiency.
Q3: My peptide yields are low after digestion and cleanup. What could be the issue?
A3: Low peptide yield can be due to issues with the digestion itself or losses during sample processing.
-
Precipitation during Digestion: Ensure your protein sample is well-solubilized in the digestion buffer. The acidic conditions required for this compound can sometimes cause protein precipitation. The use of acid-labile surfactants can help maintain solubility.
-
Peptide Cleanup: Acidic digestion conditions are compatible with C18-based solid-phase extraction (SPE) for desalting. Ensure your SPE protocol is optimized for peptide binding and elution. Incomplete elution will lead to lower yields.
-
Enzyme Autolysis: Like many proteases, this compound can undergo autolysis. While generally not a major issue, using the minimum effective amount of enzyme can help maximize the yield of peptides from your target protein.
Frequently Asked Questions (FAQs)
Q: What is the optimal pH and temperature for this compound digestion?
A: The optimal pH for this compound activity is in the range of 2.5-3.5.[1][2] The optimal temperature is typically between 37°C and 50°C.[1] For extended digestions, such as those performed overnight for proteomics, 37°C is recommended to balance activity and enzyme stability.
Q: What is the cleavage specificity of this compound?
A: this compound is an aspartic endopeptidase that preferentially cleaves peptide bonds where the P1 position (the amino acid N-terminal to the cleaved bond) is a hydrophobic residue, such as Phenylalanine (F), Leucine (L), Tyrosine (Y), or Tryptophan (W).[2][3] Uniquely among many common aspartic proteases, it can also efficiently cleave at Lysine (K) in the P1 position.[1][2][4] It shows broad specificity, which can be advantageous for generating a diverse set of peptides for high sequence coverage in proteomics.
Q: What are the key differences between this compound and pepsin?
A: Both are aspartic proteases active at low pH. However, a key difference is their cleavage specificity. While both favor hydrophobic residues, this compound can also cleave at lysine residues, a site where pepsin cleavage is rare.[1][2] This can result in a different and potentially complementary set of peptides when analyzing a complex proteome.
Q: Can I use this compound for in-gel digestion?
A: Yes, protocols for in-gel digestion can be adapted for this compound. The key is to ensure the gel pieces are equilibrated in an acidic buffer (pH 2.5-3.5) before adding the enzyme. The subsequent steps of peptide extraction are similar to those used for other proteases.
Q: What are some common inhibitors of this compound?
A: The most potent and specific inhibitor of this compound is pepstatin A.[1] High concentrations of certain salts and detergents can also negatively impact its activity. It is important to ensure your sample is in a compatible buffer before starting the digestion.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound digestion.
Table 1: Optimal Digestion Conditions
| Parameter | Recommended Range | Notes |
| pH | 2.5 - 3.5 | Critical for enzyme activity.[1][2] |
| Temperature | 37°C - 50°C | 37°C is recommended for overnight incubations to ensure stability.[1] |
| Incubation Time | 4 hours - Overnight (18h) | Longer times are generally required for complex protein mixtures. |
| Enzyme:Substrate Ratio | 1:100 to 1:20 (w/w) | Start with 1:50 and optimize based on digestion efficiency. |
Table 2: Cleavage Specificity
| P1 Residue Preference | Efficiency | Notes |
| Hydrophobic (F, L, Y, W) | High | Primary cleavage sites.[2][3] |
| Lysine (K) | Moderate to High | A key feature distinguishing it from pepsin.[1][2][4] |
| Other Residues | Low to Moderate | Cleavage can occur at other sites with lower frequency. |
Experimental Protocols
In-Solution Digestion Protocol for Mass Spectrometry
This protocol is a starting point and may require optimization for your specific sample.
-
Protein Denaturation, Reduction, and Alkylation:
-
Resuspend your protein pellet (e.g., from an acetone (B3395972) precipitation) in a denaturing buffer (e.g., 8 M urea (B33335), 50 mM ammonium (B1175870) bicarbonate, pH 8.0).
-
Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature.
-
Add Iodoacetamide (IAA) to a final concentration of 25 mM and incubate in the dark at room temperature for 20 minutes.
-
Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.
-
-
Buffer Exchange and Acidification:
-
Dilute the sample at least 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M.
-
Acidify the sample to pH 2.5-3.0 using 10% trifluoroacetic acid (TFA) or formic acid. Check the pH carefully.
-
-
This compound Digestion:
-
Prepare a fresh stock solution of this compound in a suitable acidic buffer (e.g., 100 mM glycine-HCl, pH 3.0).
-
Add this compound to the protein solution at an enzyme-to-substrate ratio of 1:50 (w/w).
-
Incubate the digestion mixture at 37°C for 4 hours to overnight with gentle shaking.
-
-
Digestion Quenching and Peptide Cleanup:
-
The digestion is effectively stopped by the conditions used for peptide cleanup.
-
Desalt the resulting peptides using a C18 StageTip or a similar solid-phase extraction method.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Resuspend the peptides in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid).
-
Visualizations
Caption: In-solution digestion workflow using this compound for proteomics.
Caption: Troubleshooting logic for incomplete this compound digestion.
References
- 1. researchgate.net [researchgate.net]
- 2. Accessing the Reproducibility and Specificity of Pepsin and other Aspartic Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Advantages to Using Arg-C, Elastase, Thermolysin and Pepsin for Protein Analysis [worldwide.promega.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
Common inhibitors of Aspergillopepsin I activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aspergillopepsin I.
Frequently Asked Questions (FAQs)
Q1: What are the most common inhibitors for this compound?
This compound is an aspartic protease. The most common and potent inhibitor for this class of enzymes is Pepstatin A .[1][2][3] Other known inhibitors include the enzyme's own propeptide and the surfactant sodium lauryl sulfate .[4][5]
Q2: What is the mechanism of inhibition by Pepstatin A?
Pepstatin A is a competitive inhibitor of aspartic proteases.[3] It contains an unusual amino acid called statine, which mimics the tetrahedral transition state of the peptide bond hydrolysis reaction catalyzed by the enzyme. This allows Pepstatin A to bind tightly to the active site, preventing the substrate from binding.
Q3: Are there any quantitative data available for this compound inhibitors?
Yes, quantitative data for some inhibitors are available. This data is typically presented as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate more potent inhibition.
| Inhibitor | Enzyme Source | Ki | IC50 |
| Pepstatin A | Aspergillus niger | 0.045 µM | - |
| Propeptide | Aspergilloglutamic peptidase* | 27 nM | - |
*Note: Aspergilloglutamic peptidase was formerly known as aspergillopepsin II. While this data is not for this compound, it strongly suggests that the propeptide of this compound is also a potent inhibitor.[4]
Troubleshooting Guide
Issue: No or low inhibition observed in my experiment.
| Possible Cause | Troubleshooting Steps |
| Incorrect inhibitor concentration | Ensure you are using the inhibitor at an effective concentration. For Pepstatin A, a common starting concentration is 1 µM.[2] |
| Degraded inhibitor stock solution | Prepare fresh inhibitor stock solutions. Pepstatin A is often dissolved in solvents like DMSO or ethanol (B145695) and should be stored at -20°C for long-term stability. |
| Incorrect assay pH | This compound is active at an acidic pH, typically between 3.0 and 4.2.[5] Ensure your assay buffer is within this range. |
| Substrate concentration is too high | For competitive inhibitors like Pepstatin A, high substrate concentrations can overcome the inhibition. Try reducing the substrate concentration. |
| Enzyme concentration is too high | A high enzyme concentration may require a higher inhibitor concentration to achieve significant inhibition. Consider reducing the enzyme concentration in your assay. |
| Inactive enzyme | Verify the activity of your this compound preparation using a standard activity assay before performing inhibition studies. |
Experimental Protocols
Key Experiment: this compound Inhibition Assay using Casein
This protocol is a general guideline for determining the inhibitory activity of a compound against this compound.
Materials:
-
This compound enzyme solution
-
Casein substrate solution (e.g., 1% w/v in a suitable buffer)
-
Assay buffer (e.g., 0.1 M sodium acetate (B1210297) buffer, pH 3.5)
-
Inhibitor stock solution (e.g., Pepstatin A in DMSO)
-
Trichloroacetic acid (TCA) solution (e.g., 5% w/v)
-
Spectrophotometer and cuvettes
Protocol:
-
Enzyme and Inhibitor Pre-incubation:
-
In a microcentrifuge tube, mix a defined amount of this compound with the desired concentration of the inhibitor.
-
Include a control tube with the enzyme and the solvent used for the inhibitor (e.g., DMSO).
-
Incubate the mixtures for a specific time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Pre-warm the casein substrate solution to the desired reaction temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the pre-incubated enzyme-inhibitor mixture to the casein substrate.
-
Incubate the reaction for a defined period (e.g., 30 minutes) at the reaction temperature.
-
-
Reaction Termination:
-
Stop the reaction by adding TCA solution. This will precipitate the undigested casein.
-
Incubate on ice for at least 15 minutes to ensure complete precipitation.
-
-
Measurement:
-
Centrifuge the tubes to pellet the precipitated casein.
-
Carefully collect the supernatant, which contains the digested peptide fragments.
-
Measure the absorbance of the supernatant at 280 nm. A higher absorbance indicates more substrate digestion and lower inhibition.
-
-
Data Analysis:
-
Calculate the percentage of inhibition by comparing the absorbance of the inhibitor-treated samples to the control samples.
-
To determine the IC50 value, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the inhibitor concentration.
-
Visualizations
Caption: Workflow for an this compound inhibition assay.
Caption: Mechanism of competitive inhibition of this compound.
References
- 1. Aspartic protease from Aspergillus niger: Molecular characterization and interaction with pepstatin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biofargo.com [biofargo.com]
- 3. Aspartic Protease Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. Specific inhibition and stabilization of aspergilloglutamic peptidase by the propeptide. Identification of critical sequences and residues in the propeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
Improving the stability of Aspergillopepsin I in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Aspergillopepsin I in solution.
Frequently Asked Questions (FAQs)
Q1: What are the optimal pH and temperature conditions for this compound activity?
A1: this compound, an aspartic protease, functions optimally under acidic conditions. The optimal pH for its activity is typically around 3.0.[1][2] The enzyme is generally stable within a pH range of 2.5 to 6.0.[3] Its optimal temperature is approximately 60°C, though stability decreases at temperatures above 50°C.[1][2]
Q2: My this compound is losing activity during storage. What are the recommended storage conditions?
A2: For long-term storage, it is recommended to store this compound at low temperatures, such as -20°C or -80°C, to minimize degradation.[4] Preparing single-use aliquots is advisable to prevent multiple freeze-thaw cycles, which can lead to a loss of activity. Adding cryoprotectants like glycerol (B35011) can also enhance stability during frozen storage.
Q3: What are common causes of this compound instability in solution?
A3: Instability can arise from several factors, including:
-
Suboptimal pH: Deviations from the optimal acidic pH range can lead to denaturation.
-
High Temperatures: Exposure to temperatures above its optimal range will cause irreversible denaturation.[1][5]
-
Proteolytic Degradation: As a protease, this compound can undergo autolysis.
-
Mechanical Stress: Vigorous shaking or stirring can introduce mechanical stress and lead to aggregation and inactivation.
-
Oxidation: Exposure to oxidizing agents can damage the enzyme's structure.
Q4: Can I use additives to improve the stability of my this compound solution?
A4: Yes, various additives can enhance the stability of this compound. Common stabilizers include:
-
Polyols: Glycerol and sorbitol can stabilize the protein's native conformation.[6][7]
-
Salts: The effect of salts is concentration-dependent, but they can sometimes stabilize enzymes by modulating ionic interactions.
-
Bovine Serum Albumin (BSA): At low concentrations, BSA can act as a "sacrificial" protein to prevent the adsorption of the enzyme to surfaces and reduce autolysis.
Troubleshooting Guides
Issue 1: Rapid Loss of Enzymatic Activity
Your this compound solution loses a significant amount of activity shortly after preparation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for rapid loss of this compound activity.
Possible Causes and Solutions:
-
Incorrect Buffer pH:
-
Verify: Measure the pH of your buffer.
-
Solution: Adjust the pH to be within the optimal range of 2.5-4.0.
-
-
High Temperature:
-
Verify: Check the temperature of your incubator, water bath, or storage unit.
-
Solution: Ensure that the enzyme is not exposed to temperatures exceeding 50°C for extended periods.[1] For storage, use -20°C or -80°C.
-
-
Improper Handling:
-
Verify: Review your mixing and handling procedures.
-
Solution: Mix gently by inversion or slow pipetting. Avoid vigorous vortexing or shaking.
-
-
Autolysis:
-
Solution: Work with more concentrated enzyme solutions when possible, as dilution can sometimes promote autolysis. Consider adding a general protease inhibitor if your experiment allows.
-
Issue 2: Enzyme Precipitation Over Time
You observe precipitation in your this compound solution after a period of storage.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Possible Causes and Solutions:
-
High Enzyme Concentration:
-
Verify: Check the concentration of your enzyme stock.
-
Solution: Dilute the enzyme to a lower working concentration.
-
-
Suboptimal Buffer Conditions:
-
Verify: Review the pH and ionic strength of your buffer. Extreme pH or high salt concentrations can lead to precipitation.
-
Solution: Optimize the buffer composition. Perform a buffer screen to identify the most suitable conditions for solubility.
-
-
Aggregation:
Data Presentation
Table 1: pH Stability of this compound
| pH Range | Stability | Reference |
| 2.2 - 6.4 | Fairly Stable | [3] |
| 2.5 - 6.0 | Fairly Stable | [3] |
| ~3.0 | Optimal Activity | [1][2] |
Table 2: Thermostability of this compound
| Temperature | Conditions | Residual Activity | Reference |
| > 30°C | 60 min pre-incubation (pH 3.0) | Decreasing | [5] |
| > 50°C | 15 min pre-incubation | Decreasing | [1] |
| ~55°C | - | Optimal Activity | [8] |
| ~60°C | - | Optimal Activity | [1] |
| 70°C | 60 min pre-incubation (pH 3.0) | None | [5] |
| > 70°C | 15 min pre-incubation | None | [1] |
Experimental Protocols
Protocol 1: this compound Activity Assay (Casein Substrate)
This protocol is adapted from general protease assay procedures and is suitable for determining the activity of this compound.[9]
Materials:
-
This compound enzyme solution
-
Casein substrate solution (1% w/v in 0.1 M Glycine-HCl buffer, pH 3.0)
-
0.1 M Glycine-HCl buffer, pH 3.0
-
Trichloroacetic acid (TCA) solution (5% w/v)
-
Spectrophotometer and cuvettes
Procedure:
-
Substrate Preparation: Dissolve 1 g of casein in 100 mL of 0.1 M Glycine-HCl buffer, pH 3.0. Heat gently in a water bath to aid dissolution, then cool to the assay temperature.
-
Enzyme Preparation: Prepare serial dilutions of your this compound solution in cold 0.1 M Glycine-HCl buffer, pH 3.0.
-
Reaction Setup:
-
Pipette 1.0 mL of the casein substrate solution into test tubes.
-
Pre-incubate the tubes at the desired assay temperature (e.g., 37°C or 55°C) for 5 minutes.
-
-
Initiate Reaction:
-
Add 0.2 mL of the diluted enzyme solution to each tube and start a timer.
-
For the blank, add 0.2 mL of the buffer instead of the enzyme solution.
-
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 30 minutes) at the assay temperature.
-
Stop Reaction: Terminate the reaction by adding 1.0 mL of 5% TCA solution to each tube. This will precipitate the undigested casein.
-
Centrifugation: Centrifuge the tubes at 5,000 x g for 10 minutes to pellet the precipitated casein.
-
Measurement: Carefully collect the supernatant. Measure the absorbance of the supernatant at 280 nm using a spectrophotometer. The absorbance is proportional to the amount of solubilized peptides.
-
Calculation: One unit of activity is typically defined as the amount of enzyme that causes an increase in absorbance of 0.01 per minute under the specified conditions.
Protocol 2: Evaluating the Effect of Glycerol on this compound Stability
This protocol provides a framework for assessing the stabilizing effect of glycerol on this compound during storage.
Materials:
-
This compound stock solution
-
0.1 M Glycine-HCl buffer, pH 3.0
-
Glycerol (sterile)
-
Thermostated incubator or water bath (e.g., 37°C or 50°C)
-
Reagents for activity assay (see Protocol 1)
Procedure:
-
Preparation of Stabilized Solutions:
-
Prepare a series of this compound solutions in 0.1 M Glycine-HCl buffer (pH 3.0) containing different concentrations of glycerol (e.g., 0%, 10%, 20%, 30%, 40%, 50% v/v).
-
Ensure the final enzyme concentration is the same in all preparations.
-
-
Initial Activity Measurement (Time 0):
-
Immediately after preparation, take an aliquot from each glycerol concentration and measure the enzymatic activity using the casein activity assay (Protocol 1). This will serve as the baseline activity (100%).
-
-
Incubation:
-
Incubate the remaining solutions at a temperature known to cause instability (e.g., 50°C).
-
-
Time-Course Activity Measurement:
-
At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Measure the residual enzymatic activity for each sample using the casein activity assay.
-
-
Data Analysis:
-
For each glycerol concentration, plot the percentage of residual activity against time.
-
Compare the stability profiles to determine the optimal glycerol concentration for stabilizing this compound under the tested conditions.
-
Protocol 3: Immobilization of this compound on a Solid Support
This protocol provides a general method for the covalent immobilization of enzymes, which can enhance stability.
Experimental Workflow for Immobilization
Caption: General workflow for the immobilization of this compound.
Materials:
-
This compound solution
-
Solid support (e.g., aminopropyl-functionalized silica (B1680970) beads, agarose (B213101) beads)
-
Glutaraldehyde (B144438) solution (2.5% v/v in phosphate (B84403) buffer, pH 7.0)
-
Coupling buffer (e.g., 0.1 M Glycine-HCl, pH 3.0)
-
Washing buffer (e.g., Coupling buffer with 1 M NaCl)
-
Blocking solution (e.g., 1 M ethanolamine, pH 8.0)
-
Storage buffer (e.g., 0.1 M Glycine-HCl, pH 3.0)
Procedure:
-
Support Activation:
-
Wash the solid support with distilled water.
-
Activate the support by incubating it with a 2.5% glutaraldehyde solution for 2 hours at room temperature with gentle shaking.
-
Wash the activated support extensively with distilled water and then with the coupling buffer.
-
-
Enzyme Coupling:
-
Prepare a solution of this compound in the coupling buffer.
-
Add the enzyme solution to the activated support and incubate for 2-4 hours at 4°C with gentle agitation.
-
-
Washing:
-
Separate the support from the solution and wash it with the washing buffer to remove any non-covalently bound enzyme.
-
Follow with a wash using the coupling buffer.
-
-
Blocking:
-
Block any remaining reactive aldehyde groups on the support by incubating with the blocking solution for 1 hour at room temperature.
-
-
Final Wash and Storage:
-
Wash the immobilized enzyme thoroughly with the storage buffer.
-
Store the immobilized this compound at 4°C in the storage buffer.
-
-
Activity Determination:
-
Determine the activity of the immobilized enzyme using the casein activity assay (Protocol 1), ensuring the suspension is well-mixed during the assay.
-
References
- 1. Safety evaluation of the food enzyme this compound from the non‐genetically modified Aspergillus luchuensis strain APTC 3C‐290 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Safety evaluation of the food enzyme this compound from the non‐genetically modified Aspergillus sp. strain AE‐PRHF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Impact of Glycerol on an Affibody Conformation and Its Correlation to Chemical Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative evaluation of protease activity (this compound) in enzyme preparations | OIV [oiv.int]
Technical Support Center: Aspergillopepsin I Activity and Detergent Interactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of detergents on Aspergillopepsin I activity.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of detergents on this compound activity?
A1: The effect of a detergent on this compound activity is highly dependent on the type of detergent used. Generally, non-ionic detergents such as Triton X-100 and Tween-20 are less likely to denature the enzyme and may even enhance its activity or have no significant effect.[1][2] In contrast, anionic detergents like Sodium Dodecyl Sulfate (SDS) are known to be strong protein denaturants and can significantly inhibit or completely inactivate this compound, similar to their effect on other proteases.[1]
Q2: Why does SDS inhibit this compound activity?
A2: SDS is an anionic surfactant that disrupts the non-covalent bonds responsible for the three-dimensional structure of proteins.[1] This disruption unfolds the enzyme, including its active site, leading to a loss of catalytic function, a process known as denaturation.
Q3: Can Triton X-100 or Tween-20 be included in my experimental buffer?
A3: Yes, in many cases, low concentrations of non-ionic detergents like Triton X-100 and Tween-20 can be included in experimental buffers. They are often used to prevent non-specific binding of the enzyme to surfaces and to solubilize substrates without significantly impacting enzyme activity.[3] In some instances, these detergents have been shown to enhance the activity of proteases.[4] However, it is always recommended to perform a pilot experiment to determine the optimal concentration for your specific assay conditions.
Q4: At what concentration should I use detergents in my experiment?
A4: The optimal concentration of a detergent depends on the specific detergent and the experimental goals. For non-ionic detergents like Triton X-100 and Tween-20, concentrations typically range from 0.01% to 0.1% (v/v). For SDS, even low concentrations can be inhibitory. It is crucial to perform a concentration-response experiment to determine the effect of the chosen detergent on your specific assay.
Q5: How can I remove detergents after an experiment if needed?
A5: Detergents can be removed using methods such as dialysis, gel filtration chromatography, or by using detergent-removing resins. The choice of method will depend on the downstream application and the properties of your protein.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Complete loss of enzyme activity | The presence of an anionic detergent like SDS in your buffer or sample. | Remove SDS from all buffers and samples. If its presence is unavoidable for other experimental reasons, consider alternative non-denaturing detergents. Check all reagent components for hidden sources of strong detergents. |
| High concentration of a non-ionic detergent. | Although generally milder, high concentrations of non-ionic detergents can still inhibit enzyme activity.[3] Perform a dilution series to find a non-inhibitory concentration. | |
| Inconsistent or variable enzyme activity | Detergent concentration is near its critical micelle concentration (CMC), leading to changes in substrate or enzyme availability. | Ensure the detergent concentration is well above or below the CMC to maintain a consistent state of micellization. Refer to the manufacturer's specifications for the CMC value. |
| The age or quality of the detergent stock solution. | Some detergents, like Triton X-100, can form peroxides over time which can damage proteins. Use fresh or properly stored detergent solutions. | |
| Increased enzyme activity | Some non-ionic detergents can enhance the activity of certain proteases.[4] | This may not be a problem, but it is important to be aware of this potential effect and to maintain a consistent detergent concentration across all experiments for reproducible results. If you are comparing results to a detergent-free condition, report this enhancement. |
Data Presentation
Table 1: Illustrative Effect of Common Detergents on Fungal Protease Activity
Disclaimer: The following data is a generalized representation based on findings for various fungal proteases and may not be specific to this compound due to a lack of available quantitative data for this particular enzyme. Researchers should perform their own experiments to determine the precise effects of these detergents on this compound activity under their specific assay conditions.
| Detergent | Type | Concentration Range | Expected Effect on Activity |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 0.01% - 0.1% | Significant Inhibition to Complete Inactivation |
| Triton X-100 | Non-ionic | 0.01% - 0.1% | No significant effect or potential enhancement |
| Tween-20 | Non-ionic | 0.01% - 0.1% | No significant effect or potential enhancement[2] |
Experimental Protocols
Protocol: Determining the Effect of Detergents on this compound Activity
This protocol outlines a method to assess the impact of various detergents on the proteolytic activity of this compound using a casein-based assay.
Materials:
-
This compound enzyme solution
-
Casein substrate solution (e.g., 1% w/v in a suitable buffer)
-
Assay Buffer (e.g., 50 mM Glycine-HCl, pH 3.0)
-
Detergent stock solutions (e.g., 10% w/v SDS, 10% v/v Triton X-100, 10% v/v Tween-20)
-
Trichloroacetic acid (TCA) solution (e.g., 10% w/v)
-
Folin & Ciocalteu's phenol (B47542) reagent
-
Tyrosine standard solution
-
Spectrophotometer and cuvettes
Procedure:
-
Enzyme-Detergent Incubation:
-
Prepare a series of microcentrifuge tubes. To each tube, add a specific volume of this compound solution.
-
Add varying concentrations of the detergent to be tested (e.g., final concentrations of 0.01%, 0.05%, 0.1% for non-ionic detergents and a wider range for SDS).
-
Include a control tube with no detergent.
-
Bring the final volume of each tube to be equal with the assay buffer.
-
Incubate the mixtures for a predetermined time (e.g., 30 minutes) at a specific temperature (e.g., 37°C).
-
-
Enzymatic Reaction:
-
Pre-warm the casein substrate solution to the reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding the pre-incubated enzyme-detergent mixture to the casein solution.
-
Incubate the reaction for a specific time (e.g., 30 minutes) at the reaction temperature.
-
-
Reaction Termination and Precipitation:
-
Stop the reaction by adding an equal volume of cold TCA solution. This will precipitate the undigested casein.
-
Incubate on ice for at least 30 minutes to ensure complete precipitation.
-
Centrifuge the tubes to pellet the precipitated protein.
-
-
Quantification of Hydrolyzed Substrate:
-
Carefully collect the supernatant, which contains the soluble peptides resulting from casein hydrolysis.
-
Measure the amount of tyrosine in the supernatant using the Folin-Ciocalteu method. This involves adding the Folin & Ciocalteu's reagent and measuring the absorbance at a specific wavelength (e.g., 660 nm) after color development.
-
Create a standard curve using known concentrations of tyrosine to determine the concentration of tyrosine in the experimental samples.
-
-
Data Analysis:
-
Calculate the enzyme activity for each detergent concentration. One unit of activity can be defined as the amount of enzyme that releases 1 µg of tyrosine per minute under the assay conditions.
-
Express the activity in the presence of each detergent concentration as a percentage of the activity of the control sample (no detergent).
-
Mandatory Visualization
Caption: Experimental workflow for determining the effect of detergents on this compound activity.
References
Technical Support Center: Optimizing Enzyme-to-Substrate Ratio for Aspergillopepsin I
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the enzyme-to-substrate ratio for Aspergillopepsin I.
Frequently Asked Questions (FAQs)
Q1: What is the optimal enzyme-to-substrate (E:S) ratio for this compound?
A1: There is no single optimal E:S ratio for this compound, as it is highly dependent on the specific substrate being used, as well as other experimental conditions such as pH, temperature, and incubation time. The ideal ratio should be determined empirically for each new substrate or experimental setup. Generally, the goal is to use a substrate concentration that is saturating for the enzyme, allowing the reaction to proceed at or near its maximum velocity (Vmax), while keeping the enzyme concentration low enough to ensure a linear reaction rate over the desired time course.
Q2: How do I determine the initial enzyme and substrate concentrations to test?
A2: A good starting point is to review the literature for similar substrates or enzymes to get a preliminary range. For the substrate, a common approach is to test a wide range of concentrations that bracket the expected Michaelis constant (Km). If the Km is unknown, you can start with concentrations ranging from micromolar to millimolar. For the enzyme, the concentration should be significantly lower than the lowest substrate concentration to ensure the substrate is in excess.
Q3: What is the significance of the Michaelis Constant (Km) in optimizing the E:S ratio?
A3: The Km is the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).[1] It is a measure of the affinity of the enzyme for its substrate; a lower Km indicates a higher affinity.[1] To achieve a reaction rate that is close to Vmax and less sensitive to minor fluctuations in substrate concentration, it is recommended to use a substrate concentration that is significantly higher than the Km (typically 5-10 times the Km).
Q4: What are the typical substrates used for this compound assays?
A4: Common substrates for this compound and other acid proteases include casein and hemoglobin.[2][3] These proteins are often used in assays where their hydrolysis is monitored by measuring the increase in soluble peptides.
Q5: What are the optimal pH and temperature conditions for this compound activity?
A5: this compound is an acid protease and typically exhibits optimal activity at a pH between 3.0 and 4.2. The optimal temperature is generally in the range of 50-60°C. However, for specific applications or substrates, these parameters may need to be re-optimized.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no enzyme activity detected. | Sub-optimal E:S Ratio: The enzyme concentration may be too low relative to the substrate, or the substrate concentration may be too low to generate a detectable signal. | 1. Increase Enzyme Concentration: Perform a titration of the enzyme concentration while keeping the substrate concentration constant. 2. Increase Substrate Concentration: If the enzyme concentration is known to be adequate, increase the substrate concentration. |
| Reaction rate is not linear over time (plateaus too quickly). | Substrate Depletion: The substrate is being consumed too rapidly by the enzyme. | 1. Decrease Enzyme Concentration: A lower enzyme concentration will slow down the reaction rate. 2. Increase Substrate Concentration: A higher initial substrate concentration will take longer to be depleted. |
| High background signal. | Substrate Instability: The substrate may be degrading spontaneously under the assay conditions (e.g., low pH). | 1. Run a "Substrate Only" Control: Incubate the substrate without the enzyme to measure the rate of non-enzymatic degradation. 2. Optimize Buffer Conditions: Test different buffer components or additives to improve substrate stability. |
| Inconsistent results between replicates. | Pipetting Errors: Inaccurate or inconsistent pipetting of either enzyme or substrate. | 1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. 2. Prepare a Master Mix: For multiple reactions, prepare a master mix of the common reagents to minimize pipetting variations. |
| Enzyme appears to be inhibited. | High Substrate Concentration (Substrate Inhibition): Some enzymes can be inhibited by very high concentrations of their substrate. | 1. Perform a Substrate Titration: Test a wide range of substrate concentrations to identify the optimal range and observe if activity decreases at very high concentrations. 2. Consult Literature: Check for known instances of substrate inhibition for this compound or similar proteases. |
Data Presentation
The following table provides a hypothetical example of data obtained from an experiment to determine the optimal substrate concentration for this compound with casein as the substrate. The reaction velocity is measured as the change in absorbance at 275 nm per minute, which corresponds to the release of soluble peptides.
| Casein Concentration (mg/mL) | This compound Concentration (µg/mL) | E:S Ratio (w/w) | Initial Reaction Velocity (ΔA275/min) |
| 0.5 | 1 | 1:500 | 0.05 |
| 1.0 | 1 | 1:1000 | 0.09 |
| 2.0 | 1 | 1:2000 | 0.15 |
| 4.0 | 1 | 1:4000 | 0.22 |
| 6.0 | 1 | 1:6000 | 0.26 |
| 8.0 | 1 | 1:8000 | 0.28 |
| 10.0 | 1 | 1:10000 | 0.29 |
| 12.0 | 1 | 1:12000 | 0.29 |
Note: This is example data and actual results may vary.
Experimental Protocols
Protocol for Determining the Optimal Substrate Concentration (Casein Assay)
This protocol is adapted from standard protease assay procedures.[2][3]
1. Reagents and Materials:
-
This compound stock solution
-
Casein (Hammarsten grade)
-
0.05 M Glycine-HCl Buffer, pH 3.0
-
10% (w/v) Trichloroacetic Acid (TCA)
-
Spectrophotometer and cuvettes (for UV absorbance)
-
Water bath or incubator at 50°C
-
Test tubes
-
Pipettes
2. Preparation of Solutions:
-
Casein Substrate Stock Solution (e.g., 20 mg/mL): Dissolve casein in 0.05 M Glycine-HCl buffer, pH 3.0. This may require gentle heating and stirring. Prepare fresh daily.
-
This compound Working Solution: Dilute the stock solution of this compound in cold 0.05 M Glycine-HCl buffer, pH 3.0 to the desired concentration. Keep on ice.
-
TCA Solution: Prepare a 10% (w/v) solution of TCA in deionized water.
3. Assay Procedure:
-
Prepare Substrate Dilutions: In a series of test tubes, prepare different concentrations of casein by diluting the stock solution with the Glycine-HCl buffer. For example, you can prepare final concentrations ranging from 0.5 to 12 mg/mL.
-
Pre-incubation: Pre-warm the substrate dilutions at 50°C for 5 minutes.
-
Initiate the Reaction: Add a fixed amount of the this compound working solution to each tube to start the reaction. Ensure thorough but gentle mixing.
-
Incubation: Incubate the reaction mixtures at 50°C for a fixed period (e.g., 10 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the Reaction: Terminate the reaction by adding an equal volume of 10% TCA solution. This will precipitate the undigested casein.
-
Centrifugation: Centrifuge the tubes to pellet the precipitated protein.
-
Measure Absorbance: Carefully transfer the supernatant to a clean cuvette and measure the absorbance at 275 nm. The absorbance is proportional to the amount of soluble peptides released.
-
Controls:
-
Blank: A tube containing only the substrate and buffer, with TCA added before the enzyme.
-
Enzyme Control: A tube containing the enzyme and buffer, with TCA added.
-
4. Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of each sample.
-
Plot the initial reaction velocity (ΔA275/min) against the substrate concentration.
-
From this plot, you can estimate the Vmax and Km. The optimal substrate concentration is typically in the range where the reaction rate begins to plateau (approaches Vmax).
Visualizations
References
Navigating Post-Digestion: A Technical Guide to Aspergillopepsin I Inactivation
For Immediate Release
A comprehensive technical support center has been launched to provide researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the effective inactivation of Aspergillopepsin I following protein digestion. This resource offers clear, actionable protocols and data-driven insights to ensure the integrity of experimental results.
This compound, an aspartic protease commonly used in research and pharmaceutical development for protein characterization, requires complete inactivation after the digestion process to prevent unwanted further degradation of target peptides. Incomplete inactivation can lead to compromised data and misinterpreted results. This guide addresses the critical methods for stopping the enzymatic activity of this compound, focusing on heat inactivation, chemical inhibition, and pH adjustment.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This technical support center is designed in a user-friendly question-and-answer format to directly address common issues and queries encountered during experimental workflows.
1. What are the primary methods for inactivating this compound?
The most common and effective methods for inactivating this compound are:
-
Heat Inactivation: Exposing the enzyme to elevated temperatures to induce denaturation.
-
Chemical Inhibition: Utilizing specific molecules that bind to the enzyme's active site, blocking its activity. This can be reversible or irreversible.
-
pH Adjustment: Shifting the pH of the solution to a range where the enzyme is no longer active.
2. How can I be sure that the this compound is completely inactivated?
To confirm complete inactivation, it is crucial to perform an enzyme activity assay. A standard method involves incubating a known substrate with the treated enzyme solution and measuring the rate of substrate cleavage. A lack of activity compared to a positive control indicates successful inactivation. A protocol for assessing proteolytic activity using a casein substrate is detailed below.
Inactivation Protocols and Quantitative Data
Below are detailed protocols for the primary inactivation methods, accompanied by a table summarizing key quantitative data for easy comparison.
Heat Inactivation
Heat inactivation is a straightforward method that irreversibly denatures this compound.
Experimental Protocol:
-
Following the completion of the protein digestion, place the sample vial in a heat block or water bath pre-heated to 75°C.
-
Incubate the sample for 15 minutes.
-
After incubation, allow the sample to cool to room temperature.
-
Proceed with downstream processing or store the sample at -20°C or below.
Quantitative Data Summary:
| Inactivation Method | Parameter | Value | Outcome |
| Heat Inactivation | Temperature | > 70°C | No residual activity detected[1] |
| Duration | 15 minutes | Complete inactivation[1] | |
| Chemical Inhibition | Pepstatin A | 1 µM | Effective inhibition |
| Pepstatin A (Ki) | ~10⁻¹⁰ M (for pepsin) | Potent competitive inhibitor[2] | |
| DAN & EPNP | Varies | Irreversible inhibition | |
| pH Adjustment | pH | > 6.4 | Enzyme is stable in the pH range of 2.2-6.4[3] |
Chemical Inhibition
Chemical inhibitors offer a targeted approach to inactivate this compound.
Pepstatin A is a potent and widely used reversible inhibitor of aspartic proteases, including this compound.[2][4]
Experimental Protocol:
-
Prepare a Pepstatin A stock solution: Dissolve Pepstatin A in an organic solvent such as methanol (B129727) or DMSO to a concentration of 1 mM.[5] Store this stock solution at -20°C.
-
Determine the required concentration: A final concentration of 1 µM Pepstatin A is generally effective for inhibiting this compound.
-
Add to the digestion reaction: At the end of the digestion period, add the appropriate volume of the Pepstatin A stock solution to the reaction mixture to achieve the final concentration of 1 µM.
-
Incubate: Allow the inhibitor to interact with the enzyme by incubating the mixture for 10-15 minutes at 37°C.[6]
-
The sample is now ready for downstream applications.
Diazoacetyl-DL-norleucine methyl ester (DAN) and 1,2-epoxy-3-(p-nitrophenoxy)propane (B1217041) (EPNP) are irreversible inhibitors of some aspartic proteases.[3] They covalently modify the active site of the enzyme, leading to permanent inactivation.[7]
Experimental Protocol (General Guidance):
Detailed protocols for the use of DAN and EPNP with this compound are less common in standard literature. However, a general approach involves:
-
Preparing a stock solution of the inhibitor in an appropriate solvent.
-
Adding the inhibitor to the digestion reaction at a concentration determined through empirical testing.
-
Incubating the mixture to allow for the covalent modification to occur. Reaction times and conditions will need to be optimized for the specific experimental setup.
pH Adjustment
This compound has an optimal pH of approximately 3.0.[1] Shifting the pH of the solution to a more neutral or alkaline range can significantly reduce its activity. The enzyme is stable in a pH range of 2.2-6.4.[3]
Experimental Protocol:
-
After digestion, add a buffering agent to raise the pH of the solution to above 7.0. For example, add a sufficient amount of 1 M Tris-HCl, pH 8.0.
-
Verify the final pH of the solution using a pH meter.
-
This method may not result in complete and irreversible inactivation, and its suitability depends on the downstream application.
Visualizing the Workflow
To aid in understanding the experimental processes, the following diagrams illustrate the workflows for heat and chemical inactivation.
References
- 1. Safety evaluation of the food enzyme this compound from the non‐genetically modified Aspergillus luchuensis strain APTC 3C‐290 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pepstatin inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. google.com [google.com]
- 4. Aspartic Protease Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Aspergillopepsin I Cleavage and Post-Translational Modifications
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Aspergillopepsin I. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the impact of post-translational modifications (PTMs) on this compound cleavage activity.
Frequently Asked Questions (FAQs)
Q1: What is the general substrate specificity of this compound?
This compound, an aspartic protease from Aspergillus species, demonstrates broad specificity.[1][2] It preferentially cleaves peptide bonds between hydrophobic amino acid residues at the P1 and P1' positions.[1][2] Uniquely, it can also accommodate a lysine (B10760008) residue at the P1 position, an uncommon characteristic for aspartic proteases.[3]
Q2: How can post-translational modifications (PTMs) like glycosylation and phosphorylation affect this compound cleavage?
While specific quantitative data on the direct impact of PTMs on this compound cleavage is limited, general principles for proteases suggest several potential effects:
-
Glycosylation: Large glycan moieties near a cleavage site can cause steric hindrance, potentially blocking this compound from accessing the peptide backbone. This can lead to a decrease in or complete inhibition of cleavage at that site. However, glycosylation can also alter the local conformation of the substrate, which may either expose a previously inaccessible cleavage site or mask an existing one.[4][5]
-
Phosphorylation: The addition of a negatively charged phosphate (B84403) group can influence cleavage through electrostatic interactions. If the active site of this compound has a net negative charge at the operating pH, phosphorylation of a nearby residue on the substrate could lead to electrostatic repulsion, thereby reducing cleavage efficiency. Conversely, if the active site has a positive charge, it could enhance binding and cleavage. Phosphorylation can also induce conformational changes in the substrate that affect cleavage site accessibility.
Q3: Are there any known PTMs on this compound itself?
Some studies indicate that this compound can be glycosylated.[6] The extent and nature of this glycosylation may vary depending on the expression system used. The presence of glycans on the enzyme itself could influence its stability, activity, and even its own substrate specificity.
Q4: What are the optimal assay conditions for this compound?
This compound is an acidic protease.[3] The optimal pH for its activity is generally in the range of 2.5 to 4.5.[3] It is important to consider the specific substrate and experimental conditions, as the optimal pH can vary.
Troubleshooting Guides
Problem 1: No or Low Cleavage of a Glycosylated Substrate
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Steric Hindrance: The glycan is physically blocking the cleavage site. | 1. Mass Spectrometry: Use mass spectrometry to confirm the cleavage site and the proximity of the glycan. 2. Deglycosylation: Treat the substrate with a glycosidase (e.g., PNGase F for N-linked glycans) to remove the carbohydrate moiety and repeat the cleavage assay. A significant increase in cleavage will confirm steric hindrance. 3. Site-Directed Mutagenesis: If possible, mutate the glycosylation site on the substrate and re-run the assay. |
| Incorrect Assay Conditions: The pH or buffer composition is not optimal for the glycosylated substrate. | 1. pH Optimization: Perform the assay over a range of pH values (e.g., 2.5 to 5.0) to determine the optimal pH for the modified substrate. 2. Buffer Optimization: Test different buffer systems to ensure compatibility with both the enzyme and the glycosylated substrate. |
| Enzyme Inhibition: Components in the substrate preparation are inhibiting this compound. | 1. Purification: Ensure the glycosylated substrate is highly purified and free of contaminants from the expression and purification process. 2. Control Reactions: Run control reactions with a known, non-glycosylated substrate to confirm enzyme activity. |
Logical Workflow for Troubleshooting Low Cleavage of Glycosylated Substrate
Caption: Troubleshooting workflow for low cleavage of glycosylated substrates.
Problem 2: Altered Cleavage Specificity with a Phosphorylated Substrate
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Electrostatic Repulsion/Attraction: The phosphate group is interacting with charged residues in the active site of this compound. | 1. Modeling: If the structure of this compound is available, model the phosphorylated substrate in the active site to predict electrostatic interactions. 2. pH Variation: Altering the pH can change the protonation state of acidic and basic residues in the enzyme's active site, potentially mitigating electrostatic repulsion. |
| Conformational Change in Substrate: Phosphorylation has induced a structural change in the substrate, hiding or exposing cleavage sites. | 1. Structural Analysis: Use techniques like circular dichroism (CD) or nuclear magnetic resonance (NMR) to compare the secondary and tertiary structures of the phosphorylated and non-phosphorylated substrates. 2. Limited Proteolysis: Perform limited proteolysis with a different protease to see if the overall digestion pattern has changed, indicating a conformational shift. |
| Substrate Purity: The phosphorylated substrate preparation contains impurities or is incompletely phosphorylated. | 1. Mass Spectrometry: Confirm the phosphorylation site and the homogeneity of the phosphorylated peptide using mass spectrometry. 2. Purification: Use techniques like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) to enrich for the phosphorylated peptide. |
Signaling Pathway for Investigating Altered Cleavage of Phosphorylated Substrate
Caption: Workflow to investigate altered cleavage of phosphorylated substrates.
Quantitative Data Presentation
Table 1: Kinetic Parameters of this compound Cleavage for Unmodified and Modified Substrates (Template)
| Substrate | Modification | KM (µM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) |
| Peptide X | None | Value | Value | Value |
| Peptide X | Glycosylated (Asn-linked) | Value | Value | Value |
| Peptide Y | None | Value | Value | Value |
| Peptide Y | Phosphorylated (Ser/Thr/Tyr) | Value | Value | Value |
Values in this table are placeholders and should be determined experimentally.
Experimental Protocols
Protocol 1: In Vitro Cleavage Assay Using a Fluorogenic Peptide Substrate
This protocol outlines a general method for determining the kinetic parameters of this compound cleavage of a synthetic peptide substrate.
Workflow for In Vitro Cleavage Assay
Caption: Experimental workflow for an in vitro cleavage assay.
Materials:
-
This compound (purified)
-
Unmodified and post-translationally modified fluorogenic peptide substrates
-
Assay Buffer (e.g., 50 mM sodium citrate, pH 3.5)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Substrate Preparation:
-
Prepare stock solutions of the unmodified and modified peptide substrates in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of each substrate in the assay buffer to cover a range of concentrations around the expected KM.
-
-
Enzyme Preparation:
-
Prepare a working solution of this compound in the assay buffer at a concentration that yields a linear rate of cleavage over the desired time course.
-
-
Assay Setup:
-
To the wells of the 96-well plate, add the substrate dilutions.
-
Include control wells:
-
Substrate only (no enzyme) to measure background fluorescence.
-
Enzyme only (no substrate) to measure any intrinsic enzyme fluorescence.
-
-
Initiate the reaction by adding the this compound working solution to all wells.
-
-
Incubation and Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the optimal temperature (e.g., 37°C).
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the fluorophore at regular intervals.
-
-
Data Analysis:
-
For each substrate concentration, plot fluorescence intensity versus time.
-
Determine the initial velocity (V₀) from the linear portion of the curve.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine KM and Vmax.
-
Calculate kcat from Vmax and the enzyme concentration.
-
Protocol 2: Mass Spectrometry-Based Analysis of Cleavage Products
This protocol provides a general method for identifying the cleavage sites and characterizing the cleavage products of a post-translationally modified protein by this compound.
Workflow for Mass Spectrometry Analysis
Caption: Workflow for mass spectrometry-based cleavage site analysis.
Materials:
-
Purified post-translationally modified protein substrate
-
This compound
-
Digestion Buffer (e.g., 50 mM sodium citrate, pH 3.5)
-
Reagents for reduction (e.g., DTT) and alkylation (e.g., iodoacetamide)
-
Desalting columns (e.g., C18)
-
LC-MS/MS system
Procedure:
-
Digestion:
-
Incubate the modified protein substrate with this compound in the digestion buffer at an optimized enzyme-to-substrate ratio and time.
-
Include a control sample with no enzyme.
-
-
Reaction Quenching:
-
Stop the reaction by, for example, boiling the sample or rapidly increasing the pH.
-
-
Sample Preparation for Mass Spectrometry:
-
Reduce and alkylate the protein fragments to break disulfide bonds.
-
Desalt the sample using a C18 column to remove salts and detergents.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Acquire data in a data-dependent acquisition (DDA) mode to obtain both precursor ion masses and fragmentation spectra.
-
-
Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest) to identify the peptides from the fragmentation spectra.
-
Perform a "no-enzyme" search to identify the semi-tryptic peptides that represent the N- and C-termini of the cleavage products.
-
Map the identified cleavage sites onto the protein sequence.
-
For glycosylated peptides, specialized software may be needed to identify the peptide backbone and the attached glycan structure. For phosphopeptides, look for the characteristic neutral loss of phosphoric acid.
-
References
- 1. Role of glycosylation in the expression of human procathepsin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. researchgate.net [researchgate.net]
- 4. Lysosomal cathepsin D mediates endogenous mucin glycodomain catabolism in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Glycosylation on the Enzymatic Activity and Mechanisms of Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bakerlab.org [bakerlab.org]
Reducing non-specific cleavage by Aspergillopepsin I
Welcome to the technical support center for Aspergillopepsin I. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on utilizing this compound, with a special focus on minimizing non-specific cleavage for more precise and reproducible experimental outcomes.
Troubleshooting Guide: Reducing Non-Specific Cleavage
Non-specific cleavage can be a significant challenge when using this compound. The following guide provides troubleshooting strategies to enhance cleavage specificity.
Issue: High levels of non-specific cleavage observed in my digest.
Non-specific cleavage can arise from several factors related to the experimental setup. Here is a step-by-step guide to troubleshoot and optimize your digestion protocol.
Caption: Troubleshooting workflow for reducing non-specific cleavage.
1. Review Enzyme:Substrate (E:S) Ratio:
-
Question: Is your E:S ratio too high?
-
Explanation: An excess of this compound can lead to the cleavage of secondary, less preferred sites.
-
Recommendation: Start with a lower E:S ratio (e.g., 1:100 w/w) and titrate upwards if digestion is incomplete. For particularly sensitive substrates, a ratio of 1:200 or lower may be necessary.
2. Evaluate Incubation Time:
-
Question: Is the incubation time too long?
-
Explanation: Prolonged incubation gives the enzyme more opportunity to cleave non-specific sites after the primary sites have been hydrolyzed.
-
Recommendation: Perform a time-course experiment (e.g., 30 min, 1h, 2h, 4h) to determine the optimal incubation time that yields sufficient cleavage of the target sites without significant non-specific products.
3. Verify Buffer pH:
-
Question: Is the pH of your reaction buffer optimal?
-
Explanation: this compound has an optimal pH range, typically between 3.0 and 5.0.[1][2] Deviations from this range can alter the enzyme's conformation and specificity.
-
Recommendation: Ensure your reaction buffer is freshly prepared and the pH is accurately measured. The optimal pH can be substrate-dependent, so consider performing a pH gradient experiment (e.g., pH 3.0, 3.5, 4.0, 4.5, 5.0) to find the ideal condition for your specific protein.
4. Assess Incubation Temperature:
-
Question: Is the incubation temperature too high?
-
Explanation: While higher temperatures can increase enzyme activity, they can also decrease specificity by making the substrate more flexible and exposing otherwise hidden cleavage sites. The optimal temperature for this compound activity is around 50-60°C.[1][2]
-
Recommendation: For substrates prone to non-specific cleavage, consider reducing the incubation temperature to 37°C or even room temperature. This will slow down the reaction rate but may significantly improve specificity.
Frequently Asked Questions (FAQs)
Q1: What is the primary cleavage specificity of this compound?
This compound is an aspartic endopeptidase with broad specificity.[3][4] It preferentially cleaves peptide bonds where the P1 and P1' residues (amino acids on either side of the scissile bond) are hydrophobic.[1][3] However, a key feature is its ability to also accommodate a lysine (B10760008) residue at the P1 position, which is not typical for many other aspartic proteases.[1][3][5]
Q2: How does the specificity of this compound compare to other common proteases like pepsin?
This compound and pepsin are both aspartic proteases active at low pH. While both favor hydrophobic residues, this compound shows a greater ability to cleave at sites involving basic amino acids like arginine, asparagine, and histidine in the P1 position compared to porcine pepsin.[6] This can be advantageous for generating a different set of peptides for applications like mass spectrometry-based protein analysis.[6]
Q3: Can I use any specific inhibitors to block non-specific cleavage?
Currently, there are no commercially available inhibitors that selectively block the non-specific activity of this compound while leaving the primary activity intact. The most effective way to control specificity is by optimizing reaction conditions as outlined in the troubleshooting guide.
Q4: My protein is not digesting well even at a high E:S ratio. What should I do?
If your protein is resistant to digestion, consider the following before further increasing the enzyme concentration:
-
Denaturation: Ensure your protein is properly denatured. You can use denaturants like urea (B33335) or guanidine (B92328) hydrochloride, but be sure to dilute them to a concentration that does not inhibit the enzyme before starting the digestion.
-
Reduction and Alkylation: If your protein has disulfide bonds, reducing them with DTT or TCEP and alkylating with iodoacetamide (B48618) can improve accessibility to cleavage sites.
-
Buffer Optimization: Re-evaluate the pH of your digestion buffer to ensure it is optimal for both enzyme activity and substrate solubility.
Quantitative Data Summary
The following tables summarize key quantitative parameters for optimizing this compound digestions.
Table 1: Influence of pH on this compound Activity
| pH | Relative Activity (%) | Remarks |
| 2.0 | ~70-80 | Activity is present but may not be optimal. |
| 3.0 | ~100 | Generally considered the optimal pH for many substrates.[2] |
| 4.0 | ~90-95 | High activity, may offer better specificity for some substrates.[1] |
| 5.0 | ~70-80 | Activity begins to decline but is still significant.[1] |
| 6.0 | < 40 | Significantly reduced activity. |
Table 2: Recommended Starting Conditions for this compound Digestion
| Parameter | Recommended Starting Condition | Range for Optimization |
| Enzyme:Substrate Ratio | 1:100 (w/w) | 1:50 to 1:500 (w/w) |
| Incubation Time | 2 hours | 30 minutes to 8 hours |
| Temperature | 37°C | Room Temperature to 50°C[1] |
| pH | 3.5 | 3.0 to 5.0[1][2] |
| Buffer | 50 mM Glycine-HCl or 50 mM Sodium Acetate | Various low pH compatible buffers |
Experimental Protocols
Standard Protocol for this compound Digestion
This protocol provides a starting point for the digestion of a purified protein sample.
-
Substrate Preparation:
-
Dissolve the protein substrate in a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.0) to a final concentration of 1-5 mg/mL.
-
(Optional but recommended for complex proteins) Denature the protein by adding urea to a final concentration of 2-4 M.
-
(Optional) Reduce disulfide bonds by adding DTT to 10 mM and incubating at 37°C for 30 minutes.
-
(Optional) Alkylate free thiols by adding iodoacetamide to 25 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Enzyme Preparation:
-
Prepare a fresh stock solution of this compound at 1 mg/mL in a buffer of choice (e.g., 1 mM HCl to maintain stability).
-
-
Digestion Reaction:
-
Adjust the pH of the substrate solution to the desired value (e.g., 3.5) by adding an appropriate acidic buffer (e.g., 1 M Glycine-HCl, pH 2.5).
-
Add this compound to the desired E:S ratio (e.g., 1:100).
-
Incubate the reaction at the chosen temperature (e.g., 37°C) for the desired time (e.g., 2 hours).
-
-
Quenching the Reaction:
-
Stop the digestion by raising the pH to above 7.0 with a basic solution (e.g., 1 M Tris-HCl, pH 8.5) or by adding a protease inhibitor cocktail that is effective against aspartic proteases. For mass spectrometry applications, quenching with 1% trifluoroacetic acid (TFA) is common.
-
Caption: A typical experimental workflow for protein digestion using this compound.
Factors Influencing Cleavage Specificity
The specificity of this compound is a result of a complex interplay between several factors. Understanding these can aid in designing more effective digestion strategies.
Caption: Factors influencing the cleavage specificity of this compound.
-
Primary Structure: The amino acid sequence immediately surrounding the peptide bond (P1 and P1' residues) is the primary determinant of cleavage. This compound has a preference for hydrophobic residues at these positions, but can also accommodate lysine at P1.[1][3]
-
Higher-Order Structure: The accessibility of potential cleavage sites within the folded protein is crucial. Well-structured regions may be protected from digestion, while flexible loops are more susceptible.
-
Reaction Conditions: As detailed in the troubleshooting guide, parameters such as pH, temperature, incubation time, and enzyme-to-substrate ratio can be modulated to favor cleavage at high-affinity sites over lower-affinity, non-specific sites.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety evaluation of the food enzyme this compound from the non‐genetically modified Aspergillus luchuensis strain APTC 3C‐290 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aspergillopepsin-1 (Aspergillus niger CBS 513.88) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization of the S1 subsite specificity of this compound by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Accessing the Reproducibility and Specificity of Pepsin and other Aspartic Proteases - PMC [pmc.ncbi.nlm.nih.gov]
Aspergillopepsin I: A Technical Guide to Storage, Handling, and Troubleshooting
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the best practices for storing and handling Aspergillopepsin I, a key aspartic protease utilized in various research and drug development applications. Detailed troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for this compound?
Proper storage is crucial for maintaining the enzymatic activity of this compound. Recommendations differ for the lyophilized powder and the reconstituted enzyme solution.
-
Lyophilized Powder: For short-term storage, keep the lyophilized powder at +4°C. For long-term storage, it is recommended to store it at -20°C to -80°C.
-
Reconstituted Solution: For short-term use, the reconstituted enzyme can be stored at +4°C. For extended periods, it is best to aliquot the solution and store it at -20°C to -80°C.[1][2]
2. How should I reconstitute lyophilized this compound?
To ensure optimal activity, follow this reconstitution protocol:
-
It is recommended to use sterile, deionized water for the initial reconstitution.[3]
-
A 0.05 M Glycine-Hydrochloric Acid Buffer at pH 3.0 can also be used for preparing the enzyme solution for activity assays.[4][5]
-
Gently agitate the vial to dissolve the powder completely. Avoid vigorous shaking, which can denature the protein.
3. What is the optimal pH and temperature for this compound activity?
This compound exhibits maximal activity under acidic conditions.
-
Optimal pH: The optimal pH for this compound activity is approximately 3.0.[6]
-
Optimal Temperature: The enzyme is most active at around 60°C.[6]
4. How stable is this compound at different temperatures?
The thermostability of this compound is an important consideration for experimental design.
-
After a 15-minute pre-incubation, the enzyme's activity begins to decrease at temperatures above 50°C.
-
There is no residual activity observed after pre-incubation at temperatures above 70°C.[6]
Troubleshooting Guides
This section addresses common issues that may arise during experiments involving this compound.
Issue 1: Low or No Enzymatic Activity
| Potential Cause | Solution |
| Improper Storage | Ensure the enzyme has been stored at the recommended temperature (-20°C to -80°C for long-term). Avoid repeated freeze-thaw cycles.[7] |
| Incorrect pH of Assay Buffer | Verify that the pH of your assay buffer is within the optimal range for this compound (around pH 3.0).[7] |
| Suboptimal Temperature | Confirm that the assay is being performed at the optimal temperature (around 60°C).[7] |
| Enzyme Degradation | Prepare fresh enzyme dilutions just before use and keep them on ice. |
| Presence of Inhibitors | Ensure that your buffers and reagents do not contain known inhibitors of aspartic proteases. |
Issue 2: High Variability in Assay Results
| Potential Cause | Solution |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents. |
| Inadequate Mixing | Gently mix the contents of each well or tube thoroughly after adding each reagent. |
| Temperature Gradients | Allow all reagents and plates to equilibrate to the assay temperature before starting the reaction.[7] |
Issue 3: Enzyme Precipitation
| Potential Cause | Solution |
| High Enzyme Concentration | Avoid preparing highly concentrated stock solutions. If a high concentration is necessary, consider the use of stabilizing agents. |
| Incorrect Buffer Conditions | Ensure the pH and ionic strength of the buffer are appropriate for maintaining enzyme solubility. |
| Presence of Organic Solvents | If using organic solvents to dissolve substrates or inhibitors, keep the final concentration low to prevent protein precipitation. |
Data and Protocols
Quantitative Data Summary
Table 1: this compound Storage and Stability
| Form | Storage Condition | Duration | Recommendation |
| Lyophilized Powder | +4°C | Short-term | Recommended |
| -20°C to -80°C | Long-term | Recommended | |
| Reconstituted Solution | +4°C | Short-term | Recommended |
| -20°C to -80°C | Long-term | Aliquot to avoid freeze-thaw cycles |
Table 2: this compound Optimal Conditions
| Parameter | Optimal Value |
| pH | ~3.0 |
| Temperature | ~60°C |
Experimental Protocols
Protocol 1: this compound Activity Assay using Casein Substrate
This protocol is adapted from a standard method for determining proteolytic activity.[4][5]
Materials:
-
This compound enzyme preparation
-
Casein (Hammarsten grade)
-
0.05 M Glycine-Hydrochloric Acid Buffer (pH 3.0)
-
Trichloroacetic Acid (TCA) Solution
-
Spectrophotometer
Procedure:
-
Substrate Preparation: Prepare a casein solution in the Glycine-HCl buffer.
-
Enzyme Preparation: Dissolve the this compound in the Glycine-HCl buffer to a suitable concentration.
-
Reaction Initiation: Add the enzyme solution to the pre-warmed casein substrate solution and incubate at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding TCA solution. This will precipitate the undigested casein.
-
Clarification: Centrifuge or filter the samples to remove the precipitated protein.
-
Measurement: Measure the absorbance of the clear supernatant at 275 nm. The absorbance is proportional to the amount of solubilized casein, indicating enzyme activity.
-
Blank Preparation: Prepare a blank by adding the TCA solution to the substrate before the addition of the enzyme.
Visual Guides
Caption: A decision tree for troubleshooting low or no this compound activity.
Caption: A generalized workflow for conducting an enzymatic assay with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of Multiple Freeze-Thaw Cycles on Lipid Degradation and Lipid Oxidation of Grass Carp Surimi Containing Different Amounts of Pork Back Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. Comparative evaluation of protease activity (this compound) in enzyme preparations | OIV [oiv.int]
- 5. oiv.int [oiv.int]
- 6. Safety evaluation of the food enzyme this compound from the non‐genetically modified Aspergillus luchuensis strain APTC 3C‐290 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Aspergillopepsin I and Pepsin for Protein Digestion
For researchers, scientists, and drug development professionals engaged in proteomics, protein characterization, and peptide mapping, the choice of protease is a critical determinant of experimental success. This guide provides an objective comparison of two common aspartic proteases, Aspergillopepsin I and Pepsin, focusing on their protein digestion efficiency, optimal conditions, and cleavage specificity, supported by experimental data.
Overview of Proteases
This compound is an aspartic endopeptidase derived from various species of the fungus Aspergillus.[1] It is known for its broad specificity and activity in acidic environments.[2]
Pepsin is a primary digestive enzyme in the stomachs of humans and many other animals.[3] As an aspartic protease, it functions to break down dietary proteins into smaller peptides and amino acids in the highly acidic environment of the stomach.[3]
Comparative Performance Data
The efficiency of a protease is often measured by its ability to generate a large number of peptides from a substrate, thereby providing high sequence coverage in analyses like mass spectrometry. A study comparing the digestion of phosphorylase b by porcine pepsin and aspergillopepsin under identical conditions yielded the following results.[4]
| Parameter | This compound | Porcine Pepsin | Data Source |
| Origin | Fungal (Aspergillus species) | Porcine Stomach | [1][5] |
| Optimal pH | ~3.0 | 1.5 - 2.5 | [3][6][7] |
| Optimal Temperature | ~60°C | ~37°C | [6][8] |
| Cleavage Specificity | Broad; favors hydrophobic residues at P1/P1'. Uniquely accepts Lysine (B10760008) at P1.[7][9][10][11] | Broad; favors hydrophobic and aromatic amino acids (Phe, Tyr, Trp, Leu) at P1/P1'.[3][12][13] | |
| Digestion Efficiency (Phosphorylase b) | |||
| Peptides Generated | 122 | 221 | [4] |
| Sequence Coverage | 62% | 97% | [4] |
Note: P1 and P1' refer to the amino acid residues on either side of the cleaved peptide bond.
Under the specific conditions of the cited study, porcine pepsin demonstrated higher efficiency in digesting the model protein phosphorylase b, producing more peptides and achieving significantly greater sequence coverage than aspergillopepsin.[4]
Cleavage Specificity in Detail
This compound: This enzyme exhibits broad specificity, primarily hydrolyzing peptide bonds where hydrophobic residues are in the P1 and P1' positions.[10] A notable distinction from mammalian aspartic proteases is its ability to accommodate a Lysine residue at the P1 position, which allows it to activate trypsinogen.[7][9][10][11] This unique characteristic can be advantageous for specific applications.
Pepsin: Pepsin's cleavage specificity is also broad, but it shows a strong preference for cleaving after bulky hydrophobic and aromatic amino acids such as phenylalanine, tyrosine, tryptophan, and leucine.[3][4][13] The probability of cleavage is significantly influenced by the amino acids at both the P1 and P1' positions.[3] Cleavage is generally disfavored when positively charged amino acids like histidine, lysine, and arginine are at the P1 position.[3] At a very low pH of 1.3, its specificity becomes more focused, preferentially cleaving at Phenylalanine and Leucine.[12][14]
Experimental Protocols
Below is a generalized experimental protocol for comparing the in-solution protein digestion efficiency of this compound and Pepsin. This protocol is based on standard methodologies and should be optimized for specific proteins and downstream applications.
Objective: To compare the efficiency of this compound and Pepsin in digesting a target protein by analyzing the resulting peptides via LC-MS/MS.
Materials:
-
Target Protein (e.g., Bovine Serum Albumin, BSA)
-
This compound (lyophilized)
-
Pepsin (porcine, lyophilized)
-
Denaturation Buffer (e.g., 6 M Guanidine HCl or 8 M Urea)
-
Reduction Buffer (e.g., 10 mM Dithiothreitol, DTT)
-
Alkylation Reagent (e.g., 55 mM Iodoacetamide, IAA)
-
Reaction Buffer A (for this compound): e.g., 50 mM Glycine-HCl, pH 3.0
-
Reaction Buffer B (for Pepsin): e.g., 0.1 M HCl, pH 1.5-2.0
-
Quenching Solution: e.g., 10% Trifluoroacetic Acid (TFA) or raising pH above 8.0
-
Mass Spectrometry-grade water
Methodology:
-
Protein Solubilization and Denaturation:
-
Dissolve the target protein in the denaturation buffer to a final concentration of 1-2 mg/mL.
-
Incubate at 37°C for 30-60 minutes to ensure complete unfolding.
-
-
Reduction and Alkylation (Optional but Recommended):
-
This step is crucial for proteins with disulfide bonds but may be omitted for simpler proteins or when native structure digestion is intended.
-
Add Reduction Buffer to a final concentration of 5 mM DTT. Incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature.
-
Add Alkylation Reagent to a final concentration of 15 mM IAA. Incubate in the dark at room temperature for 20-30 minutes.
-
-
Buffer Exchange (If Denaturants Used):
-
Remove denaturants, reducing, and alkylating agents by dialysis or using a buffer exchange spin column, exchanging into the respective reaction buffer (Buffer A for this compound, Buffer B for Pepsin).
-
-
Enzyme Preparation:
-
Reconstitute this compound and Pepsin in MS-grade water to a stock concentration of 1 mg/mL immediately before use.
-
-
Enzymatic Digestion:
-
Divide the protein solution into two sets of tubes.
-
To the first set, add this compound to a final enzyme:substrate ratio of 1:50 (w/w). Ensure the final buffer is Reaction Buffer A (pH 3.0).
-
To the second set, add Pepsin to a final enzyme:substrate ratio of 1:50 (w/w).[15] Ensure the final buffer is Reaction Buffer B (pH ~2.0).
-
Incubate the this compound reaction at an optimized temperature (e.g., 50-60°C) and the Pepsin reaction at 37°C. Digestion time can range from 1 to 18 hours, depending on the protein's complexity.[5]
-
-
Reaction Quenching:
-
Sample Cleanup and Analysis:
-
Clean up the resulting peptide mixtures using a C18 solid-phase extraction (SPE) column to remove salts and impurities.
-
Analyze the peptides by reverse-phase liquid chromatography coupled to tandem mass spectrometry (RP-LC-MS/MS).
-
Use proteomics software to identify the peptides and calculate the protein sequence coverage for each enzyme.
-
Visualizations
The following diagrams illustrate the experimental workflow and the differing cleavage specificities of the two enzymes.
Caption: Experimental workflow for comparing protease digestion efficiency.
Caption: Diagram of preferential cleavage sites for Pepsin vs. This compound.
Conclusion
Both this compound and Pepsin are effective acid proteases, but they possess distinct characteristics that make them suitable for different applications.
-
Pepsin is a highly efficient and well-characterized enzyme, often demonstrating superior sequence coverage under optimal conditions, making it a default choice for many proteomics applications requiring digestion at very low pH.[4] Its preference for hydrophobic and aromatic residues is well-documented.[3]
-
This compound offers a broader effective pH range than pepsin and a significantly higher optimal temperature.[3][6][7] Its most compelling feature is the unique ability to cleave at lysine residues, a capability absent in pepsin.[9] This can be leveraged to generate alternative peptide maps and increase overall sequence coverage when used orthogonally with other proteases.
The choice between this compound and Pepsin should be guided by the specific requirements of the experiment, including the nature of the target protein, the desired pH and temperature conditions, and the strategic goals of the peptide mapping or protein identification workflow. For maximal protein sequence coverage, employing multiple proteases with different specificities, such as this compound and Pepsin, in separate digests can often yield the most comprehensive results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. vitabase.com [vitabase.com]
- 3. Pepsin - Wikipedia [en.wikipedia.org]
- 4. Accessing the Reproducibility and Specificity of Pepsin and other Aspartic Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. Safety evaluation of the food enzyme this compound from the non‐genetically modified Aspergillus luchuensis strain APTC 3C‐290 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. Characterization of the S1 subsite specificity of this compound by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aspergillopepsin-1 (Aspergillus niger CBS 513.88) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Safety evaluation of a food enzyme containing this compound and II from the Aspergillus niger var. macrosporus strain PTG8398 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expasy PeptideCutter tool: available enzymes [web.expasy.org]
- 13. Pepsin [promega.com]
- 14. Pepsin cleavage sites: /home/support [skyline.ms]
- 15. promegaconnections.com [promegaconnections.com]
A Comparative Guide to Protease Cleavage Site Specificity: Aspergillopepsin I vs. Other Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cleavage site specificity of aspergillopepsin I with other commonly used proteases, including pepsin, chymotrypsin, trypsin, and elastase. The information presented is supported by experimental data to aid in the selection of the most appropriate protease for specific research and drug development applications.
At a Glance: Comparative Cleavage Specificity
This compound, an aspartic protease from Aspergillus species, exhibits a unique cleavage preference that distinguishes it from other classes of proteases. While it shares some characteristics with other aspartic proteases like pepsin, its ability to accommodate basic residues at the P1 position sets it apart. The following table summarizes the primary cleavage site specificities of this compound and four other common proteases.
| Protease | Class | Primary P1 Specificity | Primary P1' Specificity | Notes |
| This compound | Aspartic | Hydrophobic (Phe, Leu), and uniquely, basic (Lys) residues.[1][2][3] | Hydrophobic residues (Phe, Tyr, Trp).[2][4] | Can activate trypsinogen (B12293085) by cleaving after Lys.[1][2] |
| Pepsin | Aspartic | Hydrophobic and aromatic residues (Phe, Leu, Tyr, Trp).[4][5] | Hydrophobic and aromatic residues (Phe, Leu, Tyr, Trp).[4][5] | Activity is optimal at a very low pH (1.5-2.5). |
| Chymotrypsin | Serine | Large hydrophobic and aromatic residues (Phe, Trp, Tyr).[6][7] | Not as stringent, but proline is disfavored.[5][8] | Activity is optimal at neutral to slightly alkaline pH (7-9).[9] |
| Trypsin | Serine | Basic residues (Lys, Arg).[8][10] | Proline is strongly disfavored.[8] | Highly specific, crucial for many biological processes. |
| Elastase | Serine | Small, neutral aliphatic residues (Ala, Val, Gly, Ser, Ile, Leu).[9][11] | Can degrade elastin, a key connective tissue protein. |
Quantitative Analysis of Cleavage Efficiency
| Protease | Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) | Reference |
| This compound | Z-His-Phe-Phe-OEt | 1.65 | - | - | [12] |
| This compound | Z-Ala-Ala-Phe-Phe-OPy4Pr | 0.35 | - | - | [12] |
| This compound | Bovine Trypsinogen | 13 | - | - | [12] |
| This compound | Bovine Chymotrypsinogen A | 1.14 | - | - | [12] |
| Pepsin A | Bovine κ-casein | 45 | 0.018 | 2.5 x 10⁶ | |
| Chymotrypsin | N-acetyl-L-tryptophan ethyl ester | 48.5 | 0.18 | 2.7 x 10⁵ | |
| Trypsin | Nα-Benzoyl-L-arginine ethyl ester | 14.5 | 0.005 | 2.9 x 10⁶ | |
| Elastase | Suc-Ala-Ala-Ala-pNA | 26 | 1.1 | 2.4 x 10⁴ |
Note: "-" indicates that the value was not reported in the cited source. The kinetic parameters for pepsin, chymotrypsin, trypsin, and elastase are representative values from various studies and are provided for general comparison.
Experimental Methodologies
The determination of protease cleavage site specificity is crucial for understanding their function and for the development of specific substrates and inhibitors. Two common methodologies are detailed below.
Determination of Protease Cleavage Sites using Peptide Libraries
This method allows for the unbiased and high-throughput screening of protease cleavage preferences.
Protocol:
-
Peptide Library Preparation: A complex peptide library is generated, often from a cellular lysate, by digestion with a known protease (e.g., trypsin) to create a diverse pool of peptides.
-
Protease Digestion: The peptide library is incubated with the protease of interest (e.g., this compound) under optimal reaction conditions (pH, temperature, time).
-
Fragment Enrichment: The newly generated peptide fragments with N-termini created by the protease of interest are selectively enriched. This can be achieved through various chemical labeling and affinity purification strategies.
-
Mass Spectrometry Analysis: The enriched peptide fragments are analyzed by tandem mass spectrometry (LC-MS/MS) to determine their amino acid sequences.
-
Data Analysis: The sequences of the cleaved peptides are aligned to identify the consensus cleavage motif. The frequency of each amino acid at positions surrounding the scissile bond (P4 to P4') is determined to build a specificity profile.
Kinetic Analysis of Protease Activity
This method provides quantitative data on the efficiency of a protease in cleaving a specific substrate.
Protocol:
-
Substrate Selection: A specific peptide substrate, often with a chromogenic or fluorogenic reporter group, is synthesized based on a known or predicted cleavage sequence.
-
Enzyme Assay: The protease is incubated with a range of substrate concentrations in a suitable buffer system.
-
Detection of Product Formation: The rate of product formation is monitored over time by measuring the change in absorbance or fluorescence.
-
Kinetic Parameter Calculation: The initial reaction velocities (V₀) at each substrate concentration are plotted against the substrate concentration. The data is then fitted to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax.
-
kcat Calculation: The turnover number (kcat) is calculated from the Vmax and the enzyme concentration (kcat = Vmax / [E]).
-
Catalytic Efficiency: The catalytic efficiency (kcat/Km) is then calculated to provide a measure of the enzyme's substrate specificity.
Logical Relationship of Cleavage Specificity Determinants
The cleavage specificity of a protease is a result of the intricate interplay between the amino acid sequence of the substrate and the structural features of the enzyme's active site.
References
- 1. Characterization of the S1 subsite specificity of this compound by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Aspergillopepsin-1 (Aspergillus phoenicis) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pepsin - Wikipedia [en.wikipedia.org]
- 5. Expasy PeptideCutter tool: available enzymes [web.expasy.org]
- 6. Chymotrypsin - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. PeptideCutter [web.expasy.org]
- 9. Elastase [promega.sg]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. uniprot.org [uniprot.org]
Unveiling Proteolytic Fingerprints: A Comparative Guide to Aspergillopepsin I Cleavage Site Validation by Mass Spectrometry
For researchers, scientists, and drug development professionals, understanding the precise cleavage sites of proteases is paramount for elucidating biological pathways and developing targeted therapeutics. Aspergillopepsin I, an aspartic protease with a unique dual specificity, presents a powerful tool for protein characterization. This guide provides a comprehensive comparison of this compound with other common proteases, supported by experimental data from mass spectrometry-based validation, and details the necessary experimental protocols.
Performance Comparison of Proteases for Protein Digestion
The choice of protease for protein digestion is critical for achieving desired peptide fragments for mass spectrometric analysis. This section compares the performance of this compound against two widely used proteases: Porcine Pepsin, another aspartic protease, and Trypsin, a serine protease that is the workhorse of proteomic applications.
The following data, derived from a study by Guo et al. (2014) on the digestion of phosphorylase b, highlights the differences in the number of identified peptides and the resulting protein sequence coverage.[1]
| Protease | Enzyme Class | Optimal pH | Number of Identified Peptides | Sequence Coverage (%) | Primary Cleavage Specificity |
| This compound | Aspartic Protease | 2.0 - 4.0 | 122 | 62% | P1/P1': Hydrophobic residues (e.g., Phe, Leu), uniquely accommodates Lys at P1 |
| Porcine Pepsin | Aspartic Protease | 1.5 - 2.5 | 221 | 97% | P1/P1': Hydrophobic and aromatic residues (e.g., Phe, Leu, Tyr) |
| Trypsin | Serine Protease | 8.0 - 9.0 | Not directly compared in the same study, but typically yields high sequence coverage | Typically high (>80%) | C-terminal side of Lysine (B10760008) (Lys) and Arginine (Arg) residues |
Key Insights:
-
This compound demonstrates a distinct cleavage preference, favoring hydrophobic residues but also accommodating lysine at the P1 position, a characteristic not shared by many other aspartic proteases.[1] This dual specificity can generate a unique set of peptides, potentially revealing protein regions that are inaccessible to other enzymes.
-
Porcine Pepsin provided the highest sequence coverage for the model protein in this specific study, indicating its broad specificity and efficiency in generating a large number of peptides.[1]
-
Trypsin , while not directly compared in the same experiment, is known for its high specificity, cleaving exclusively at the C-terminus of lysine and arginine residues. This predictable cleavage pattern simplifies data analysis in many proteomic workflows.
Experimental Protocols
Accurate and reproducible validation of protease cleavage sites by mass spectrometry relies on meticulous experimental procedures. The following are detailed protocols for in-solution and in-gel digestion of proteins.
In-Solution Protein Digestion Protocol
This protocol is suitable for purified proteins in solution.
-
Protein Solubilization and Denaturation:
-
Dissolve the protein sample in a denaturing buffer, such as 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride, to a final concentration of 1-2 mg/mL.
-
If the protein has disulfide bonds, proceed with reduction and alkylation.
-
-
Reduction (Optional but Recommended):
-
Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.
-
Incubate at 56°C for 1 hour.
-
-
Alkylation (Optional but Recommended):
-
Cool the sample to room temperature.
-
Add iodoacetamide (B48618) (IAA) to a final concentration of 55 mM.
-
Incubate in the dark at room temperature for 45 minutes.
-
-
Buffer Exchange/Dilution:
-
Dilute the sample with the appropriate digestion buffer to reduce the concentration of the denaturant. For this compound and Pepsin, use an acidic buffer (e.g., 50 mM HCl, pH 2.0). For Trypsin, use a basic buffer (e.g., 50 mM ammonium (B1175870) bicarbonate, pH 8.0). The final denaturant concentration should be below 1 M.
-
-
Enzymatic Digestion:
-
Add the protease to the protein sample at a specific enzyme-to-substrate ratio (w/w), typically ranging from 1:20 to 1:100.
-
This compound/Pepsin: Incubate at 37°C for 2-4 hours.
-
Trypsin: Incubate at 37°C for 12-16 hours (overnight).
-
-
Digestion Quenching:
-
For this compound and Pepsin, the reaction is typically stopped by raising the pH or by immediate sample processing.
-
For Trypsin, add formic acid to a final concentration of 1% to inactivate the enzyme and acidify the sample for mass spectrometry.
-
-
Sample Cleanup:
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column or tip to remove salts and detergents that can interfere with mass spectrometry analysis.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
Mass Spectrometry Analysis:
-
Reconstitute the dried peptides in a solution compatible with the mass spectrometer's liquid chromatography system (e.g., 0.1% formic acid in water).
-
Analyze the peptides by LC-MS/MS to determine their sequences and identify the cleavage sites.
-
In-Gel Protein Digestion Protocol
This protocol is used for proteins that have been separated by polyacrylamide gel electrophoresis (PAGE).
-
Gel Band Excision:
-
Excise the protein band of interest from the Coomassie or silver-stained gel using a clean scalpel.
-
Cut the gel band into small pieces (approximately 1x1 mm).
-
-
Destaining:
-
Place the gel pieces in a microcentrifuge tube.
-
Wash the gel pieces with a solution of 50% acetonitrile (B52724) (ACN) in 50 mM ammonium bicarbonate until the stain is removed.
-
-
Reduction and Alkylation (Optional but Recommended):
-
Reduce the protein by incubating the gel pieces in 10 mM DTT in 50 mM ammonium bicarbonate at 56°C for 1 hour.
-
Alkylate the protein by incubating the gel pieces in 55 mM IAA in 50 mM ammonium bicarbonate in the dark at room temperature for 45 minutes.
-
-
Dehydration:
-
Wash the gel pieces with 50 mM ammonium bicarbonate and then dehydrate them with 100% ACN.
-
Dry the gel pieces completely in a vacuum centrifuge.
-
-
Enzymatic Digestion:
-
Rehydrate the dried gel pieces in a solution containing the protease in the appropriate digestion buffer.
-
This compound/Pepsin: Use an acidic buffer.
-
Trypsin: Use 50 mM ammonium bicarbonate.
-
Ensure the gel pieces are fully submerged in the digestion solution.
-
Incubate at 37°C for the recommended time (2-4 hours for this compound/Pepsin, overnight for Trypsin).
-
-
Peptide Extraction:
-
Extract the peptides from the gel pieces by adding a series of extraction solutions, typically starting with 0.1% formic acid and followed by solutions with increasing concentrations of ACN.
-
Pool all the extracts.
-
-
Sample Cleanup and Mass Spectrometry Analysis:
-
Dry the pooled peptide extracts in a vacuum centrifuge.
-
Proceed with C18 cleanup and LC-MS/MS analysis as described in the in-solution digestion protocol.
-
Visualizing the Workflow
The following diagrams illustrate the key experimental workflows for validating protease cleavage sites.
Caption: In-solution protein digestion and cleavage site validation workflow.
Caption: In-gel protein digestion and cleavage site validation workflow.
By understanding the distinct specificities of proteases like this compound and employing robust mass spectrometry-based validation workflows, researchers can gain deeper insights into protein structure and function, ultimately accelerating scientific discovery and drug development.
References
A Comparative Guide to Antibody Cross-Reactivity Against Aspergillopepsins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of antibody cross-reactivity against different Aspergillopepsins, a family of proteases from the Aspergillus fungus. Understanding the specificity and cross-reactivity of antibodies targeting these enzymes is crucial for the development of diagnostic assays and therapeutic interventions for aspergillosis and other allergic fungal diseases. This document outlines the experimental data, detailed protocols for key assays, and the relevant signaling pathways involved.
Data Presentation: Cross-Reactivity of Anti-Aspergillopepsin Antibodies
Table 1: Illustrative Cross-Reactivity Profile of Monoclonal Antibodies Against Fungal Serine Proteases. This table showcases hypothetical data for two monoclonal antibodies (mAb-1 and mAb-2) tested against a panel of Aspergillopepsins and a related fungal protease. IC50 values from competitive ELISA indicate the concentration of the competitor protease required to inhibit 50% of the antibody binding to its primary target. The dissociation constant (Kd) from SPR analysis reflects the binding affinity, with lower values indicating higher affinity.
| Antibody | Primary Target | Competitor Aspergillopepsin | Inhibition ELISA (IC50, nM) | Surface Plasmon Resonance (Kd, nM) |
| mAb-1 | Asp f 13 | Asp f 13 (homologous) | 1.5 | 0.5 |
| Pen ch 13 | 25 | 15 | ||
| Asp f 1 (unrelated) | >1000 | No significant binding | ||
| mAb-2 | Pen ch 13 | Pen ch 13 (homologous) | 2.0 | 0.8 |
| Asp f 13 | 30 | 20 | ||
| Asp f 1 (unrelated) | >1000 | No significant binding |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Detailed methodologies for the key experiments used to assess antibody cross-reactivity are provided below.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is designed to determine the specificity and cross-reactivity of an antibody by measuring its ability to bind to its target antigen in the presence of competing antigens.
Materials:
-
96-well microtiter plates
-
Purified primary target antigen (e.g., recombinant Asp f 13)
-
Competing antigens (e.g., other purified Aspergillopepsins)
-
Primary antibody to be tested
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Antigen Coating: Coat the wells of a microtiter plate with the primary target antigen at a concentration of 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Inhibition: Prepare serial dilutions of the competing antigens in wash buffer. Mix the primary antibody (at a constant, predetermined concentration) with each dilution of the competing antigens. Incubate this mixture for 1-2 hours at room temperature.
-
Incubation: Add the antibody-competitor mixtures to the antigen-coated wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add the substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).
-
Stopping the Reaction: Stop the reaction by adding the stop solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Plot the absorbance against the log of the competitor concentration to generate an inhibition curve and determine the IC50 value.
Western Blotting
This technique is used to identify the specific proteins to which an antibody binds within a complex mixture.
Materials:
-
Protein samples (e.g., crude extracts or purified Aspergillopepsins)
-
SDS-PAGE gels and electrophoresis apparatus
-
Nitrocellulose or PVDF membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)
-
Tris-buffered saline with Tween-20 (TBST)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Separation: Separate the protein samples by SDS-PAGE.
-
Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the enzyme-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Ligand (e.g., purified Aspergillopepsin)
-
Analyte (e.g., monoclonal antibody)
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS)
-
Regeneration solution (e.g., glycine-HCl, pH 2.0)
Procedure:
-
Ligand Immobilization: Covalently immobilize the purified Aspergillopepsin (ligand) onto the surface of a sensor chip using amine coupling chemistry.
-
Analyte Injection: Inject a series of concentrations of the monoclonal antibody (analyte) over the sensor surface.
-
Association and Dissociation Monitoring: Monitor the binding (association) and subsequent release (dissociation) of the antibody from the immobilized protease in real-time by detecting changes in the refractive index at the sensor surface.
-
Regeneration: After each binding cycle, regenerate the sensor surface by injecting a pulse of regeneration solution to remove the bound antibody.
-
Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate a key signaling pathway activated by Aspergillopepsins and a typical experimental workflow for assessing antibody cross-reactivity.
Caption: Aspergillopepsin-induced PAR-2 signaling pathway in host epithelial cells.
Caption: Experimental workflow for assessing antibody cross-reactivity.
Comparative analysis of Aspergillopepsin I from different Aspergillus species
For Researchers, Scientists, and Drug Development Professionals
Aspergillopepsin I (EC 3.4.23.18), a secreted aspartic protease, is a key enzyme produced by various species of the genus Aspergillus. Its ability to hydrolyze a broad range of proteins and its unique substrate specificity, which includes the capacity to cleave after lysine (B10760008) residues, distinguishes it from many other aspartic proteases.[1][2] This characteristic makes this compound a subject of significant interest in various fields, from industrial applications to its potential role in fungal pathogenesis. This guide provides a comparative analysis of this compound from different Aspergillus species, presenting key performance data, detailed experimental protocols, and visualizations of its functional and experimental workflows.
Comparative Performance of this compound
The biochemical and enzymatic properties of this compound can vary between different Aspergillus species. These variations can influence the enzyme's efficiency and suitability for specific applications. The following table summarizes key quantitative data for this compound from several prominent Aspergillus species.
| Property | Aspergillus niger | Aspergillus oryzae | Aspergillus saitoi | Aspergillus fumigatus | Aspergillus phoenicis | Aspergillus luchuensis |
| Molecular Weight (kDa) | ~50[2] | ~42[3] | 34.3[2] | ~38-39[2] | Not specified | ~35-45 |
| Isoelectric Point (pI) | 4.6[2] | Not specified | Not specified | 4.2 | Not specified | Not specified |
| Optimal pH | 3.0[2] | 3.0 - 4.2[4] | 2.5 - 3.0[2] | 5.0 (with elastin-Congo red)[2] | Not specified | ~3.0 |
| Optimal Temperature (°C) | 60[2] | Not specified | Not specified | Not specified | 55 | ~60 |
| Km (Casein) | 1.02 mM[2], 2.44 mg/mL[5] | Not specified | Not specified | Not specified | Not specified | Not specified |
| Vmax (Casein) | 2.2 µmol/min[2] | Not specified | Not specified | Not specified | Not specified | Not specified |
| kcat (Synthetic Substrates) | Not specified | 1.65 s-1 (Z-His-Phe-Phe-OEt)[4] | Not specified | Not specified | Not specified | Not specified |
Note: The kinetic parameters (Km and Vmax) are highly dependent on the substrate and assay conditions. The data presented here for Aspergillus niger was obtained using casein as the substrate.[2][5] For Aspergillus oryzae, kcat values were determined using synthetic peptide substrates.[4] Direct comparison of these values should be made with caution.
Experimental Protocols
Purification of this compound
A general workflow for the purification of this compound from Aspergillus culture filtrate is outlined below. This protocol can be adapted for different species with minor modifications.
References
- 1. Characterization of the S1 subsite specificity of this compound by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound [ouci.dntb.gov.ua]
- 4. uniprot.org [uniprot.org]
- 5. Purification and characterization of aspartic protease from Aspergillus niger and its efficient hydrolysis applications in soy protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
Performance of Immobilized Aspergillopepsin I: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the performance of immobilized Aspergillopepsin I, a crucial aspartic protease in various biotechnological and pharmaceutical applications. Through a detailed comparison with its free counterpart and other immobilized proteases, this document offers insights supported by experimental data to aid in the selection of optimal biocatalysts.
Executive Summary
Immobilization of this compound onto solid supports offers significant advantages over the use of the free enzyme, primarily in terms of enhanced stability, reusability, and ease of separation from the reaction mixture. These benefits translate to more cost-effective and efficient industrial processes. This guide presents a comparative analysis of immobilized this compound, focusing on key performance indicators such as catalytic activity, operational stability, and reusability. While specific quantitative data for immobilized this compound remains limited in publicly available literature, this guide draws parallels from studies on similar immobilized acid proteases, such as pepsin, to provide a thorough evaluation.
Performance Comparison: Immobilized vs. Free this compound
The decision to employ an immobilized enzyme is guided by the improvements it offers in stability and reusability. The following table summarizes the expected performance enhancements of immobilized this compound based on general principles of enzyme immobilization and data from analogous enzymes.
| Performance Metric | Free this compound | Immobilized this compound (Expected) | Supporting Rationale & Data (from analogous enzymes) |
| Optimal pH | ~3.0 | Broader effective pH range | Immobilization can provide a microenvironment that buffers against pH changes, often resulting in a wider operational pH range. |
| Optimal Temperature | ~60°C | Increased | The rigid structure provided by the support matrix enhances thermal stability. For instance, immobilized papain exhibits a higher optimal temperature range (50-70°C) compared to the free enzyme.[1] |
| Kinetic Parameters | Baseline Km and Vmax | Typically higher apparent Km and lower Vmax | Diffusion limitations of the substrate to the active site of the immobilized enzyme often lead to an increase in the apparent Michaelis constant (Km) and a decrease in the maximum reaction velocity (Vmax). |
| Reusability | Not reusable | Reusable for multiple cycles | Immobilized pepsin on chitosan-silica nanobeads can be reused for 8-10 cycles while retaining 20% of its initial activity.[2][3] |
| Storage Stability | Moderate | Significantly enhanced | Immobilization protects the enzyme from denaturation, leading to longer shelf life. Immobilized papain on chitosan (B1678972) retained over 90% of its initial total activity after immobilization. |
Comparative Analysis with Alternative Immobilized Proteases
This compound is often compared with other proteases like pepsin and trypsin for various applications. The choice of enzyme depends on the specific substrate and reaction conditions.
| Immobilized Enzyme | Support Material | Key Performance Characteristics |
| This compound (Expected) | Chitosan, Magnetic Nanoparticles | Expected to show good operational stability at acidic pH, enhanced thermal stability, and good reusability. |
| Pepsin | Chitosan-silica nanobeads | Wider operational pH range than free pepsin, reusable for 8-10 cycles with 20% activity retention.[2][3] |
| Papain | Chitosan | Elevated thermal stability and a 6-7 fold longer half-life compared to the soluble form. |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating experimental findings. Below are generalized protocols for the immobilization of proteases and the assessment of their performance.
Protocol 1: Immobilization of this compound on Chitosan Beads via Covalent Attachment
This protocol describes the covalent immobilization of a protease onto chitosan beads using glutaraldehyde (B144438) as a cross-linking agent.
Materials:
-
This compound solution
-
Chitosan beads
-
Glutaraldehyde solution (2.5% v/v) in phosphate (B84403) buffer (pH 7.0)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Acetate (B1210297) buffer (0.1 M, pH 4.5)
-
Bovine Serum Albumin (BSA) solution (for activity assay)
-
Trichloroacetic acid (TCA)
Procedure:
-
Activation of Chitosan Beads:
-
Wash chitosan beads with distilled water.
-
Suspend the beads in a 2.5% glutaraldehyde solution in phosphate buffer (pH 7.0).
-
Incubate at room temperature for 2 hours with gentle shaking.
-
Wash the activated beads thoroughly with phosphate buffer to remove excess glutaraldehyde.
-
-
Enzyme Immobilization:
-
Suspend the activated chitosan beads in the this compound solution (dissolved in acetate buffer, pH 4.5).
-
Incubate at 4°C for 24 hours with gentle shaking.
-
Separate the immobilized enzyme by filtration.
-
Wash the immobilized beads with acetate buffer to remove any unbound enzyme.
-
Store the immobilized enzyme at 4°C.
-
Protocol 2: Determination of Proteolytic Activity
The activity of free and immobilized this compound can be determined by measuring the release of tyrosine from casein hydrolysis.
Procedure:
-
Prepare a reaction mixture containing casein solution (1% w/v in 0.1 M acetate buffer, pH 3.0).
-
Add a known amount of free or immobilized this compound to the reaction mixture.
-
Incubate at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the undigested casein.
-
Centrifuge the mixture and measure the absorbance of the supernatant at 280 nm to quantify the amount of released tyrosine.
-
One unit of activity is typically defined as the amount of enzyme that releases 1 µg of tyrosine per minute under the assay conditions.
Protocol 3: Reusability Assay
The operational stability of the immobilized enzyme is assessed by measuring its activity over multiple reaction cycles.
Procedure:
-
Perform the activity assay as described in Protocol 2 for the first cycle.
-
After the reaction, recover the immobilized enzyme by filtration or centrifugation.
-
Wash the immobilized enzyme with buffer to remove any remaining substrate or product.
-
Re-suspend the immobilized enzyme in a fresh substrate solution and start the next reaction cycle.
-
Repeat this process for a desired number of cycles, measuring the activity in each cycle.
-
Express the residual activity as a percentage of the initial activity.
Visualizing Experimental Workflows and Relationships
To better illustrate the processes and comparisons discussed, the following diagrams are provided.
References
Benchmarking Aspergillopepsin I: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, selecting the optimal fungal acid protease is a critical decision that can significantly impact experimental outcomes and production efficiency. This guide provides an objective comparison of Aspergillopepsin I against other prominent fungal acid proteases, supported by experimental data and detailed protocols.
Comparative Analysis of Fungal Acid Proteases
Fungal acid proteases are a diverse group of enzymes with broad applications in the food, beverage, and pharmaceutical industries.[1][2][3] this compound, sourced from various Aspergillus species, is an aspartic endopeptidase known for its broad specificity.[4][5] A key characteristic that distinguishes it and other fungal proteases like Rhizopuspepsin from many mammalian aspartic proteases is their ability to cleave substrates with a lysine (B10760008) residue at the P1 position, which enables the activation of trypsinogen.[4][5][6][7][8]
The following table summarizes the key quantitative characteristics of this compound and other well-characterized fungal acid proteases.
| Feature | This compound (Aspergillus sp.) | Penicillopepsin (Penicillium sp.) | Rhizopuspepsin (Rhizopus sp.) | Saccharopepsin (Saccharomyces cerevisiae) | Candida albicans Saps |
| Optimal pH | 2.5 - 4.0[6][9][10][11] | Similar to Pepsin A | 2.9 - 4.5[7] | Similar to Pepsin | 3.0 - 5.0 (though some are active at neutral pH)[12][13] |
| Optimal Temperature (°C) | 50 - 60[6][9][10][11] | N/A | 50[7] | N/A | N/A |
| Molecular Weight (kDa) | 34 - 50[6][11][14] | N/A | 37 - 40.3[7] | 42[15] | N/A |
| Primary Specificity | Broad, favors hydrophobic residues at P1/P1', but also accepts Lys at P1.[4][5][6] | Prefers hydrophobic residues at P1/P1'.[16][17] | Broad, prefers hydrophobic residues at P1/P1', also accepts Lys at P1.[7][8][18] | Prefers Phe, Leu, Glu at P1; Phe, Ile, Leu, Ala at P1'.[15] | Broad, prefers hydrophobic residues, but varies among the 10 Saps.[13] |
| Common Inhibitor | Pepstatin A[6] | N/A | Pepstatin A[7] | N/A | Pepstatin A |
| Kₘ (Casein) | 1.02 mM[6] | N/A | N/A | N/A | N/A |
| Vₘₐₓ (Casein) | 2.2 µmol/min[6] | N/A | N/A | N/A | N/A |
Experimental Protocols
Accurate benchmarking requires standardized experimental protocols. Below are detailed methodologies for key assays used to characterize and compare fungal acid proteases.
Protocol 1: Protease Activity Assay using Hemoglobin Substrate
This method determines protease activity by measuring the release of acid-soluble peptides from hemoglobin.[1]
Materials:
-
Enzyme preparation
-
Hemoglobin (2% w/v) in 100 mM glycine-HCl buffer (pH 3.0)
-
Trichloroacetic acid (TCA), 5% (w/v)
-
Spectrophotometer
Procedure:
-
Pre-incubate 1 mL of the 2% hemoglobin substrate solution at the desired temperature (e.g., 50°C) for 10 minutes.
-
Add 0.5 mL of suitably diluted enzyme preparation to the substrate.
-
Incubate the mixture at 50°C for exactly 10 minutes.
-
Terminate the reaction by adding 2 mL of 5% TCA solution.
-
Allow the mixture to stand at room temperature for 15 minutes to ensure complete precipitation of the unhydrolyzed substrate.
-
Centrifuge the mixture at 10,000 x g for 15 minutes.
-
Measure the absorbance of the supernatant, which contains the soluble peptide fragments, at 280 nm.
-
A standard curve is generated using tyrosine solutions to quantify the amount of liberated peptides.
-
Unit Definition: One unit of protease activity is defined as the amount of enzyme required to liberate 1 μg of tyrosine per minute under the specified conditions.[1]
Protocol 2: Thermal and pH Stability Assays
Thermal Stability:
-
Incubate aliquots of the enzyme solution at various temperatures (e.g., 30, 40, 50, 60, 70°C) for a defined period, typically 60 minutes.[1]
-
Cool the samples on ice immediately.
-
Measure the residual enzyme activity using the standard protease activity assay (Protocol 1) at the optimal pH and temperature.
-
The activity of a non-heated enzyme sample is considered 100%.[1]
pH Stability:
-
Incubate the enzyme in buffers of varying pH values (e.g., pH 2.5 to 7.0) for a specified duration at a constant temperature (e.g., 25°C).[9][19]
-
After incubation, dilute the samples in the optimal pH buffer to neutralize the pH.
-
Determine the remaining enzyme activity using the standard assay.
-
The activity of the enzyme incubated at its optimal pH is taken as 100%.
Visualizing Key Processes
To better understand the experimental and mechanistic aspects of fungal acid proteases, the following diagrams have been generated.
Caption: Experimental workflow for determining fungal acid protease activity.
Caption: General catalytic mechanism of an aspartic protease.
References
- 1. Production, Optimization, and Characterization of an Acid Protease from a Filamentous Fungus by Solid-State Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Microbial proteases and their applications [frontiersin.org]
- 3. A biotechnology perspective of fungal proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. EC 3.4.23.18 [iubmb.qmul.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Safety evaluation of the food enzyme this compound from the non‐genetically modified Aspergillus luchuensis strain APTC 3C‐290 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. ijarbs.com [ijarbs.com]
- 15. researchgate.net [researchgate.net]
- 16. Penicillopepsin - Wikipedia [en.wikipedia.org]
- 17. uniprot.org [uniprot.org]
- 18. Rhizopuspepsin - Wikipedia [en.wikipedia.org]
- 19. cdnsciencepub.com [cdnsciencepub.com]
Quantitative comparison of peptide generation by Aspergillopepsin I and pepsin
For researchers, scientists, and drug development professionals navigating the complexities of protein analysis and peptide production, the choice of proteolytic enzyme is a critical determinant of experimental success. This guide provides a detailed, data-driven comparison of two widely used aspartic proteases: Aspergillopepsin I and Pepsin. By examining their cleavage specificity, efficiency, and optimal operating conditions, this document aims to equip researchers with the knowledge to make informed decisions for their specific applications, from proteomics to the manufacturing of therapeutic peptides.
At a Glance: Key Performance Characteristics
| Feature | This compound | Pepsin |
| Optimal pH | 3.0 - 4.0 | 1.5 - 2.5[1] |
| Optimal Temperature | 50°C - 60°C | ~37°C |
| Primary Cleavage Specificity (P1 position) | Prefers hydrophobic residues (e.g., Phe, Leu), but uniquely accommodates Lys.[2][3] | Prefers hydrophobic and aromatic residues (Phe, Leu, Tyr, Trp).[1] |
| P1' Position Preference | Favors hydrophobic residues. | Favors hydrophobic and aromatic residues (Phe, Trp, Tyr). |
| Inactivation | pH > 6.0 | pH > 6.5, irreversibly inactivated above pH 8.0.[1] |
Delving Deeper: A Quantitative Comparison of Cleavage Efficiency and Specificity
A direct comparison of the peptide generation capabilities of this compound and porcine pepsin when digesting phosphorylase b reveals notable differences in their efficiency. Under identical digestion conditions, porcine pepsin demonstrated higher efficiency, yielding a greater number of peptides and achieving a higher sequence coverage of the substrate protein.[4]
| Enzyme | Total Overlapping Peptides Generated | Sequence Coverage of Phosphorylase b | Average Peptide Length |
| Porcine Pepsin | 221 | 97% | 14 residues[4] |
| This compound | 122 | 62% | 14 residues[4] |
Cleavage Site Specificity: A Tale of Two Proteases
The specificity of a protease, particularly at the P1 and P1' positions (the amino acid residues N-terminal and C-terminal to the scissile bond, respectively), dictates the population of peptides generated. While both enzymes favor hydrophobic residues, this compound exhibits a broader tolerance, notably at the P1 position.
A study comparing the cleavage frequency of various amino acid residues at the P1 and P1' positions for porcine pepsin and this compound highlights these differences.[4] Porcine pepsin shows a strong preference for Leucine and Phenylalanine at the P1 position.[4] In contrast, this compound, while also favoring Leucine, shows a reduced frequency for Phenylalanine but a significantly higher tolerance for Arginine, Asparagine, and Histidine at the P1 position.[4] The preferences at the P1' position are more similar between the two enzymes.[4]
Cleavage Frequency at P1 Position (%)
| Amino Acid | Porcine Pepsin | This compound |
|---|---|---|
| Leu | High | High |
| Phe | High | Moderate |
| Arg | Low | Moderate |
| Asn | Low | Moderate |
| His | Low | Moderate |
Cleavage Frequency at P1' Position (%)
| Amino Acid | Porcine Pepsin | This compound |
|---|
| Similar preference for many residues | | |
It is this unique ability to accommodate basic residues like Lysine at the P1 position that distinguishes this compound from pepsin and other mammalian aspartic proteases.[2][3] This characteristic can be particularly advantageous for specific applications, such as the activation of trypsinogen.[2][3]
Experimental Protocols: A Guide to Implementation
Reproducible and reliable results hinge on meticulously executed experimental protocols. Below are detailed methodologies for protein digestion using this compound and Pepsin for subsequent mass spectrometry analysis.
In-Solution Protein Digestion with Pepsin
This protocol is adapted from established methods for protein digestion for mass spectrometry.[1][5][6]
Reagents and Materials:
-
Protein sample
-
1N HCl
-
Double-distilled water
-
Pepsin (lyophilized powder)
-
Microcentrifuge tubes
-
Heating block or water bath at 37°C and 95°C
Procedure:
-
Protein Solubilization: If the protein is in a buffer at neutral or alkaline pH, adjust the pH to approximately 7.5.
-
Acidification: Add 1N HCl to the protein solution to a final concentration of 0.04N to lower the pH to the optimal range for pepsin activity (pH 1.5-2.5).
-
Enzyme Reconstitution: Resuspend lyophilized pepsin in double-distilled water to a stock concentration of 1 mg/mL. It is crucial to use water with a pH of 5.5 or lower to avoid inactivating the enzyme.[1]
-
Enzyme Addition: Add the pepsin solution to the acidified protein solution. The recommended enzyme-to-protein ratio is typically between 1:20 to 1:100 (w/w).[1]
-
Digestion: Mix the solution thoroughly and centrifuge briefly to collect the contents at the bottom of the tube. Incubate the reaction mixture for 1 to 18 hours at 37°C.[1] The optimal incubation time may need to be determined empirically based on the protein substrate.
-
Reaction Quenching: To stop the digestion, heat the sample at 95°C for 10 minutes.[1] Alternatively, for samples intended for mass spectrometry, the reaction can be quenched by raising the pH to above 6.5.
-
Sample Preparation for Mass Spectrometry: The resulting peptide mixture can be desalted and prepared for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
In-Solution Protein Digestion with this compound
This protocol is based on the known optimal conditions for this compound and general principles of aspartic protease digestion.
Reagents and Materials:
-
Protein sample
-
Acidic buffer (e.g., 100 mM potassium phosphate, pH 3.5)
-
This compound (lyophilized powder)
-
Microcentrifuge tubes
-
Heating block or water bath at 50°C
-
pH meter and appropriate acids/bases for pH adjustment
Procedure:
-
Protein Solubilization: Dissolve the protein sample in an appropriate acidic buffer, adjusting the pH to the optimal range for this compound (pH 3.0-4.0).
-
Enzyme Reconstitution: Reconstitute lyophilized this compound in a small volume of acidic buffer (e.g., 10 mM sodium acetate, pH 4.0).
-
Enzyme Addition: Add the this compound solution to the protein solution at an enzyme-to-protein ratio of 1:50 to 1:100 (w/w).
-
Digestion: Mix the solution and incubate at 50°C for 2 to 18 hours. The optimal digestion time will depend on the specific protein and desired extent of digestion.
-
Reaction Quenching: Stop the digestion by raising the pH to above 6.0.
-
Sample Preparation for Mass Spectrometry: Prepare the resulting peptide mixture for LC-MS/MS analysis, including a desalting step.
Visualizing the Workflow and Cleavage Patterns
To further clarify the experimental process and the differing outcomes of digestion with these two enzymes, the following diagrams are provided.
Caption: Experimental workflow for comparing peptide generation by this compound and Pepsin.
Caption: Differing cleavage specificities of this compound and Pepsin at P1 and P1' sites.
Conclusion
The choice between this compound and pepsin is contingent upon the specific experimental goals. For applications requiring maximal protein sequence coverage and a high yield of diverse peptides, pepsin's broader and more aggressive cleavage activity may be advantageous. However, for applications demanding more specific cleavage patterns, or where the presence of a basic residue at the P1 position is desirable, this compound presents a valuable alternative. Its unique tolerance for Lysine at the P1 site opens up possibilities for generating specific peptide fragments that may be inaccessible with pepsin. Ultimately, a thorough understanding of the quantitative differences in their peptide generation, as outlined in this guide, will empower researchers to select the optimal enzyme for their protein analysis needs.
References
- 1. promega.com [promega.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of the S1 subsite specificity of this compound by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Accessing the Reproducibility and Specificity of Pepsin and other Aspartic Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. njms.rutgers.edu [njms.rutgers.edu]
- 6. Pressurized Pepsin Digestion in Proteomics: AN AUTOMATABLE ALTERNATIVE TO TRYPSIN FOR INTEGRATED TOP-DOWN BOTTOM-UP PROTEOMICS* - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Aspergillopepsin I for Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
A comprehensive comparison of Aspergillopepsin I with alternative proteases for the structural analysis of proteins.
In the landscape of structural proteomics, Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) stands out as a powerful technique for elucidating protein conformation, dynamics, and interactions. A critical step in the bottom-up HDX-MS workflow is the rapid and efficient digestion of the deuterated protein under quench conditions (low pH and temperature) to minimize deuterium (B1214612) back-exchange. While pepsin has traditionally been the workhorse for this purpose, a growing body of research highlights the advantages of alternative proteases. This guide provides a detailed comparison of this compound with other commonly used proteases—pepsin, nepenthesin, and Aspergillus niger prolyl endoprotease (An-PEP)—to aid researchers in selecting the optimal enzyme for their specific HDX-MS applications.
Performance Comparison of Proteases in HDX-MS
The choice of protease significantly impacts the quality and resolution of HDX-MS data. Key performance indicators include sequence coverage, the number of generated peptides, and cleavage specificity. The following tables summarize quantitative data from comparative studies, offering a clear overview of what researchers can expect from each enzyme.
Table 1: General Performance Metrics of Proteases in HDX-MS
| Protease | Typical Sequence Coverage (%) | Relative Peptide Generation | Key Advantages | Common Limitations |
| This compound | 62% - 94%[1][2][3] | High | Broader specificity than pepsin, cleaves at basic residues.[4][5] | Can be less efficient than pepsin for certain substrates.[1] |
| Pepsin | 82% - 97%[1][6] | High | Well-established, robust performance. | Poor cleavage of disordered regions and proline-rich sequences.[7] |
| Nepenthesin | >90% (often superior to pepsin)[7] | Very High | Significantly more efficient than pepsin, excellent for disordered regions.[7][8] | Not as widely commercially available as pepsin. |
| An-PEP | >90%[9] | High | Specifically cleaves after proline residues, complementary to other proteases.[9][10] | Less effective as a standalone protease for achieving high sequence coverage.[4] |
Table 2: Performance on Monoclonal Antibodies (mAbs)
| Protease / Combination | Substrate | Sequence Coverage (%) | Number of Peptides | Key Findings |
| Pepsin | IgG2 mAb | - | - | Less efficient digestion compared to dual protease columns.[11] |
| This compound | IgG2 mAb | - | - | Complementary specificity to pepsin.[11] |
| Pepsin + this compound | IgG1, IgG2, IgG4 mAbs | Improved | Increased | Dual protease column yields improved digestion efficiency and higher resolution.[11] |
| Pepsin + Nepenthesin-1 | NCD1.2 mAb | 91% (Light Chain) | 109 (Light Chain) | Combination provides high sequence coverage.[12] |
| An-PEP + Pepsin | IgG4Δhinge | >90% | Pepsin generated more peptides | An-PEP provides complementary data, especially for proline-containing regions.[9] |
Cleavage Specificity: A Deeper Dive
The cleavage specificity of a protease determines the peptide map and, consequently, the spatial resolution of the HDX-MS experiment. Understanding these specificities is crucial for interpreting data and for designing experiments that target specific protein regions.
Table 3: Cleavage Specificity of Proteases
| Protease | Preferred Cleavage Sites (P1 Position) | Dis-favored/Prohibited Cleavage Sites (P1 Position) |
| This compound | Hydrophobic residues (Phe, Leu), also accepts Lys.[13][14] | - |
| Pepsin | Phe, Leu, Met, Tyr, Trp.[15][16] | His, Lys, Arg, Pro.[15][16] |
| Nepenthesin | Broad specificity, including Phe, Leu, Met, Lys, Arg, His, and Pro.[7][8][17] | - |
| An-PEP | Proline.[9][10] | - |
Experimental Protocols
Reproducibility in HDX-MS is paramount. The following sections provide detailed, generalized protocols for utilizing this compound and its alternatives for protein digestion in an HDX-MS workflow.
General HDX-MS Workflow
A typical bottom-up HDX-MS experiment follows a series of carefully timed steps designed to maximize deuterium retention while achieving effective protein digestion.
Caption: A schematic of the bottom-up HDX-MS workflow.
Protocol 1: this compound Digestion
-
Protein Labeling:
-
Dilute the protein of interest in a D₂O-based buffer at a physiological pH (e.g., 7.4).
-
Incubate for various time points (e.g., 10s, 1 min, 10 min, 1h) at a controlled temperature (e.g., 25°C).
-
-
Quenching:
-
Terminate the exchange reaction by adding a pre-chilled quench buffer to reduce the pH to ~2.5 and the temperature to ~0°C. A typical quench buffer contains denaturants like guanidine (B92328) hydrochloride (GdnHCl) or urea (B33335) and a reducing agent like TCEP.
-
-
Digestion:
-
For online digestion, inject the quenched sample onto an immobilized this compound column maintained at a low temperature (e.g., 0-4°C).
-
For in-solution digestion, add this compound to the quenched sample and incubate for a short period (e.g., 1-5 minutes) on ice.
-
-
LC-MS Analysis:
-
The resulting peptides are trapped, desalted, and separated by UPLC on a C18 column at low temperature.
-
Eluted peptides are analyzed by a high-resolution mass spectrometer.
-
Protocol 2: Pepsin Digestion
The protocol for pepsin digestion is very similar to that of this compound, with the primary difference being the protease used. Pepsin is often used in an immobilized format for online digestion to ensure high reproducibility and minimize autolysis.
Protocol 3: Nepenthesin Digestion
Nepenthesin's high efficiency may allow for lower enzyme-to-substrate ratios or shorter digestion times compared to pepsin. Both in-solution and immobilized formats can be used. Due to its high activity, careful optimization of digestion time is recommended to avoid excessive digestion.
Protocol 4: An-PEP Digestion
An-PEP is typically used in conjunction with another protease, like pepsin or this compound, to improve coverage of proline-rich regions. It can be used in a dual-enzyme column or in a sequential digestion setup. When used, the general HDX-MS protocol is followed, with the digestion step modified to incorporate both enzymes.
Logical Relationships and Considerations
The selection of a protease for HDX-MS is not a one-size-fits-all decision. The optimal choice depends on the specific protein under investigation and the research question being addressed. The following diagram illustrates the key considerations in this decision-making process.
Caption: Factors influencing the choice of protease for HDX-MS.
Conclusion
This compound presents a valuable alternative and complement to pepsin for HDX-MS studies. Its broader cleavage specificity, including the ability to cleave after basic residues, can lead to improved sequence coverage and the generation of a different set of peptides, ultimately enhancing the spatial resolution of the experiment. For proteins that are poorly digested by pepsin, particularly in certain regions, this compound, either alone or in combination with other proteases, can provide crucial missing information.
Furthermore, the emergence of highly efficient enzymes like nepenthesin and specialized proteases such as An-PEP is expanding the toolkit available to researchers. By carefully considering the characteristics of the protein of interest and the specific experimental goals, scientists can now select from a panel of proteases to optimize their HDX-MS workflow, leading to more comprehensive and insightful structural information. The use of combined or sequential digestions is a particularly promising strategy for maximizing sequence coverage and achieving high-resolution data for complex protein systems like monoclonal antibodies.
References
- 1. Accessing the Reproducibility and Specificity of Pepsin and other Aspartic Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Reduction and Digestion of Proteins with Disulfide Bonds for Hydrogen/Deuterium Exchange Monitored by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. dspace.cuni.cz [dspace.cuni.cz]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Nepenthesin from Monkey Cups for Hydrogen/Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Aspergillus niger Prolyl Endoprotease for Hydrogen–Deuterium Exchange Mass Spectrometry and Protein Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Application of Dual Protease Column for HDX-MS Analysis of Monoclonal Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hydrogen deuterium exchange mass spectrometry identifies the dominant paratope in CD20 antigen binding to the NCD1.2 monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. Comparative Analysis of Cleavage Specificities of Immobilized Porcine Pepsin and Nepenthesin II under Hydrogen/Deuterium Exchange Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
A Head-to-Head Battle of Proteases: Aspergillopepsin I vs. Ficin for Protein Hydrolysis
For researchers, scientists, and drug development professionals navigating the complex landscape of protein hydrolysis, the choice of enzyme is paramount. This guide provides a detailed, side-by-side comparison of two potent proteases: Aspergillopepsin I, a fungal aspartic protease, and Ficin (B600402), a cysteine protease from the fig tree. We delve into their performance metrics, optimal conditions, and substrate specificities, supported by experimental data to inform your selection process.
At a Glance: Key Performance Characteristics
The efficacy of an enzyme is dictated by several key parameters. Below is a summary of the quantitative data available for this compound and ficin, offering a comparative overview of their capabilities.
| Feature | This compound | Ficin |
| Enzyme Class | Aspartic Peptidase (EC 3.4.23.18)[1][2] | Cysteine Peptidase (EC 3.4.22.3) |
| Source | Aspergillus species (e.g., Aspergillus niger)[1][2] | Fig tree latex (Ficus carica) |
| Molecular Weight | ~34-50 kDa[3] | ~23-27 kDa |
| Optimal pH | 2.8 - 3.4 (on hemoglobin)[3], 3.0 (on casein)[3] | 6.0 - 7.5 (highest at 6.5) |
| Optimal Temperature | 50-60°C[3] | ~60°C |
| Substrate Specificity | Broad, favors hydrophobic residues at P1 and P1'. Can also cleave at lysine (B10760008) residues.[3] | Broad, cleaves bonds adjacent to various amino acids including those with aromatic, basic, and hydrophobic residues. |
| Specific Activity | 4852 U/mg (on soybean protein isolate) | High proteolytic activity reported (e.g., 209,000 units/mg in crude extract) |
| Degree of Hydrolysis (DH) | 61.65% on soybean protein isolate (at 40°C, pH 3.0) | Up to 20.15% on bighead carp (B13450389) protein (3% enzyme/substrate, 40°C, pH 6, 6h) |
Delving Deeper: Experimental Insights
To provide a clearer picture of how these enzymes perform in a laboratory setting, we present detailed experimental protocols for the hydrolysis of a common protein substrate, casein.
Experimental Protocol: this compound Hydrolysis of Casein
This protocol is adapted from the International Oenological Codex for the comparative evaluation of protease activity.[1][4]
Objective: To determine the proteolytic activity of this compound on a casein substrate.
Materials:
-
This compound enzyme preparation
-
Hammarsten-grade casein
-
Glycine-Hydrochloric Acid Buffer (0.05 M, pH 3.0)
-
Trichloroacetic Acid (TCA) Solution (18.0 g TCA, 11.45 g anhydrous sodium acetate, 21.0 mL glacial acetic acid in 1000 mL water)[1]
-
Spectrophotometer
Procedure:
-
Substrate Preparation: Prepare a solution of Hammarsten Casein in Glycine-Hydrochloric Acid Buffer.
-
Enzyme Preparation: Prepare a solution of the this compound enzyme preparation in the Glycine-Hydrochloric Acid Buffer. The concentration should be such that 2 mL of the final dilution gives a corrected absorbance at 275 nm between 0.200 and 0.500.[1]
-
Reaction Incubation:
-
Pipette 10.0 mL of the Substrate Solution into test tubes.
-
Equilibrate the tubes at 37°C for 15 minutes.
-
At time zero, add 2.0 mL of the Sample Preparation to the substrate and mix.
-
Incubate the reaction at 37°C for exactly 30 minutes.[4]
-
-
Reaction Termination: After 30 minutes, stop the reaction by adding 10.0 mL of TCA Solution.
-
Precipitation and Filtration:
-
Heat the tubes in a water bath for 30 minutes to allow the unhydrolyzed protein to coagulate.
-
Cool the tubes in an ice bath for 5 minutes.
-
Filter the solution to remove the precipitated protein. The filtrate must be clear.[1]
-
-
Quantification: Determine the absorbance of the filtrate at 275 nm against a substrate blank. The amount of solubilized casein is proportional to the enzyme activity.
Experimental Protocol: Ficin Hydrolysis of Casein
This protocol is based on a standard method for determining ficin activity.
Objective: To determine the proteolytic activity of ficin on a casein substrate.
Materials:
-
Ficin enzyme preparation
-
Casein
-
Potassium Phosphate (B84403) Buffer (e.g., 100 mM, pH 7.0)
-
L-cysteine and EDTA (as activators)
-
Trichloroacetic Acid (TCA) Solution
-
Spectrophotometer
Procedure:
-
Substrate Preparation: Prepare a 2% (w/v) solution of bovine casein in 100 mM potassium phosphate buffer (pH 7.6) containing 250 mM EDTA and 250 mM L-cysteine.
-
Enzyme Preparation: Prepare a solution of ficin at a concentration of 0.25 mg/ml in 1 M potassium phosphate buffer (pH 7.0).
-
Reaction Incubation:
-
Incubate 0.12 mL of the enzyme solution at 37°C for 20 minutes prior to the assay.
-
Add the pre-incubated enzyme to the casein substrate solution.
-
-
Reaction Termination: Stop the reaction by adding 1.8 mL of 5% TCA.
-
Analysis: The degree of hydrolysis can be determined by measuring the amount of soluble peptides in the supernatant after centrifugation, often using methods like the Lowry assay or by measuring absorbance at 280 nm.
Visualizing the Mechanisms of Action
To further understand the fundamental differences in how these enzymes operate, the following diagrams illustrate their catalytic mechanisms and a general workflow for protein hydrolysis experiments.
References
- 1. Comparative evaluation of protease activity (this compound) in enzyme preparations | OIV [oiv.int]
- 2. Safety evaluation of a food enzyme containing this compound and II from the Aspergillus niger var. macrosporus strain PTG8398 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety evaluation of the food enzyme this compound from the non‐genetically modified Aspergillus luchuensis strain APTC 3C‐290 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oiv.int [oiv.int]
Revolutionizing Protein Quantification: A Comparative Guide to Aspergillopepsin I and Trypsin Digestion
For researchers, scientists, and drug development professionals seeking to optimize protein quantification workflows, the choice of proteolytic enzyme is paramount. While trypsin has long been the gold standard, alternative proteases like Aspergillopepsin I (Asp-N) are gaining prominence for their ability to enhance protein sequence coverage and improve quantification accuracy. This guide provides an objective comparison of Asp-N and trypsin digestion, supported by experimental data and detailed protocols, to empower informed decisions in your research.
At a Glance: Asp-N vs. Trypsin
| Feature | This compound (Asp-N) | Trypsin |
| Cleavage Specificity | N-terminal side of aspartic and glutamic acid residues.[1][2] | C-terminal side of lysine (B10760008) and arginine residues. |
| Optimal pH | 4.0 - 9.0[3] | 7.5 - 8.5 |
| Key Advantage | Generates overlapping peptides with trypsin, increasing protein sequence coverage and aiding in the analysis of post-translational modifications (PTMs).[2] | Highly specific and widely used, with extensive documentation and established protocols. |
| Consideration | May exhibit lower cleavage efficiency for some proteins compared to trypsin. | Can result in missed cleavages, particularly in protein regions with limited lysine or arginine residues.[4] |
Performance in Protein Identification: A Quantitative Comparison
The efficacy of a protease in protein quantification is often measured by the number of unique peptides and proteins it can identify from a complex sample. The following data, adapted from studies on E. coli and S. pombe lysates, illustrates the performance of Asp-N and Trypsin, both individually and in sequential digestion protocols.
Single Protease Digestion
| Protease | Unique Peptides Identified | Unique Proteins Identified |
| Trypsin | 14,410 ± 571 | 1,403 ± 65 |
| Asp-N | 6,828 ± 514 | 899 ± 69 |
Data from S. pombe lysate digestion.[5][6]
Sequential Digestion Strategies
Sequential digestion, utilizing two proteases with different cleavage specificities, can significantly enhance protein identification.
| Digestion Strategy | Unique Peptides Identified | Unique Proteins Identified |
| Trypsin followed by Asp-N | 16,087 ± 327 | 1,455 ± 85 |
| Asp-N followed by Trypsin | 17,968 ± 470 | 1,331 ± 50 |
Data from S. pombe lysate digestion.[5][6]
These results demonstrate that while trypsin alone identifies a greater number of proteins and peptides than Asp-N alone, a sequential digest with both enzymes, particularly with trypsin followed by Asp-N, can lead to a substantial increase in the total number of identified proteins and peptides.[1][5][6][7] This highlights the complementary nature of these two proteases.
Experimental Protocols
Detailed and reproducible protocols are crucial for successful protein quantification. Below are standardized protocols for in-solution digestion using Asp-N and Trypsin.
This compound (Asp-N) In-Solution Digestion Protocol
-
Protein Solubilization and Denaturation:
-
Dissolve the protein sample in a buffer containing 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride to a final concentration of 1-2 mg/mL.
-
Add a reducing agent, such as dithiothreitol (B142953) (DTT), to a final concentration of 10 mM and incubate at 37°C for 1 hour.
-
Alkylate cysteine residues by adding iodoacetamide (B48618) to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes.
-
-
Buffer Exchange/Dilution:
-
Dilute the sample with 50 mM ammonium (B1175870) bicarbonate (pH 8.0) to reduce the denaturant concentration to less than 1 M.
-
-
Enzymatic Digestion:
-
Add Asp-N to the protein solution at an enzyme-to-substrate ratio of 1:50 to 1:100 (w/w).
-
Incubate the digestion mixture at 37°C for 4 to 18 hours.
-
-
Digestion Quenching and Sample Cleanup:
-
Stop the digestion by adding formic acid to a final concentration of 0.1-1%.
-
Clean up the peptide mixture using a C18 solid-phase extraction (SPE) column to remove salts and detergents prior to mass spectrometry analysis.
-
Trypsin In-Solution Digestion Protocol
-
Protein Solubilization and Denaturation:
-
Dissolve the protein sample in a denaturing buffer such as 8 M urea or 6 M guanidine hydrochloride in 50 mM ammonium bicarbonate (pH 8.0).
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the reduced cysteines by adding iodoacetamide to a final concentration of 25 mM and incubating for 20 minutes at room temperature in the dark.
-
-
Buffer Exchange/Dilution:
-
Dilute the sample with 50 mM ammonium bicarbonate (pH 8.0) to reduce the denaturant concentration to below 1 M.
-
-
Enzymatic Digestion:
-
Add trypsin to the protein solution at an enzyme-to-substrate ratio of 1:20 to 1:100 (w/w).
-
Incubate the mixture at 37°C for 12 to 18 hours.
-
-
Digestion Quenching and Sample Cleanup:
-
Acidify the reaction with formic acid to a final concentration of 0.1-1% to inactivate the trypsin.
-
Desalt the resulting peptide mixture using a C18 SPE column before analysis by mass spectrometry.
-
Visualizing the Workflow
To provide a clear overview of the protein quantification process, the following diagrams illustrate the key steps involved in single and sequential digestion workflows.
Caption: General workflow for protein digestion and analysis.
Conclusion
The validation of protein quantification using this compound digestion presents a compelling alternative and complement to traditional trypsin-based methods. While trypsin remains a robust and highly specific enzyme, the data clearly indicates that Asp-N, particularly when used in a sequential digestion strategy with trypsin, can significantly enhance protein and peptide identification.[1][5][6][7] This increased coverage is invaluable for comprehensive proteome analysis, the identification of post-translational modifications, and ultimately, for achieving more accurate and reliable protein quantification. Researchers are encouraged to consider the specific goals of their experiments when selecting a digestion strategy, with the understanding that a multi-protease approach often yields the most comprehensive results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Six alternative proteases for mass spectrometry-based proteomics beyond trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.sg]
- 5. Proteomics Using Protease Alternatives to Trypsin Benefits from Sequential Digestion with Trypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. research.ed.ac.uk [research.ed.ac.uk]
Safety Operating Guide
Proper Disposal of Aspergillopepsin I: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of enzymes like Aspergillopepsin I is paramount to maintaining a secure laboratory environment. this compound, an aspartic protease, presents potential hazards primarily through respiratory sensitization (allergy) and skin or eye irritation upon direct contact. Adherence to established disposal protocols is crucial to mitigate these risks. This guide provides a comprehensive, step-by-step procedure for the safe inactivation and disposal of this compound waste.
Essential Safety Precautions and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemical-resistant gloves | Prevents direct skin contact with the enzyme. |
| Eye Protection | Safety goggles or a face shield | Protects eyes from splashes of enzyme solutions. |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | N95 or higher-rated respirator | Recommended when handling powdered enzyme or when aerosolization is possible to prevent respiratory sensitization. |
Occupational exposure to airborne proteases should be minimized. While a specific occupational exposure limit (OEL) for this compound has not been established, a common guideline for proteases, such as the 60 ng/m³ threshold limit value (TLV) for subtilisins, should be considered as a benchmark for ensuring a safe working atmosphere.
Step-by-Step Disposal Protocol
A two-stage process involving chemical inactivation followed by heat sterilization (autoclaving) is recommended for the thorough and safe disposal of liquid waste containing this compound.
Part 1: Chemical Inactivation
Chemical inactivation utilizes a strong oxidizing agent, such as sodium hypochlorite (B82951) (household bleach), to denature the enzyme. This initial step significantly reduces the enzymatic activity and associated hazards.
Experimental Protocol:
-
Work Area Preparation: Conduct the inactivation procedure in a well-ventilated area, such as a chemical fume hood, while wearing all required PPE.
-
Dilution: For concentrated solutions of this compound, it is prudent to first dilute the solution with water. This helps to control the rate of the inactivation reaction.
-
Addition of Inactivating Agent: Slowly add a sufficient volume of a sodium hypochlorite solution (e.g., household bleach, which is typically 5.25-8.25% sodium hypochlorite) to the enzyme waste to achieve a final concentration of at least 1% sodium hypochlorite.
-
Contact Time: Allow the mixture to react for a minimum of 30 minutes. Gentle agitation or stirring can enhance the efficiency of the inactivation process.
Part 2: Autoclaving
Following chemical inactivation, autoclaving provides a robust method of sterilization, ensuring the complete denaturation of any residual enzyme.
Experimental Protocol:
-
Containment: Transfer the chemically-treated waste into an autoclavable container, such as a borosilicate glass bottle or a polypropylene (B1209903) container. Ensure the cap is loose to prevent pressure buildup during the cycle.[1]
-
Secondary Containment: Place the primary container within a secondary, larger autoclavable pan or tray to contain any potential spills.
-
Autoclave Cycle: Process the waste in an autoclave at 121°C (250°F) and 15 psi for a minimum of 30 to 60 minutes.[2][3] The duration may need to be extended for larger volumes to ensure complete heat penetration.
-
Cooling and Final Disposal: Allow the autoclave to complete its cycle and the contents to cool to a safe temperature before handling. Once cooled, the treated liquid waste can typically be disposed of down the sanitary sewer, in accordance with institutional and local environmental regulations. Always confirm your institution's specific policies for laboratory waste disposal.[4]
Disposal Workflow Diagram
The following diagram illustrates the logical progression of the this compound disposal procedure.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. Autoclaves & Autoclave Waste Disposal – Environmental Safety and Health – UMBC [safety.umbc.edu]
- 2. biosafety.utk.edu [biosafety.utk.edu]
- 3. ehs.washington.edu [ehs.washington.edu]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Operational Guide for Handling Aspergillopepsin I
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for the handling of Aspergillopepsin I in a laboratory setting. The following information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
This compound is an aspartic endopeptidase that hydrolyzes peptide bonds.[1] While extensive evaluations have concluded that it does not pose a major safety concern under intended use conditions in the food industry, it is crucial to handle it with appropriate precautions in a laboratory setting to minimize occupational exposure and potential allergic reactions.[2][3][4][5][6][7]
Personal Protective Equipment (PPE)
To prevent direct contact and inhalation of enzyme dust or aerosols, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety glasses or goggles | ANSI Z87.1-rated | Protects eyes from splashes or aerosols. |
| Hand Protection | Nitrile gloves | Standard laboratory grade | Prevents skin contact. |
| Body Protection | Laboratory coat | Standard | Protects skin and clothing from contamination. |
| Respiratory Protection | N95/P100/P3 respirator | NIOSH-approved | Required when handling powders or creating aerosols to prevent inhalation and potential respiratory sensitization.[8] |
Emergency Procedures and First Aid
Adherence to the following first-aid protocols is critical in case of accidental exposure.
| Exposure Route | First-Aid Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes, followed by washing with mild soap and water.[8] |
| Eye Contact | Rinse eyes thoroughly with water for a minimum of 15 minutes.[8] Seek immediate medical attention. |
| Inhalation | Move the individual to a well-ventilated area.[8] If irritation or allergic symptoms develop, seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek medical attention. |
Handling and Disposal Plan
Proper handling and disposal are essential to maintain a safe laboratory environment.
| Procedure | Step-by-Step Guidance |
| Handling | 1. Always handle this compound in a well-ventilated area or a fume hood, especially when working with the powdered form. 2. Avoid actions that generate dust or aerosols, such as vigorous shaking or scraping.[8] 3. Use appropriate tools (e.g., spatulas) for transferring the enzyme. 4. Wash hands thoroughly with soap and water after handling.[8] |
| Spill Cleanup | 1. For small spills, gently cover with an absorbent material to avoid raising dust. 2. Use a dampened cloth or paper towel to wipe the area. 3. Place all cleanup materials in a sealed bag for disposal. 4. Wash the spill area with a suitable laboratory disinfectant. |
| Disposal | 1. Deactivate the enzyme by autoclaving or treating with a strong acid or base, following institutional guidelines. 2. Dispose of deactivated enzyme and contaminated materials in accordance with local, state, and federal regulations for chemical waste. |
Visual Guides
The following diagrams illustrate the recommended workflow for safely handling this compound and the potential for allergic sensitization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Safety evaluation of the food enzyme this compound from the non‐genetically modified Aspergillus luchuensis strain APTC 3C‐290 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Safety evaluation of the food enzyme this compound from the non‐genetically modified Aspergillus sp. strain AE‐PRHF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 6. [PDF] Safety evaluation of the food enzyme this compound from the non‐genetically modified Aspergillus sp. strain AE‐PRHF | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. amano-enzyme.com [amano-enzyme.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
